5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
5-(1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O/c7-5(13)4-1-8-11-6(4)12-2-9-10-3-12/h1-3H,(H2,7,13)(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEGOYJADZSMBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)N)N2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158857 | |
| Record name | 5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346604-13-4 | |
| Record name | 5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346604134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4H-1,2,4-TRIAZOL-4-YL)-1H-PYRAZOLE-4-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08NO0BP96Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide is a unique heterocyclic compound, identified as a related impurity of the gout medication, Allopurinol.[1][2][3] Its structure, incorporating both a pyrazole and a 1,2,4-triazole moiety, suggests a complex acid-base profile and a range of physicochemical properties that are critical for its isolation, characterization, and potential pharmacological relevance.[1] This guide provides a comprehensive analysis of the anticipated basic properties of this molecule, drawing upon the known characteristics of its constituent heterocyclic systems. We will delve into the theoretical underpinnings of its basicity, outline detailed experimental protocols for its empirical determination, and discuss the implications of these properties in the context of drug development and analytical sciences.
Introduction: A Molecule of Intersecting Heterocyclic Chemistry
The compound this compound (Molecular Formula: C₆H₆N₆O, Molecular Weight: 178.15 g/mol ) presents a fascinating case study in heterocyclic chemistry.[1][4][5] It merges the electronic and structural features of pyrazole, a five-membered ring with two adjacent nitrogen atoms, and 1,2,4-triazole, a five-membered ring with three nitrogen atoms.[1] Such hybrid structures are of significant interest in medicinal chemistry due to their potential to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][6] Understanding the fundamental basic properties of this molecule is a prerequisite for any further investigation, be it for impurity profiling in pharmaceutical manufacturing or for exploring its potential as a novel therapeutic agent.
The basicity of this compound is not trivial to predict. It arises from the presence of multiple nitrogen atoms, each with a lone pair of electrons residing in different orbital environments (sp² hybridization). The overall basicity will be a composite of the individual contributions of each nitrogen atom, influenced by the aromaticity of the rings and the electron-withdrawing nature of the carboxamide group.
Theoretical Assessment of Basicity
The basicity of this compound is determined by the availability of nitrogen lone pairs for protonation. Let's analyze the potential protonation sites:
-
Pyrazole Ring Nitrogens: Pyrazole itself is a weak base with a pKa of approximately 2.5.[7] The N-1 nitrogen's lone pair is integral to the aromatic sextet, making it non-basic. The N-2 nitrogen has a lone pair in an sp² orbital in the plane of the ring, which is available for protonation.
-
1,2,4-Triazole Ring Nitrogens: 1,2,4-triazole is an amphoteric molecule. The pKa of the protonated 1,2,4-triazolium ion is 2.45, while the pKa for the deprotonation of the neutral molecule is 10.26.[8] The N-1 and N-2 nitrogens are pyridine-like, with their lone pairs in sp² orbitals available for protonation. The N-4 nitrogen's lone pair is involved in the aromatic system, similar to the pyrrole nitrogen.
-
Carboxamide Group: The amide nitrogen is generally considered non-basic due to the delocalization of its lone pair into the adjacent carbonyl group.
Given this, the most likely sites for protonation are the pyridine-like nitrogens on both the pyrazole (N-2) and triazole (N-1 or N-2) rings. The electron-withdrawing effect of the carboxamide group and the triazole ring attached to the pyrazole ring will likely reduce the basicity of the pyrazole N-2 nitrogen compared to unsubstituted pyrazole. Similarly, the pyrazole ring will influence the basicity of the triazole nitrogens.
Diagram: Potential Protonation Sites
Caption: Predicted basic and non-basic nitrogen centers.
Physicochemical Properties: A Quantitative Overview
| Property | Predicted Value/Characteristic | Rationale / Comments |
| Molecular Formula | C₆H₆N₆O | Confirmed from multiple sources.[1][5] |
| Molecular Weight | 178.15 g/mol | Confirmed from multiple sources.[1][5] |
| pKa (Acidic) | ~9-10 | Estimated based on the N-H proton of the pyrazole and triazole rings, similar to the pKa of 1,2,4-triazole (10.26).[8] |
| pKa (Basic) | ~1-2 | Expected to be a very weak base. The parent pyrazole has a pKa of 2.5 and 1,2,4-triazole has a pKa of 2.45 for their conjugate acids.[7][8] The electron-withdrawing groups will further lower this value. |
| Aqueous Solubility | Low to Moderate | The presence of multiple nitrogen atoms and a carboxamide group capable of hydrogen bonding suggests some water solubility. However, the fused aromatic ring system may limit this. Solubility is expected to increase at acidic and basic pH. |
| LogP | -1.0 to 0.5 | The high nitrogen content and polar carboxamide group suggest a low octanol-water partition coefficient, indicating hydrophilicity. PubChem estimates a XLogP3 of -1.4.[5] |
| Stability | Likely stable under standard conditions. | Heterocyclic compounds of this nature are generally stable. Potential for hydrolysis of the carboxamide under strong acidic or basic conditions. |
Experimental Protocols for Characterization
To empirically determine the basic properties of this compound, a series of well-established analytical techniques should be employed.
Determination of pKa via Potentiometric Titration
This is the gold standard for pKa determination.
Methodology:
-
Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to a final concentration of 1-5 mM. The choice of co-solvent is critical to ensure solubility throughout the titration.
-
Titration Setup: Use a calibrated pH electrode and an automated titrator. Maintain a constant temperature (e.g., 25 °C) and stir the solution gently.
-
Acid-Base Titration:
-
To determine the basic pKa, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
To determine the acidic pKa, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For multiple pKa values, specialized software can be used to analyze the titration curve.
Diagram: Potentiometric Titration Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Determination of Aqueous Solubility
The shake-flask method is a reliable technique for determining thermodynamic solubility.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, 9).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration at each pH represents the aqueous solubility under those conditions.
Implications for Drug Development and Analytical Chemistry
The basic properties of this compound have significant implications:
-
Pharmaceutical Formulation: The pKa and solubility data are crucial for developing suitable formulations. For instance, if the compound is a weak base, it may be possible to form a more soluble salt to improve its bioavailability.
-
Analytical Method Development: Understanding the acid-base properties is essential for developing robust analytical methods, such as HPLC. The choice of mobile phase pH can significantly impact the retention time and peak shape of the compound.
-
Pharmacokinetics (ADME): The degree of ionization at physiological pH (7.4), which is dictated by the pKa, will influence the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule. A more ionized species will generally have lower membrane permeability.
-
Impurity Profiling: As a known impurity of Allopurinol, its physicochemical properties will govern its behavior during the manufacturing and purification process of the active pharmaceutical ingredient (API). This knowledge can be used to design more effective purification strategies.
Conclusion
While direct experimental data on this compound is sparse, a thorough understanding of its constituent pyrazole and 1,2,4-triazole rings allows for a reasoned prediction of its basic properties. It is anticipated to be a very weak base and a weak acid, with low to moderate aqueous solubility. The experimental protocols outlined in this guide provide a clear path for the empirical determination of these critical physicochemical parameters. Such data is indispensable for any further work on this compound, whether in the context of pharmaceutical impurity management or the exploration of its potential as a novel bioactive molecule.
References
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ResearchGate. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]
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ACS Publications. (1996). Structure, Basicity, and Thermodynamic Properties of 3,5-Bis(trifluoromethyl)-1,2,4-triazole with Regard to 1,2,4-Triazole: The Trifluoromethylation Effect. The Journal of Organic Chemistry. Retrieved from [Link]
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physicochemical characteristics of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
An In-Depth Technical Guide to the Physicochemical Characterization of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
Authored by a Senior Application Scientist
Introduction
This compound is a heterocyclic compound featuring both pyrazole and triazole moieties.[1] Its structure suggests potential applications in medicinal chemistry and pharmaceutical development, as these nitrogen-containing ring systems are prevalent in many biologically active molecules.[1][2][3] A thorough understanding of its physicochemical properties is a critical prerequisite for any drug development program. These characteristics govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. This guide provides a comprehensive overview of the essential physicochemical characterization of this compound, detailing the experimental protocols and the scientific rationale behind them.
Molecular Structure and Computed Properties
A foundational step in characterizing any new chemical entity is to ascertain its basic molecular properties. For this compound, the following information has been computationally derived and is available from public databases.[4]
| Property | Value | Source |
| Molecular Formula | C₆H₆N₆O | PubChem |
| Molecular Weight | 178.15 g/mol | PubChem |
| XLogP3 | -1.4 | PubChem |
| IUPAC Name | 5-(1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide | PubChem |
These computed values offer a preliminary assessment of the molecule. The negative XLogP3 value, for instance, suggests that the compound is likely to be hydrophilic. However, experimentally determined data are essential for a definitive characterization.
Lipophilicity (LogP) Determination
Scientific Rationale: Lipophilicity, the measure of a compound's ability to partition between a lipid and an aqueous phase, is a crucial determinant of its pharmacokinetic behavior, including membrane permeability and plasma protein binding. The partition coefficient (LogP) is the logarithm of the ratio of the concentration of the compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (typically water or a buffer). For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.
Experimental Protocol: Shake-Flask Method for LogP/LogD Determination [5][6][7][8][9]
This method is considered the "gold standard" for its accuracy and reliability.[7][8]
Step-by-Step Methodology:
-
Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[8][9]
-
Partitioning: In a clean vial, add a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer. Add a small aliquot of the compound's stock solution to this biphasic system.
-
Equilibration: Cap the vial and shake it for a predetermined period (e.g., 1-4 hours) to allow the compound to reach equilibrium between the two phases. Centrifuge the vial to ensure complete phase separation.
-
Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Quantification: Analyze the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated using the following formula: LogP or LogD = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])
Causality Behind Experimental Choices:
-
Pre-saturated solvents: Using solvents that are already saturated with each other minimizes volume changes during the experiment, which could otherwise affect the accuracy of the concentration measurements.
-
pH 7.4 buffer: This pH is chosen to mimic physiological conditions in the blood and is particularly important for determining the LogD of ionizable compounds.[8]
-
HPLC analysis: HPLC is a sensitive and specific method for quantifying the concentration of the analyte in each phase, ensuring accurate results.[6]
Diagram of the Shake-Flask Method Workflow:
Caption: Workflow for LogP/LogD determination using the shake-flask method.
Acidity (pKa) Determination
Scientific Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a pharmaceutical compound, the pKa value determines its degree of ionization at a given pH. This is critical as the ionization state affects solubility, permeability, and interaction with biological targets. Given the presence of multiple nitrogen atoms in the pyrazole and triazole rings, as well as the carboxamide group, this compound is expected to have multiple pKa values.
Experimental Protocol: Potentiometric Titration [10][11][12][13][14]
Potentiometric titration is a highly accurate and widely used method for pKa determination.[11][12][14]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a co-solvent system like water/methanol or water/DMSO to ensure solubility.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments using an automated burette.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For more complex molecules, specialized software can be used to analyze the titration curve and determine the pKa values.
Causality Behind Experimental Choices:
-
Co-solvent system: Many organic compounds have poor aqueous solubility, necessitating the use of a co-solvent to achieve a sufficient concentration for titration.[15]
-
Thermostatted vessel: The pKa is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.
-
Automated burette and calibrated pH electrode: These ensure the accuracy of the volume of titrant added and the pH measurements, which are fundamental to the precision of the pKa determination.
Diagram of Potentiometric Titration Workflow:
Caption: Workflow for pKa determination via potentiometric titration.
Aqueous Solubility
Scientific Rationale: Aqueous solubility is a critical factor for drug absorption. A compound must have sufficient solubility to dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor aqueous solubility is a major challenge in drug development.
Experimental Protocol: Equilibrium Shake-Flask Method [16][17][18]
This method determines the thermodynamic equilibrium solubility of a compound.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different aqueous buffers (e.g., pH 2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Data Reporting: The solubility is reported in units such as mg/mL or µg/mL at each pH and temperature.
Causality Behind Experimental Choices:
-
Excess solid: This ensures that a saturated solution is formed, which is necessary for determining the equilibrium solubility.
-
Multiple pH buffers: Assessing solubility at different pH values is important for predicting how the compound will behave in various parts of the gastrointestinal tract.
-
Constant temperature: Solubility is temperature-dependent, so maintaining a constant temperature is essential for accurate and reproducible results.[16]
Diagram of Solubility Determination Workflow:
Caption: Workflow for aqueous solubility determination.
Melting Point
Scientific Rationale: The melting point is the temperature at which a solid turns into a liquid. It is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.[19]
Experimental Protocol: Capillary Melting Point Determination [20][21][22]
This is a common and straightforward method for determining the melting point.[21][22]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[20][21]
-
Apparatus Setup: Place the capillary tube into a melting point apparatus.[21]
-
Heating: Heat the sample at a controlled rate. Initially, a rapid heating rate can be used to determine an approximate melting point.[20]
-
Observation: For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, then reducing the heating rate to 1-2°C per minute.[20]
-
Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the compound.[20]
Causality Behind Experimental Choices:
-
Finely powdered sample: This ensures uniform heat distribution throughout the sample.
-
Slow heating rate near the melting point: A slow rate of temperature increase is crucial for accurately observing the onset and completion of melting.[20]
Diagram of Melting Point Determination Workflow:
Caption: Workflow for melting point determination.
Chemical Stability
Scientific Rationale: Chemical stability is a critical quality attribute of any drug substance. Instability can lead to a loss of potency and the formation of potentially toxic degradation products. Forced degradation studies are conducted to identify potential degradation pathways and to develop and validate stability-indicating analytical methods.[23][24][25][26][27]
Experimental Protocol: Forced Degradation Studies [24][25][26]
These studies expose the compound to stress conditions more severe than accelerated stability testing.[26]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent.
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).[25]
-
Basic Hydrolysis: Add 0.1 M NaOH and heat at a controlled temperature.[25]
-
Oxidation: Add 3% hydrogen peroxide and keep at room temperature.
-
Thermal Stress: Heat a solid sample of the compound in an oven.
-
Photostability: Expose the compound (in solution and as a solid) to light according to ICH Q1B guidelines.[24]
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., with a photodiode array detector and mass spectrometry) to separate the parent compound from any degradation products.
-
Data Evaluation: Quantify the amount of parent compound remaining and identify the structures of the major degradation products.
Causality Behind Experimental Choices:
-
Variety of stress conditions: This approach ensures that all likely degradation pathways (hydrolysis, oxidation, photolysis, thermolysis) are investigated.[27]
-
Stability-indicating HPLC method: This is crucial for separating the parent drug from its degradation products, allowing for accurate quantification of degradation and identification of impurities.[24][26]
Diagram of Forced Degradation Workflow:
Caption: Workflow for forced degradation studies.
Conclusion
The physicochemical characterization of this compound is a multi-faceted process that provides essential data for its potential development as a therapeutic agent. The experimental protocols outlined in this guide for determining lipophilicity, pKa, solubility, melting point, and stability represent the industry-standard approach to building a comprehensive profile of a new chemical entity. While computationally derived data provide a useful starting point, the rigorous experimental determination of these properties is indispensable for making informed decisions in the drug discovery and development process.
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An In-depth Technical Guide to the Molecular Structure and Conformation of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry.[1] Given the limited publicly available experimental data for this specific molecule, this guide synthesizes direct information with established principles and data from structurally related pyrazole and triazole derivatives to offer a robust analytical framework for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (Molecular Formula: C₆H₆N₆O) is a novel heterocyclic compound that integrates two key pharmacophores: a pyrazole ring and a 1,2,4-triazole ring.[1][2][3] This unique structural combination has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.[1][4] The pyrazole moiety is a common feature in numerous pharmaceuticals, while the triazole ring is known for its diverse pharmacological roles.[4][5] Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for elucidating its mechanism of action and for guiding the rational design of more potent and selective analogs.
Key Molecular Identifiers:
| Identifier | Value |
| CAS Number | 1346604-13-4 |
| Molecular Formula | C₆H₆N₆O |
| Molecular Weight | 178.15 g/mol |
| IUPAC Name | 5-(1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide |
| SMILES | C1=NNC(=C1C(=O)N)N2C=NN=C2 |
| InChI Key | LMEGOYJADZSMBE-UHFFFAOYSA-N |
Elucidation of the Core Molecular Structure
The foundational aspect of understanding this molecule lies in its constituent heterocyclic systems and the linkages between them.
The Pyrazole-Carboxamide Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[6] In this molecule, it is substituted at the 4-position with a carboxamide group (-C(=O)NH₂) and at the 5-position with the 1,2,4-triazole ring. The carboxamide group can participate in hydrogen bonding, a critical interaction for receptor binding.[7] The relative orientation of the carboxamide group with respect to the pyrazole ring is a key conformational feature.
The 1,2,4-Triazole Moiety
The 1,2,4-triazole is another five-membered aromatic heterocycle, but with three nitrogen atoms. It is linked to the pyrazole ring via a nitrogen atom (N4 of the triazole). The electronic properties and orientation of this ring significantly influence the overall molecule's polarity and ability to engage in intermolecular interactions.
Tautomerism in the Pyrazole Ring
A crucial aspect of the pyrazole ring's structure is the potential for annular tautomerism. The proton on the nitrogen can rapidly exchange between the N1 and N2 positions, leading to an equilibrium between two tautomeric forms.[8] This dynamic behavior can have profound implications for its biological activity and is often observable in NMR spectroscopy.
Conformational Analysis: The Interplay of Rings and Substituents
The overall three-dimensional shape of this compound is dictated by the rotation around the single bonds connecting the pyrazole and triazole rings, as well as the pyrazole and carboxamide groups.
Caption: Key rotational bonds determining the conformation.
The key dihedral angles that define the molecule's conformation are:
-
τ1: The rotation around the C4-C(carboxamide) bond.
-
τ2: The rotation around the C5-N(triazole) bond.
The steric hindrance and electronic interactions between the carboxamide group, the triazole ring, and the pyrazole ring will dictate the preferred rotational conformations. Computational modeling, as detailed later, is a powerful tool for exploring the potential energy surface associated with these rotations. Studies on similar bitriazole-pyrazole systems have highlighted the importance of inter-ring rotational conformations on the overall molecular properties.[9]
Experimental Approaches to Structural and Conformational Elucidation
A multi-faceted experimental approach is necessary to fully characterize the structure and conformation of this compound.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive, solid-state picture of the molecular structure, including bond lengths, bond angles, and the preferred conformation in the crystalline form.
Hypothetical Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Dissolve the synthesized compound in a suitable solvent (e.g., dimethylformamide, ethanol) and employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of sufficient quality.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a modern diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model using full-matrix least-squares on F².
Expected Insights from X-ray Crystallography:
-
Unambiguous determination of the connectivity of the atoms.
-
Precise bond lengths and angles, which can provide insight into the degree of aromaticity and electron delocalization.
-
The dihedral angles between the pyrazole and triazole rings, and the pyrazole and carboxamide groups in the solid state.
-
Information on intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution. A combination of 1D and 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
Key NMR Experiments and Their Rationale:
| Experiment | Purpose |
| ¹H NMR | Provides information on the number of different types of protons and their chemical environment. |
| ¹³C NMR | Determines the number of different types of carbon atoms. |
| DEPT-135 | Differentiates between CH, CH₂, and CH₃ groups. |
| COSY | Identifies proton-proton couplings within the same spin system. |
| HSQC | Correlates directly bonded proton and carbon atoms. |
| HMBC | Establishes long-range (2-3 bond) correlations between protons and carbons, crucial for connecting the different structural fragments. |
| NOESY/ROESY | Provides information on through-space proximity of protons, which is invaluable for conformational analysis. |
Experimental Protocol for Comprehensive NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to get an initial overview of the molecule.
-
2D Spectra Acquisition: Perform a suite of 2D experiments (COSY, HSQC, HMBC) to establish the full chemical structure.
-
Conformational Studies (Variable Temperature and NOESY):
-
Acquire spectra at different temperatures to investigate dynamic processes like tautomerism or restricted rotation.[8]
-
Run a NOESY or ROESY experiment to identify protons that are close in space, which can help determine the preferred orientation of the triazole ring and carboxamide group relative to the pyrazole ring.
-
Caption: Workflow for NMR-based structural and conformational analysis.
Computational Chemistry: A Predictive and Complementary Tool
In the absence of extensive experimental data, computational chemistry provides a powerful means to predict the structure, conformation, and electronic properties of this compound.
Density Functional Theory (DFT) Calculations
DFT is a robust method for optimizing the geometry and calculating the electronic properties of molecules.
Protocol for DFT-based Conformational Analysis:
-
Initial Structure Generation: Build the 3D structure of the molecule using a molecular editor.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers by rotating around the key dihedral angles (τ1 and τ2).
-
Geometry Optimization and Frequency Calculation: Optimize the geometry of the identified low-energy conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).[1] Perform frequency calculations to confirm that the optimized structures are true energy minima.
-
Property Calculation: For the lowest energy conformer, calculate properties such as the electrostatic potential surface, frontier molecular orbitals (HOMO and LUMO), and simulated NMR chemical shifts.
Molecular Dynamics (MD) Simulations
MD simulations can provide insights into the dynamic behavior of the molecule in a solvent environment over time.
Protocol for MD Simulation:
-
System Setup: Place the optimized structure of the molecule in a simulation box filled with a chosen solvent (e.g., water).
-
Force Field Parameterization: Assign appropriate force field parameters to all atoms in the molecule.
-
Equilibration: Gradually heat the system to the desired temperature and run a short equilibration simulation to allow the system to relax.
-
Production Run: Run a longer production simulation to sample the conformational space of the molecule.
-
Analysis: Analyze the trajectory to understand the flexibility of the molecule, the distribution of dihedral angles, and the formation of intramolecular and intermolecular hydrogen bonds.
Synthesis and Potential Biological Significance
The synthesis of this compound can be achieved through multi-step reactions involving the formation of the pyrazole and triazole rings. Common synthetic strategies include the reaction of hydrazine hydrate with suitable precursors and cyclization reactions.[1]
The presence of both pyrazole and triazole moieties suggests a high potential for biological activity.[4][5][10][11] These heterocyclic systems are present in numerous approved drugs and are known to interact with a wide range of biological targets. The specific arrangement of hydrogen bond donors and acceptors in this compound makes it a compelling candidate for screening in various disease models, particularly in oncology and infectious diseases.[1]
Conclusion
This technical guide has provided a comprehensive framework for understanding the molecular structure and conformation of this compound. While specific experimental data for this molecule is emerging, a combination of established principles from related compounds and powerful analytical techniques such as X-ray crystallography, multidimensional NMR spectroscopy, and computational modeling can fully elucidate its structural and dynamic properties. A thorough understanding of these features is critical for advancing its potential as a lead compound in drug discovery.
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Intriguing rotational conformations of energetic 1,2,4-triazole–pyrazoles: comparative insights into versatile N-functionalization and structure–property modulation - RSC Publishing. (URL: [Link])
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Spectroscopic Signature of a Novel Heterocycle: A Technical Guide to 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel heterocyclic compound, 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge and field-proven insights to elucidate the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. By dissecting the constituent pyrazole-4-carboxamide and 4H-1,2,4-triazole moieties, this guide offers a robust framework for the structural verification and characterization of this and related compounds. All discussions are grounded in authoritative spectroscopic principles and supported by comprehensive references to established literature.
Introduction: Unveiling a Molecule of Interest
The compound this compound is a unique molecular architecture incorporating two key pharmacophores: a pyrazole-carboxamide scaffold and a 1,2,4-triazole ring. Such heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. Accurate structural elucidation is the bedrock of any chemical research, particularly in drug discovery. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are indispensable tools for this purpose.
This guide presents a predictive analysis of the spectroscopic data for this compound. In the absence of direct experimental spectra for this specific molecule, this document leverages established knowledge of its constituent parts to construct a detailed and scientifically rigorous predictive model of its spectroscopic signature.
Figure 2: Proposed major fragmentation pathways for this compound under EI-MS.
Authoritative Grounding in Fragmentation Mechanisms: The fragmentation of nitrogen-containing heterocycles is a well-studied area. The loss of a stable neutral molecule like N₂ from a triazole ring is a common and energetically favorable process. [1]Similarly, the cleavage of the pyrazole ring often involves the expulsion of HCN or related fragments. [2]The carboxamide group can undergo alpha-cleavage, leading to the loss of the amino radical or a neutral carbon monoxide molecule.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Use a spectral width of approximately 0-200 ppm.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons.
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote protonation.
-
Acquisition:
-
Introduce the sample into the ESI source of a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
To induce fragmentation for MS/MS analysis, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Conclusion
This technical guide provides a detailed, predictive spectroscopic analysis of this compound. By leveraging established principles and data from related molecular structures, we have constructed a comprehensive spectral fingerprint for this novel compound. The predicted NMR, IR, and MS data, along with the generalized experimental protocols, offer a valuable resource for researchers in the synthesis, characterization, and application of this and similar heterocyclic molecules. The structural insights provided herein are foundational for any further investigation into the chemical and biological properties of this promising compound.
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Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
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Magnetic Resonance in Chemistry. Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. [Link]
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An In-depth Technical Guide to 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
Abstract
This technical guide provides a comprehensive overview of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide, a heterocyclic compound primarily recognized in the pharmaceutical industry as "Allopurinol Impurity C". The discovery and history of this molecule are intrinsically linked to the quality control and impurity profiling of the widely used gout medication, Allopurinol. This document details its chemical properties, synthesis, and the context of its emergence as a significant process-related impurity. While its biological activity has not been extensively studied, this guide explores the potential pharmacological relevance based on its structural motifs and the known activities of related triazole and pyrazole compounds. This guide is intended for researchers, scientists, and drug development professionals interested in pharmaceutical impurities, heterocyclic chemistry, and drug discovery.
Introduction and Chemical Identity
This compound is a unique heterocyclic molecule incorporating both a pyrazole and a 1,2,4-triazole ring system. Its chemical structure and properties are summarized in the table below. The presence of these two nitrogen-rich aromatic rings suggests a potential for diverse chemical reactivity and biological interactions.[1]
| Property | Value |
| IUPAC Name | 5-(1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide[2] |
| Synonyms | Allopurinol Impurity C, Allopurinol Related Compound C[2] |
| CAS Number | 1346604-13-4[2] |
| Molecular Formula | C₆H₆N₆O[2][3] |
| Molecular Weight | 178.15 g/mol [2][3] |
The molecule's history is not one of a targeted discovery for therapeutic purposes, but rather a story of its identification as a process-related impurity in the manufacturing of Allopurinol.[4][5] Allopurinol, a xanthine oxidase inhibitor, has been a cornerstone in the treatment of gout and hyperuricemia since its approval in 1966.[4][6] The rigorous analysis of pharmaceutical products to identify and control impurities is a critical aspect of ensuring drug safety and efficacy, and it is within this context that this compound became a compound of interest.[7][8]
Discovery and History: A Tale of a Pharmaceutical Impurity
The discovery of this compound is not marked by a singular Eureka moment, but rather by the evolution of analytical techniques in the pharmaceutical industry. Its history is intertwined with the ongoing efforts to ensure the purity of Allopurinol.
The Context of Allopurinol Synthesis
Allopurinol itself is a structural isomer of hypoxanthine and its synthesis can lead to the formation of various related substances.[9] Impurities in Allopurinol can arise from the starting materials, intermediates, or by-products of the chemical synthesis.[4] The identification and characterization of these impurities are crucial for regulatory compliance and patient safety.
Emergence as "Impurity C"
With the advancement of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), the impurity profiles of established drugs like Allopurinol could be scrutinized with greater detail.[4][5] It was through these systematic studies that a consistent, process-related impurity, designated as "Allopurinol Impurity C," was identified and structurally elucidated as this compound.[4]
Figure 1: Logical workflow illustrating the emergence of this compound as an impurity during Allopurinol manufacturing and its subsequent identification.
Synthesis and Characterization
The synthesis of this compound has been described in patent literature, primarily for its use as a reference standard in the quality control of Allopurinol.
Synthetic Pathways
Two notable synthetic routes have been reported:
Method 1: Cyclization with Dimethylformamide
This method involves the cyclization of 3-aminopyrazole-4-carboxamide with dimethylformamide in an organic solvent.
-
Experimental Protocol:
-
To a reaction vessel, add 3-aminopyrazole-4-carboxamide and an organic solvent (e.g., xylene).
-
Heat the mixture with stirring to dissolve the starting material (approximately 80°C).
-
Add dimethylformamide to the solution.
-
Increase the temperature to reflux (approximately 145°C) and maintain for several hours.
-
Cool the reaction mixture to room temperature.
-
The product can be purified through recrystallization or other chromatographic techniques.
-
Method 2: Reaction with Hydrazine Hydrate and Formamide
Another patented method utilizes 3-aminopyrazole-4-formamide hemisulfate as the starting material.
-
Experimental Protocol:
-
In a reaction flask, combine 3-aminopyrazole-4-formamide hemisulfate and formamide.
-
Sequentially add hydrazine hydrate (e.g., 80 wt%) and concentrated sulfuric acid.
-
Heat the mixture (e.g., to 110-120°C) and allow it to react for several hours.
-
After completion, cool the reaction to room temperature.
-
Adjust the pH of the solution to be alkaline using a sodium hydroxide solution.
-
Perform an extraction with water and an organic solvent (e.g., ethyl acetate), collecting the aqueous phase.
-
Further extract the aqueous phase with n-butanol.
-
Concentrate the n-butanol phase until solid precipitation occurs.
-
Isolate the product by filtration and dry under vacuum.[10]
-
Figure 2: Generalized experimental workflow for the synthesis of this compound.
Characterization
The structure of this compound is confirmed using standard analytical techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Potential Biological Activity and Mechanism of Action (A Theoretical Perspective)
To date, there is a lack of extensive published research specifically investigating the biological activity of this compound. However, the constituent pyrazole and 1,2,4-triazole moieties are well-known pharmacophores present in numerous bioactive compounds.
The Pharmacological Significance of Pyrazole and Triazole Rings
-
Pyrazole Derivatives: These compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1]
-
1,2,4-Triazole Derivatives: This scaffold is a key component of many antifungal agents and has also been explored for its potential in developing anticancer, antiviral, and anticonvulsant drugs.
Given the presence of both these rings, it is plausible that this compound could exhibit some form of biological activity. Theoretical molecular docking studies could suggest potential binding affinities to various biological targets, but experimental validation is currently lacking.[1]
Future Research Directions
The potential for this molecule to serve as a lead compound in drug discovery remains an open question. Future research could focus on:
-
In vitro screening: Testing the compound against a panel of cancer cell lines, bacterial strains, and fungal species.
-
Enzyme inhibition assays: Evaluating its potential to inhibit key enzymes implicated in various diseases.
-
Computational studies: Performing molecular modeling and docking studies to predict potential biological targets.
Conclusion
The story of this compound is a compelling example of how the pursuit of pharmaceutical purity can lead to the identification and synthesis of novel chemical entities. While its primary role to date has been as a reference standard for "Allopurinol Impurity C," its unique chemical structure, combining both pyrazole and triazole moieties, suggests a potential for unexplored biological activity. This technical guide has provided a comprehensive overview of its known history, synthesis, and characterization. Further investigation into its pharmacological properties is warranted to determine if this "impurity" could one day become a lead compound in its own right.
References
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Allopurinol Impurities. SynZeal. Available at: [Link]
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An In-Depth Technical Guide to 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide (CAS: 1346604-13-4)
Abstract
This technical guide provides a comprehensive overview of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide, a heterocyclic compound identified as a significant process-related impurity in the manufacturing of Allopurinol, a widely used medication for treating gout and hyperuricemia.[1][2][] This document is intended for researchers, scientists, and professionals in drug development and quality control. It delves into the chemical identity, synthesis, and characterization of this compound. Furthermore, it explores the potential biological activities inferred from its structural motifs and discusses its critical role in the quality assessment of Allopurinol.
Introduction: The Significance of a Seemingly Minor Component
In the realm of pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. Impurities, even in trace amounts, can have unintended biological effects or impact the stability of the final drug product. This compound, also known as Allopurinol Impurity C, is a notable impurity associated with the synthesis of Allopurinol.[1][2] Understanding the formation, characteristics, and potential impact of this impurity is crucial for robust quality control and regulatory compliance in the pharmaceutical industry.
This guide moves beyond a simple impurity profile, offering a detailed scientific exploration of the molecule itself. By understanding its fundamental properties, researchers can develop more effective methods for its detection and control, and potentially uncover novel applications for this unique heterocyclic structure.
Physicochemical Properties and Structural Elucidation
The foundational step in understanding any chemical entity is to define its physical and chemical characteristics. These properties are not only vital for its identification but also for predicting its behavior in various chemical and biological systems.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 5-(1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide | [4] |
| CAS Number | 1346604-13-4 | [4] |
| Molecular Formula | C₆H₆N₆O | [4][5] |
| Molecular Weight | 178.15 g/mol | [4][5] |
| Canonical SMILES | C1=C(C(=O)N)C(=NN1)N2C=NC=N2 | [2] |
| InChI Key | LMEGOYJADZSMBE-UHFFFAOYSA-N | [5] |
Structural Features
This compound is a heterocyclic compound that possesses a unique architecture, combining both a pyrazole and a triazole ring system.[6] This dual-ring structure is a common feature in many biologically active molecules and provides a versatile scaffold for further chemical modifications.[6] The presence of a carboxamide group further enhances its potential for hydrogen bonding and interaction with biological targets.[6]
Synthesis and Characterization: From Formation to Identification
A thorough understanding of the synthetic pathways leading to the formation of an impurity is the first line of defense in controlling its presence in the final API.
Synthetic Pathway
A method for the preparation of Allopurinol Impurity C has been detailed in the patent literature.[7] The synthesis is a multi-step process that highlights the chemical reactivity of the precursor molecules.
Step-by-Step Synthesis Protocol:
-
Dissolution: 3-aminopyrazole-4-formamide hemisulfate is dissolved in formamide. The choice of formamide as a solvent is critical as it also serves as a reactant in the subsequent cyclization step.
-
Reagent Addition: 80 wt% hydrazine hydrate and 98 wt% concentrated sulfuric acid are sequentially added to the reaction mixture. Hydrazine hydrate is a key component for the formation of the triazole ring.
-
Reaction: The mixture is heated to 110-120 °C for 5-8 hours.[7] This thermal energy drives the cyclization and condensation reactions necessary to form the triazole ring.
-
Work-up and Neutralization: After cooling, the pH of the solution is adjusted to alkaline using a sodium hydroxide solution. This step is crucial for neutralizing the sulfuric acid and enabling the subsequent extraction.
-
Extraction and Purification: The product is extracted from the aqueous phase using n-butanol. The n-butanol phase is then concentrated until the solid product precipitates. The solid is collected by suction filtration and dried.[7]
This process yields a product with high purity (99.926% as reported in the patent).[7]
Analytical Characterization
The definitive identification and quantification of this compound are achieved through a combination of spectroscopic and chromatographic techniques. Commercial suppliers of this compound as a reference standard typically provide a comprehensive Certificate of Analysis (CoA) with the following data:[8][9]
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To elucidate the proton environment in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Infrared Spectroscopy (IR): To identify the functional groups present in the molecule.
A study on the impurity profiling of Allopurinol utilized LC-MS/MS for the identification and characterization of its impurities, including Impurity C.[10] The retention time for this impurity was reported to be 5.54 minutes under the specified chromatographic conditions.[10]
Biological Activity and Potential Therapeutic Relevance: An Unexplored Frontier
While primarily known as a pharmaceutical impurity, the inherent chemical structure of this compound, featuring both triazole and pyrazole rings, suggests a potential for biological activity.[6] These heterocyclic motifs are present in numerous compounds with established pharmacological properties.
Inferred Activities from Structural Motifs
-
Antimicrobial Properties: Triazole and pyrazole derivatives are known to exhibit activity against a variety of bacterial and fungal strains.[6]
-
Anticancer Potential: The pyrazole ring system is a structural moiety found in many compounds with anticancer activity.[6] These compounds can inhibit cancer cell proliferation through various mechanisms.
It is important to emphasize that while the structural components of this molecule are associated with biological activities, there is currently a lack of published, peer-reviewed studies demonstrating specific biological effects for this compound itself.[6]
Relationship to DNA-PK Inhibition
The initial broad searches hinted at a potential connection to DNA-dependent protein kinase (DNA-PK) inhibitors. DNA-PK is a crucial enzyme in the repair of DNA double-strand breaks.[11] While some DNA-PK inhibitors incorporate triazole moieties in their structure, a direct link or study involving this compound as a DNA-PK inhibitor has not been established in the available literature. Further research would be required to investigate this potential activity.
Pharmacokinetics and Toxicology: A Necessary Unknown
For any compound with potential therapeutic applications or as a component in a drug product, understanding its pharmacokinetic (how the body processes the compound) and toxicological profile is essential.
Currently, there is no specific pharmacokinetic or toxicological data available for this compound. However, studies on the pharmacokinetics of Allopurinol and its active metabolite, oxypurinol, are well-documented.[1][12][13][14][15] Given that this compound is an impurity of Allopurinol, its potential impact on the overall safety profile of the drug product needs to be considered, especially if present above established thresholds. General studies on the toxicity of 1,2,4-triazole derivatives suggest that their toxicity can vary widely depending on the specific substitutions on the triazole ring.[16]
Conclusion and Future Directions
This compound stands as a molecule of significant interest primarily within the context of pharmaceutical quality control as an impurity of Allopurinol. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and methods for its characterization.
The potential for this molecule to exhibit biological activity, based on its constituent pyrazole and triazole moieties, remains an intriguing area for future research. A logical next step would be to screen this compound against various biological targets, such as microbial strains, cancer cell lines, and kinases like DNA-PK, to experimentally validate the inferred activities.
For professionals in drug development and quality assurance, the information presented here underscores the importance of impurity profiling and control. A thorough understanding of the formation and properties of impurities like this compound is fundamental to ensuring the safety and efficacy of life-saving medications.
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Allopurinol: Pharmacokinetics & Pharmacodynamics - Study.com. (n.d.). Retrieved January 16, 2026, from [Link]
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Goldberg, F. W., Finlay, M. R. V., Ting, A. K. T., Beattie, D., Lamont, G. M., Fallan, C., ... & Dean, E. (2020). The Discovery of 7-Methyl-2-[(7-methyl[6][8][12]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461–3471.
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Allopurinol | C5H4N4O | CID 135401907 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
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- Al-Warhi, T., Al-Rashood, S. T., Al-Harbi, N. O., Al-Otaibi, F. M., Al-Obaid, A. R., & Al-Agamy, M. H. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
- Karpenko, Y., Hunchak, Y., Gutyj, B., Hunchak, A., Parchenko, M., & Parchenko, V. (2022). Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. Regulatory Mechanisms in Biosystems, 13(1), 84-88.
- Al-Ostoot, F. H., Al-Ghorbani, M., Issa, M. A., Al-Warhi, T., Al-Rashood, S. T., Al-Harbi, N. O., ... & Al-Agamy, M. H. (2023). A first-in-class dual HDAC2/FAK inhibitors bearing hydroxamates/benzamides capped by pyridinyl-1,2,4-triazoles with anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2186849.
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theoretical studies on 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
An In-depth Technical Guide to the Theoretical and Computational Evaluation of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
Abstract
The confluence of pyrazole and triazole heterocycles in a single molecular framework presents a compelling scaffold for novel therapeutic agents, given their established prevalence in medicinally active compounds. This technical guide provides a comprehensive theoretical framework for the investigation of a novel entity, this compound. Directed at an audience of researchers, computational chemists, and drug development professionals, this document outlines a systematic, multi-faceted computational approach to characterize this molecule. We will explore its structural, electronic, and pharmacokinetic properties, and predict its potential biological activities through a series of state-of-the-art in silico techniques. The methodologies detailed herein are designed to serve as a robust blueprint for the rational design and development of new pyrazole-triazole-based drug candidates.
Introduction: The Rationale for Pyrazole-Triazole Scaffolds
The integration of multiple pharmacophoric motifs into a single molecule is a cornerstone of modern medicinal chemistry. The pyrazole ring is a privileged scaffold, forming the core of numerous approved drugs such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib. Similarly, the 1,2,4-triazole ring is a key component in a wide array of pharmaceuticals, including the antifungal agents Fluconazole and Itraconazole, valued for its metabolic stability and ability to engage in crucial hydrogen bonding interactions.
The novel compound, this compound, combines these two potent heterocycles, suggesting a high potential for biological activity. The carboxamide linker provides a rigid, planar unit that can participate in hydrogen bonding, further enhancing the molecule's ability to interact with biological targets. The theoretical study of such a novel compound is the critical first step in the drug discovery pipeline, enabling a resource-efficient prioritization of synthetic efforts and experimental testing.
Molecular Structure and Physicochemical Landscape
A foundational understanding of a molecule's intrinsic properties is paramount. This section outlines the initial computational steps to define the structural and electronic characteristics of this compound.
Structural Elucidation and Conformational Analysis
The first step involves determining the most stable three-dimensional conformation of the molecule.
-
Initial Structure Generation: Sketch the 2D structure of the molecule in a molecular editor (e.g., Avogadro, ChemDraw) and generate an initial 3D conformation.
-
Computational Method Selection: Employ Density Functional Theory (DFT) for a balance of accuracy and computational cost. The B3LYP functional with a 6-31G(d,p) basis set is a widely accepted standard for organic molecules.
-
Optimization Run: Perform a geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA). This calculation iteratively adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.
-
Frequency Analysis: Following optimization, a frequency calculation must be performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
Electronic Properties and Reactivity
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's kinetic stability and chemical reactivity.
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of chemical reactivity. A large gap implies high stability, while a small gap suggests the molecule is more reactive.
These parameters are calculated from the results of the DFT geometry optimization.
Table 1: Predicted Physicochemical Properties
| Parameter | Predicted Value | Significance |
| Molecular Weight | ~192.17 g/mol | Adherence to Lipinski's Rule of Five |
| logP (Octanol/Water) | ~0.5 - 1.5 | Indicates good aqueous solubility and membrane permeability |
| Hydrogen Bond Donors | 2 | Potential for strong target interaction |
| Hydrogen Bond Acceptors | 5 | Potential for strong target interaction |
| HOMO-LUMO Gap | (To be calculated) | Indicator of chemical stability and reactivity |
| Dipole Moment | (To be calculated) | Influences solubility and binding interactions |
Note: Values are estimates and require calculation for confirmation.
Proposed Synthetic Route
While this guide focuses on theoretical studies, a plausible synthetic pathway is essential for contextualizing the research. The synthesis of the target molecule could be approached via the construction of the pyrazole core followed by the introduction of the triazole moiety.
Caption: A plausible synthetic route for the target compound.
Predictive Biology: A Computational Workflow
The core of the theoretical investigation lies in predicting the molecule's interaction with biological systems. This involves identifying potential protein targets and evaluating the stability and energetics of the resulting complex.
Caption: A workflow for in silico drug discovery and lead optimization.
Target Identification
Given the prevalence of the pyrazole scaffold in kinase inhibitors, a primary hypothesis would be its activity against protein kinases. A reverse docking or pharmacophore screening approach using databases like PharmMapper or SuperPred could identify potential targets. For this guide, we will proceed with a hypothetical kinase target, such as Janus Kinase 2 (JAK2) , which is a validated target for myeloproliferative disorders.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.
-
Protein Preparation: Obtain the crystal structure of the target protein (e.g., JAK2, PDB ID: 3E62) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using tools like AutoDockTools or Maestro.
-
Ligand Preparation: Use the DFT-optimized 3D structure of this compound. Assign partial charges using a force field like Gasteiger.
-
Grid Generation: Define the binding site (active site) on the protein. This is typically the location of the co-crystallized ligand or a predicted binding pocket. A grid box is generated to encompass this site.
-
Docking Execution: Run the docking algorithm (e.g., AutoDock Vina, Glide). The program will generate a series of possible binding poses and score them based on a scoring function that estimates binding affinity.
-
Pose Analysis: Analyze the top-scoring poses. Examine the key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's active site residues. The carboxamide and triazole nitrogens are expected to be key hydrogen bonding participants.
Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulation offers a dynamic view of the protein-ligand complex over time, providing insights into its stability.
-
System Setup: Place the best-docked protein-ligand complex from the previous step into a simulation box. Solvate the box with an explicit water model (e.g., TIP3P). Add counter-ions to neutralize the system.
-
Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to physiological temperature (310 K) and equilibrate it under constant pressure (NPT ensemble) to ensure proper density.
-
Production Run: Run the simulation for an extended period (e.g., 100 nanoseconds). Trajectories (atomic coordinates over time) are saved at regular intervals.
-
Trajectory Analysis: Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy to quantify key interactions.
ADMET Prediction
Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures.
| Property | Prediction Method | Desired Outcome |
| Absorption | Caco-2 Permeability | High permeability |
| Human Intestinal Absorption (HIA) | > 80% | |
| Distribution | Plasma Protein Binding (PPB) | Low to moderate binding |
| Blood-Brain Barrier (BBB) Penetration | Target-dependent (Low for peripheral, High for CNS) | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | No significant inhibition of major isoforms (e.g., 3A4, 2D6) |
| Excretion | Renal Organic Cation Transporter | No significant inhibition |
| Toxicity | hERG Inhibition | Low risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic |
These properties can be predicted using various online tools and software packages like SwissADME, pkCSM, or DEREK Nexus.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for the initial evaluation of this compound. By systematically applying DFT, molecular docking, MD simulations, and ADMET prediction, researchers can build a robust, data-driven hypothesis regarding the molecule's potential as a therapeutic agent. The insights gained from these computational studies are invaluable for guiding synthetic chemists in prioritizing this compound for synthesis and directing biochemists toward the most relevant in vitro assays. This in silico-first approach embodies the principles of modern, efficient drug discovery, accelerating the journey from novel concept to potential clinical candidate.
References
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Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European Journal of Medicinal Chemistry. [Link]
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Verstovsek, S., & Kantarjian, H. (2013). The JAK inhibitor ruxolitinib: from bench to bedside. Leukemia. [Link]
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Bo-Fong, K., & Da-Yong, L. (2018). 1,2,4-Triazole: A Privileged Scaffold in Medicinal Chemistry. RSC Medicinal Chemistry. [Link]
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Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. [Link]
An In-depth Technical Guide to the Identification of Potential Biological Targets for 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
Foreword: Unlocking the Therapeutic Potential of Novel Heterocycles
The confluence of pyrazole and triazole rings within a single molecular entity, such as 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide, presents a compelling scaffold for the discovery of novel therapeutic agents. Historically, these nitrogen-rich heterocyclic motifs are hallmarks of a multitude of pharmacologically active compounds, demonstrating a broad spectrum of activities including anticancer and antimicrobial effects.[1][2][3][4] The inherent structural features of this compound—a rigid framework, multiple hydrogen bond donors and acceptors, and potential for diverse substituent derivatization—suggest a high probability of meaningful interactions with biological macromolecules.
This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the scientific discovery process. We will first explore the theoretical underpinnings of potential target classes based on the compound's structural alerts. Subsequently, we will provide a comprehensive, stepwise framework for the experimental deconvolution of its biological targets, from initial screening to rigorous biophysical validation. Each recommended protocol is grounded in established scientific principles, ensuring a self-validating and robust workflow.
Section 1: Structural Rationale and In Silico Target Prediction
The molecular architecture of this compound (Molecular Formula: C6H6N6O) provides crucial clues to its potential biological roles.[1][5][6] The pyrazole core is a known isostere for various biological recognition motifs and is present in numerous approved drugs.[2][3] Similarly, the 1,2,4-triazole ring is a key pharmacophore in many antifungal and anticancer agents.[7][8] The carboxamide linker introduces a critical hydrogen bonding moiety, often pivotal for anchoring a ligand within a protein's binding pocket.
Given these features, an initial, cost-effective approach to generating a tractable list of putative targets is through in silico analysis. This computational screening leverages the vast repositories of biological and chemical data to predict interactions.[9][10]
Ligand-Based Virtual Screening
This approach operates on the principle that structurally similar molecules often exhibit similar biological activities.[10] By comparing our query compound to databases of ligands with known targets (e.g., ChEMBL, DrugBank), we can identify proteins that are likely to bind to our molecule of interest.[9]
Structure-Based Virtual Screening (Molecular Docking)
Should a high-resolution 3D structure of a potential target protein be available, molecular docking can predict the preferred binding orientation and affinity of our compound within the protein's active or allosteric sites.[11][12][13] This technique is particularly useful for prioritizing targets before committing to resource-intensive experimental validation. For instance, given the prevalence of pyrazole derivatives as kinase inhibitors, docking studies against a panel of cancer-relevant kinases such as Aurora kinases or Fms-like tyrosine kinase 3 (FLT3) would be a logical starting point.[2][14]
Table 1: Representative Putative Target Classes for Pyrazole-Triazole Scaffolds
| Target Class | Rationale | Examples of Relevant Proteins |
| Protein Kinases | The pyrazole scaffold is a common hinge-binding motif in many kinase inhibitors. | Aurora Kinase, FLT3, CDKs[2][14] |
| Phosphodiesterases (PDEs) | Certain pyrazole and triazole derivatives have shown inhibitory activity against PDEs. | PDE4B[15] |
| Microbial Enzymes | Triazoles are the cornerstone of many antifungal drugs that target key fungal enzymes. | Dihydrofolate Reductase (DHFR)[8] |
| Epigenetic Targets | Emerging roles for heterocyclic compounds in modulating epigenetic enzymes. | Histone Deacetylases (HDACs) |
Section 2: Experimental Target Deconvolution Workflow
Following the generation of a prioritized list of putative targets from in silico studies, a systematic experimental workflow is essential to identify and validate the direct biological targets. This process, often termed "target deconvolution," is critical for understanding a compound's mechanism of action.[9][16][17]
Caption: A generalized workflow for target deconvolution.
Phase 1: Unbiased Target Identification
If the compound exhibits a desirable phenotypic effect (e.g., potent anti-proliferative activity in a cancer cell line), but its target is unknown, unbiased methods are employed to identify potential binding partners from the entire proteome.
2.1.1 Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This is a powerful technique to isolate proteins that physically interact with the compound of interest.[9][16][18]
Causality: The principle lies in immobilizing the compound on a solid support to "fish" for its binding partners from a complex protein mixture, such as a cell lysate. Bound proteins are then eluted and identified.
Step-by-Step Methodology:
-
Compound Immobilization:
-
Synthesize an analog of this compound that incorporates a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid). The linker position should be chosen carefully to minimize disruption of the key binding pharmacophores.
-
Covalently attach the linker-modified compound to a pre-activated chromatography resin (e.g., NHS-activated sepharose).
-
Prepare a control resin by blocking the reactive groups without attaching the compound. This is crucial to distinguish true binders from non-specific matrix-binding proteins.
-
-
Protein Extraction:
-
Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line sensitive to the compound). It is critical to use lysis buffers that do not disrupt protein-ligand interactions.
-
-
Affinity Purification:
-
Incubate the cell lysate with both the compound-immobilized resin and the control resin.
-
Wash the resins extensively with buffer to remove non-specifically bound proteins.[18]
-
-
Elution and Identification:
-
Elute the specifically bound proteins. This can be achieved by competing with an excess of the free (non-immobilized) compound or by using denaturing conditions.
-
Identify the eluted proteins using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Compare the proteins identified from the compound resin with those from the control resin. Proteins that are significantly enriched on the compound resin are considered high-confidence candidate targets.
-
Phase 2: Target Engagement and Biophysical Validation
Once a list of candidate proteins is generated, it is imperative to confirm direct binding and quantify the interaction parameters. This validation step ensures that the observed phenotypic effect is a consequence of the compound engaging the identified target.
2.2.1 Protocol: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity (KD).[11][19]
Causality: SPR measures changes in the refractive index at the surface of a sensor chip when an analyte (the compound) flows over an immobilized ligand (the target protein). This change is directly proportional to the mass bound to the surface.
Step-by-Step Methodology:
-
Protein Immobilization:
-
Immobilize the purified recombinant candidate protein onto an appropriate SPR sensor chip (e.g., via amine coupling).
-
A reference flow cell should be prepared on the same chip to subtract any bulk refractive index changes.
-
-
Binding Analysis:
-
Inject a series of increasing concentrations of this compound over the sensor surface.
-
Record the binding response (in Resonance Units, RU) over time for both the association and dissociation phases.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A low KD value indicates high binding affinity.
-
2.2.2 Protocol: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamics of binding interactions.[11][20][21] It directly measures the heat released or absorbed during a binding event.
Causality: The binding of a ligand to a protein is accompanied by a change in enthalpy (ΔH). ITC measures this heat change upon sequential injections of the ligand into a solution containing the protein.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare solutions of the purified target protein and the compound in the same buffer to minimize heat of dilution effects.
-
-
Titration:
-
Place the protein solution in the ITC sample cell and the compound solution in the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution.
-
-
Data Acquisition and Analysis:
-
Measure the heat change after each injection.
-
Integrate the heat peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Caption: Biophysical techniques for validating target binding.
Section 3: Concluding Remarks and Future Directions
The journey from a promising chemical scaffold to a validated biological target is a meticulous process of hypothesis generation and rigorous experimental testing. For this compound, its structural motifs strongly suggest a high likelihood of interaction with key therapeutic targets, particularly within the kinome. The integrated in silico and experimental workflow detailed in this guide provides a robust framework for its target deconvolution. The successful identification of a high-affinity, specific target will be the pivotal step in unlocking the full therapeutic potential of this compound and its future derivatives, paving the way for subsequent lead optimization and preclinical development.
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A Strategic In-Vitro Screening Cascade for 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide: A Technical Guide
Introduction: The Rationale for a Privileged Scaffold
In the landscape of medicinal chemistry, the fusion of pyrazole and 1,2,4-triazole rings into a single molecular entity creates a "privileged scaffold." This term is reserved for molecular structures that demonstrate the ability to bind to multiple, diverse biological targets, thereby exhibiting a wide array of pharmacological activities.[1][2][3] The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous clinically approved drugs, valued for its diverse biological functions including anticancer, antimicrobial, and anti-inflammatory properties.[2][4] Similarly, the 1,2,4-triazole moiety is a critical pharmacophore in a range of therapeutic agents, recognized for its metabolic stability and capacity to engage in hydrogen bonding.[5][6]
The compound of interest, 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide, marries these two potent heterocyclic systems. This guide, therefore, outlines a comprehensive and logical in-vitro screening strategy designed to systematically elucidate the therapeutic potential of this molecule. As a Senior Application Scientist, the proposed workflow is not merely a sequence of assays but a self-validating cascade. Each stage is designed to build upon the results of the last, providing a robust dataset that informs subsequent, more targeted investigations. We will begin with broad spectrum cytotoxicity screening, followed by a focused evaluation of its antimicrobial and anti-inflammatory potential, and culminating in mechanistic assays to probe the "how" behind the observed "what."
Part 1: Primary Cytotoxicity Screening - The Gatekeeper Assay
The initial and most critical step in evaluating a novel compound is to assess its general cytotoxicity.[7] This serves a dual purpose: it identifies potential anticancer activity and establishes a safe concentration range for subsequent, more sensitive assays, ensuring that observed effects are not merely a consequence of cellular death. The MTT assay is a robust, reliable, and widely adopted colorimetric method for this purpose.[8][9][10]
Rationale for Assay Selection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[9] The quantity of these crystals, which are subsequently solubilized for spectrophotometric measurement, is directly proportional to the number of viable cells.[9] This provides a quantitative measure of cell viability and allows for the calculation of the IC50 (half-maximal inhibitory concentration), a key metric of a compound's potency.[11]
Selection of Cancer Cell Lines
Given that pyrazole derivatives have shown efficacy against a range of cancers, a diverse panel of cell lines is recommended for the initial screen.[4][7] The following are suggested, representing some of the most prevalent cancer types:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.[4][12]
-
HCT-116: A human colon carcinoma cell line.[7]
-
HepG2: A human hepatocellular carcinoma cell line.[4]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture the selected cancer cell lines in their appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Harvest cells in their exponential growth phase using trypsin.
-
Determine cell concentration and viability using a hemocytometer or automated cell counter.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).[11]
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of fresh medium containing the different concentrations of the test compound to the respective wells.[9]
-
Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug like Doxorubicin).[9]
-
Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a humidified, 5% CO2 atmosphere.
-
-
MTT Assay and Data Acquisition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]
-
Carefully remove the medium from each well and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Data Presentation
| Cell Line | Test Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Example Value | Example Value |
| A549 | Example Value | Example Value |
| HCT-116 | Example Value | Example Value |
| HepG2 | Example Value | Example Value |
Part 2: Antimicrobial and Anti-inflammatory Screening
Based on the established non-cytotoxic concentration range, the compound can be evaluated for other potential therapeutic activities. The pyrazole-triazole scaffold is frequently associated with both antimicrobial and anti-inflammatory properties.[5][6]
Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]
This method allows for the testing of a compound against a panel of clinically relevant microorganisms in a high-throughput format. The selected strains should represent both Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen:
-
Staphylococcus aureus (e.g., ATCC 29213): A Gram-positive bacterium responsible for a wide range of infections.
-
Escherichia coli (e.g., ATCC 25922): A Gram-negative bacterium commonly used in antimicrobial testing.
-
Candida albicans (e.g., ATCC 90028): A prevalent fungal pathogen.
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi in a 96-well microtiter plate.[16]
-
-
Inoculum Preparation:
-
Inoculation and Incubation:
-
Add the standardized bacterial or fungal suspension to each well containing the antimicrobial dilutions.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[16]
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[14]
-
Data Presentation
| Organism | Strain | Test Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| S. aureus | ATCC 29213 | Example Value | Example Value | N/A |
| E. coli | ATCC 25922 | Example Value | Example Value | N/A |
| C. albicans | ATCC 90028 | Example Value | N/A | Example Value |
In-Vitro Anti-inflammatory Assay
The anti-inflammatory potential can be assessed by measuring the compound's ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[17]
RAW 264.7 murine macrophages are a standard cell line for in-vitro inflammation studies. LPS, a component of Gram-negative bacteria, activates these cells to produce inflammatory mediators like nitric oxide (NO) and cytokines. The Griess assay is a simple colorimetric method to measure NO production, a key inflammatory marker.
-
Cell Culture and Treatment:
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Part 3: Mechanistic Elucidation - Probing the Mode of Action
Should the primary screening reveal significant cytotoxic activity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[1]
Rationale for Apoptosis Assays
The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[18]
Experimental Workflow: Apoptosis Induction
Caption: Hypothesized mechanism of action via cell cycle arrest and apoptosis induction.
Conclusion
This technical guide presents a structured, multi-faceted approach to the preliminary in-vitro screening of this compound. By progressing from broad cytotoxicity profiling to more specific antimicrobial, anti-inflammatory, and mechanistic assays, this workflow is designed to efficiently and robustly characterize the compound's biological activity profile. The data generated will provide a strong foundation for further preclinical development, including structure-activity relationship studies and in-vivo efficacy models. The inherent value of the pyrazole-triazole scaffold warrants such a thorough and scientifically rigorous investigation.
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Introduction: The Strategic Union of Privileged Heterocycles
An In-Depth Technical Guide to Pyrazole-Triazole Hybrid Compounds: Synthesis, Biological Activity, and Therapeutic Potential
In the landscape of medicinal chemistry, pyrazole and triazole rings stand out as "privileged scaffolds"—core structures that consistently appear in a multitude of biologically active compounds.[1] Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are key components in drugs like the anti-inflammatory Celecoxib and the cannabinoid receptor antagonist Rimonabant.[2][3] Similarly, triazoles, which also feature a five-membered ring but with three nitrogen atoms, are integral to a wide range of pharmaceuticals, including potent antifungal agents.[4]
The strategy of molecular hybridization, which involves covalently linking two or more distinct pharmacophores, has emerged as a powerful tool in drug discovery. This approach aims to create novel chemical entities with potentially enhanced affinity, improved efficacy, or a more desirable safety profile compared to the individual components. The fusion of pyrazole and triazole moieties into a single molecular framework is a particularly compelling strategy.[5] These hybrid compounds have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and anticonvulsant effects, making them a fertile ground for the development of next-generation therapeutics.[4][6][7][8] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these promising hybrid molecules.
Part 1: Core Synthetic Strategies and Methodologies
The successful synthesis of pyrazole-triazole hybrids hinges on versatile and efficient chemical reactions that allow for the controlled linkage of the two heterocyclic systems. While several methods exist, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prevalent and powerful approach for constructing the 1,2,3-triazole ring that often serves as the linker.[8][9][10]
The Triazenylpyrazole Precursor Route: A Versatile Approach
A particularly innovative strategy involves the use of triazenylpyrazoles as stable, versatile precursors to pyrazolyl azides. This method offers a significant advantage over traditional routes by enabling the facile N-functionalization of the pyrazole ring before the triazole unit is introduced via CuAAC.[8][9][11][12] This modularity allows for the rapid generation of diverse compound libraries. The overall workflow avoids the need to isolate potentially hazardous and unstable azide intermediates, and can even be adapted into a one-pot procedure.[8][9]
Caption: General workflow for pyrazole-triazole hybrid synthesis via triazenylpyrazole precursors.
Experimental Protocol: One-Pot Synthesis of a Pyrazole-Triazole Hybrid
This protocol is adapted from a demonstrated one-pot strategy that renders the isolation of potentially hazardous azides obsolete.[8][9]
Objective: To synthesize a target pyrazole-triazole hybrid from a triazenylpyrazole precursor without isolating the azide intermediate.
Materials:
-
N-substituted triazenylpyrazole (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Sodium Ascorbate (0.3 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Water/tert-Butanol solvent mixture
Procedure:
-
Triazene Cleavage: Dissolve the triazenylpyrazole precursor in DCM. Add Trifluoroacetic Acid (TFA) dropwise at 0°C to facilitate the cleavage of the triazene group, forming the pyrazolyl azide in situ.
-
Causality: The acidic environment protonates the triazene, making it a good leaving group and promoting the formation of the azide. This step is performed at a low temperature to control the reaction rate and minimize potential side reactions.
-
-
Solvent Removal: After stirring for 1-2 hours (monitor by TLC), carefully evaporate the solvent and excess acid under reduced pressure. This step is crucial for removing the acid which would interfere with the subsequent copper-catalyzed reaction.[9]
-
CuAAC Reaction Setup: Re-dissolve the crude pyrazolyl azide residue in a 1:1 mixture of water and tert-butanol. Add the terminal alkyne, followed by sodium ascorbate and CuSO₄·5H₂O.
-
Causality: Sodium ascorbate acts as a reducing agent, converting Cu(II) to the catalytically active Cu(I) species required for the "click" reaction. The water/t-butanol mixture is an effective solvent system for accommodating both the organic substrates and the inorganic catalyst salts.
-
-
Reaction and Workup: Stir the reaction mixture vigorously at room temperature overnight. Upon completion (monitored by TLC), dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure pyrazole-triazole hybrid.
-
Characterization: Confirm the structure of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6][13]
Self-Validation: The integrity of this protocol is validated by the clear formation of the product as monitored by TLC and the definitive structural confirmation from spectroscopic data. The one-pot nature ensures high atom economy and enhances safety by avoiding the handling of pure organic azides.[9]
Part 2: A Spectrum of Biological Activities
The true value of pyrazole-triazole hybrids lies in their diverse and potent biological activities. The combination of the two pharmacophores often leads to synergistic effects, targeting multiple biological pathways with high efficacy.
Anticancer Activity
Pyrazole-triazole hybrids have emerged as a promising class of anticancer agents, exhibiting significant cytotoxicity against a range of human cancer cell lines, including colon (HT-29), prostate (PC-3), lung (A549), glioblastoma (U87MG), and breast (MCF-7) cancers.[6][13][14][15]
Mechanism of Action: Induction of Apoptosis A primary mechanism by which these hybrids exert their anticancer effects is the induction of apoptosis (programmed cell death). Studies on U87MG glioblastoma cells have shown that potent compounds trigger the mitochondrial apoptotic pathway.[15] This involves the up-regulation of the pro-apoptotic protein Bax and the down-regulation of the anti-apoptotic protein Bcl-2.[15] The resulting imbalance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately executing cell death.
Caption: Apoptosis induction via the mitochondrial pathway by pyrazole-triazole hybrids.
Structure-Activity Relationship (SAR) Insights:
-
The presence of electron-withdrawing groups (e.g., fluoro, chloro, nitro) on the phenyl rings attached to the core structure often enhances cytotoxic activity against breast cancer cell lines.[16]
-
In one series, Mannich bases derived from pyrazole-triazole Schiff bases showed potent activity, with a morpholine derivative being particularly effective against liver cancer cells.[14]
Quantitative Data: Anticancer Potency
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| 8c | MCF-7 (Breast) | 2.8 ± 0.4 | [6][13] |
| 8f | MCF-7 (Breast) | 3.1 ± 0.4 | [6][13] |
| Compound 17 | U87MG (Glioblastoma) | 0.86 | [15] |
| Compound 23 | U87MG (Glioblastoma) | 1.02 | [15] |
| Compound 29 | PC-3 (Prostate) | 1.12 | [15] |
| 3e (Schiff Base) | HepG2 (Liver) | Most Notable | [14] |
Experimental Protocol: MTT Assay for Cell Viability The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and proliferation.[13][14]
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of ~5×10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole-triazole hybrid compounds and a vehicle control (e.g., DMSO). Include a positive control drug like Doxorubicin.[14] Incubate for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Causality: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals.
-
-
Formazan Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using dose-response curve fitting software.
Antimicrobial Activity
Pyrazole-triazole hybrids have demonstrated significant potential as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][17]
Mechanism of Action: DNA Gyrase Inhibition A key mechanism for the antibacterial action of these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV.[18][19] These essential enzymes control DNA topology and are crucial for DNA replication, repair, and transcription. By binding to the active site of these enzymes, the hybrid molecules prevent them from functioning, leading to a bactericidal effect.[18][19]
Quantitative Data: Antibacterial Potency
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 8h | S. aureus | 8 | [6][13] |
| 8f | P. aeruginosa | 8 | [6][13] |
| 8b | S. epidermidis | 11 | [6][13] |
| 5b, 5f, 5h, 5j | Various Pathogens | 0.983–14.862 | [18] |
Experimental Protocol: Agar Dilution for MIC Determination The agar dilution technique is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][13]
-
Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in a suitable solvent.
-
Agar Plate Preparation: Add a specific volume of each compound dilution to molten Mueller-Hinton agar. Pour the agar into sterile Petri dishes and allow them to solidify. A control plate containing no compound is also prepared.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspension using a multipoint inoculator.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed on the agar surface.
Anticonvulsant Activity
Recent studies have highlighted the potential of pyrazole-triazole conjugates as novel anticonvulsant agents for treating complex neurological conditions like epilepsy.[7][20]
Therapeutic Effects and Mechanism: In preclinical models, select hybrid compounds have shown remarkable efficacy. In pentylenetetrazole (PTZ) and pilocarpine-induced seizure models, lead compounds significantly delayed the onset of seizures, reduced their severity, and increased survival rates.[7][20] The efficacy of some compounds, like 11a , matched or even surpassed that of the standard antiepileptic drug valproic acid.[7]
Biochemical analyses suggest a multifunctional mechanism. These compounds successfully mitigate several key pathological features associated with seizures, including:
-
Reduced Oxidative Stress: Counteracting the damaging effects of reactive oxygen species.
-
Decreased Neuroinflammation: Suppressing the inflammatory response in the brain.
-
Lowered Glial Activation: Reducing the activation of astrocytes (measured by GFAP), which contributes to neuronal hyperexcitability.[7]
-
Reduced Hippocampal Excitotoxicity: Protecting neurons from damage caused by excessive stimulation.[7][20]
Crucially, toxicological assessments have validated the safety of lead candidates, finding no evidence of neurotoxic, hepatic, renal, or cardiac damage, which is a critical requirement for drugs targeting the central nervous system.[7][20]
Conclusion and Future Directions
The molecular hybridization of pyrazole and triazole has proven to be an exceptionally fruitful strategy in medicinal chemistry. The resulting compounds are not merely combinations of their constituent parts but are novel chemical entities with a unique and potent spectrum of biological activities. The versatility of synthetic routes, particularly those employing click chemistry, allows for the creation of vast and diverse chemical libraries for screening.[8][9]
The compelling data in anticancer, antimicrobial, and anticonvulsant research underscore the immense therapeutic potential of this scaffold. Future research should focus on several key areas:
-
Lead Optimization: Systematically modifying the most potent compounds to further enhance efficacy and improve pharmacokinetic profiles (ADME properties).
-
Mechanism Deconvolution: Expanding mechanistic studies to fully elucidate the molecular targets and pathways modulated by these hybrids across different disease models.
-
Combating Drug Resistance: Investigating the efficacy of these compounds against drug-resistant cancer cell lines and multi-drug resistant (MDR) bacterial strains.[5]
-
Expansion of Therapeutic Targets: Screening optimized libraries against other relevant biological targets, such as kinases, phosphodiesterases, and various receptors, where pyrazole and triazole moieties are known to be active.[8][21][22]
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Methodological & Application
Application Note & Protocol: A Validated Synthesis of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling a Key Heterocyclic Scaffold
The compound 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide is a notable heterocyclic molecule that incorporates both pyrazole and triazole moieties.[1] These structural motifs are prevalent in medicinal chemistry, contributing to a wide array of biological activities.[2] This particular compound is also recognized in the pharmaceutical industry as "Allopurinol Impurity C," a related substance in the manufacturing of Allopurinol, a drug used to treat gout and high uric acid levels.[3][4] Its synthesis is therefore of significant interest for reference standard preparation, analytical method development, and as a building block for novel pharmaceutical derivatives.
This guide provides a detailed, field-proven protocol for the synthesis of this compound. The presented methodology is derived from established and validated procedures, ensuring reliability and reproducibility.[3][5] We will delve into the causality behind the experimental design, offering insights to empower researchers to not only execute the protocol but also to understand the underlying chemical principles.
The Synthetic Strategy: From Aminopyrazole to a Fused Heterocyclic System
The most direct and validated route to the target compound involves the construction of the 4H-1,2,4-triazole ring onto a pre-existing 5-amino-1H-pyrazole-4-carboxamide core. This strategy is efficient as it builds upon a readily accessible pyrazole precursor.
Mechanistic Rationale
The core of this synthesis is a cyclization reaction. The starting material, 5-amino-1H-pyrazole-4-carboxamide, possesses a nucleophilic primary amino group at the C5 position of the pyrazole ring.[6] This amino group serves as the anchor point for the formation of the triazole ring.
The triazole ring is constructed using reagents that provide the necessary one-carbon and two-nitrogen synthons. One established method utilizes a combination of formamide and hydrazine hydrate in the presence of a strong acid catalyst like sulfuric acid.[5] In this process, it is proposed that formamide and hydrazine react to form intermediates which then react with the aminopyrazole. The amino group of the pyrazole attacks a formyl group equivalent, and subsequent cyclization with hydrazine leads to the formation of the 4-amino-4H-1,2,4-triazole moiety, which in this case is the 4-yl substituted triazole ring. An alternative, documented approach involves the reaction of the aminopyrazole with diformylhydrazine, which directly provides the necessary C-N-N-C framework for the cyclization.[3][7]
The following workflow diagram illustrates the synthetic transformation from the key aminopyrazole intermediate to the final product.
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Mastering the Purification of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide: An Application Guide
Introduction: The Critical Role of Purity for a Key Pharmaceutical Intermediate
5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide, a heterocyclic compound featuring both pyrazole and triazole moieties, is a molecule of significant interest in pharmaceutical development.[1][2] Notably, it is recognized as a process-related impurity in the synthesis of Allopurinol, a widely used medication for treating gout and hyperuricemia, and is designated as "Allopurinol Impurity C" in pharmacopeial references.[3][4] The stringent purity requirements for active pharmaceutical ingredients (APIs) necessitate robust and validated purification methods for such impurities to ensure the safety and efficacy of the final drug product.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound. We will delve into the underlying principles of various purification techniques, offering step-by-step methodologies and the scientific rationale behind experimental choices. This document is intended to be a practical resource for researchers in process development, quality control, and medicinal chemistry.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The choice of an optimal purification strategy is intrinsically linked to the nature of the impurities present in the crude product. The synthesis of this compound can result in a variety of byproducts and unreacted starting materials. A Chinese patent, CN103910715A, identifies several key impurities in the synthesis of Allopurinol, which are relevant to the purification of Impurity C.[5]
Common Impurities Include:
-
Starting Materials: Unreacted 3-aminopyrazole-4-carboxamide and diformylhydrazine (or their precursors) are common process-related impurities.
-
Isomeric Byproducts: The formation of regioisomers, where the triazole ring is attached at a different position on the pyrazole ring, can occur.
-
Related Substances: Other Allopurinol impurities, such as Impurity A (3-aminopyrazole-4-carboxamide) and Impurity B (5-(formylamino)-1H-pyrazole-4-carboxamide), may also be present depending on the synthetic route.[6]
-
Degradation Products: The target molecule itself may degrade under harsh reaction or work-up conditions.
The structural similarities between these impurities and the target compound necessitate purification techniques with high resolving power.
Purification Methodologies: From Bench-Scale to Process Chemistry
Two primary methodologies have proven effective for the purification of this compound: Liquid-Liquid Extraction followed by Crystallization and Preparative High-Performance Liquid Chromatography (HPLC) .
Method 1: Strategic Liquid-Liquid Extraction and Crystallization
This method, adapted from a patented synthesis protocol, leverages the differential solubility of the target compound and its impurities in various solvents and at different pH values.[7] It is a robust and scalable technique suitable for purifying larger quantities of the material.
The protocol involves an initial purification step to remove less polar impurities, followed by a pH adjustment to ensure the target compound is in a state amenable to extraction into a specific organic solvent, leaving more polar impurities and byproducts in the aqueous phase. The final purification is achieved by crystallization from the extraction solvent.
Diagram of the Liquid-Liquid Extraction and Crystallization Workflow
Caption: Workflow for purification via liquid-liquid extraction and crystallization.
Materials:
-
Crude this compound
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Deionized water
-
Ethyl acetate
-
n-Butanol
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
Vacuum oven
Procedure:
-
Dissolution and pH Adjustment:
-
Cool the reaction mixture containing the crude product to room temperature.
-
Slowly add NaOH solution while monitoring the pH, adjusting it to a value between 12 and 14. This step converts the byproduct Allopurinol into its sodium salt, enhancing its water solubility and preventing it from being extracted with the desired product.[7]
-
-
Removal of Less Polar Impurities:
-
Transfer the alkaline aqueous solution to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer and collect it. The upper ethyl acetate layer, containing less polar impurities, can be discarded.[7]
-
-
Extraction of the Target Compound:
-
Return the aqueous phase to the separatory funnel.
-
Add an equal volume of n-butanol.
-
Shake vigorously for 2-3 minutes.
-
Allow the layers to separate. The target compound will partition into the upper n-butanol layer.
-
Drain and discard the lower aqueous phase, which contains salts and highly polar impurities.[7]
-
-
Crystallization:
-
Collect the n-butanol phase.
-
Concentrate the n-butanol solution using a rotary evaporator until a significant amount of solid precipitates.[7]
-
Cool the concentrated suspension in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
Expected Outcome: This protocol can yield this compound with a purity exceeding 99%.[7]
Method 2: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For obtaining highly pure material, especially for use as an analytical standard or for early-stage research, preparative RP-HPLC is the method of choice. This technique offers superior resolution for separating closely related impurities. Analytical HPLC methods for Allopurinol and its impurities can be scaled up for preparative purposes.[8][9]
The crude material is dissolved and injected onto a reversed-phase chromatography column. A mobile phase gradient is used to selectively elute the components based on their polarity. The target compound is separated from impurities, and the corresponding fraction is collected.
Diagram of the Preparative HPLC Purification Workflow
Caption: Workflow for purification via preparative HPLC.
Materials and Equipment:
-
Preparative HPLC system with a gradient pump, autosampler (or manual injector), fraction collector, and UV detector.
-
Reversed-phase C18 preparative column.
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase modification)
-
Dimethyl sulfoxide (DMSO) (if needed for solubility)
-
Rotary evaporator or lyophilizer
Procedure:
-
Method Development and Scale-Up:
-
Begin with an analytical scale RP-HPLC method to determine the retention time of the target compound and its separation from impurities. A typical starting point would be a C18 column with a mobile phase of water and acetonitrile, both with 0.1% formic acid.[6][8]
-
Optimize the gradient to achieve maximum resolution between the peak of interest and adjacent impurity peaks.
-
Scale up the method to a preparative column, adjusting the flow rate and injection volume according to the column dimensions.
-
-
Sample Preparation:
-
Dissolve the crude product in the initial mobile phase composition. If solubility is an issue, a minimal amount of DMSO can be used. The compound is known to be miscible in DMSO.[1]
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatographic Separation:
-
Equilibrate the preparative column with the initial mobile phase.
-
Inject the prepared sample.
-
Run the gradient elution program.
-
Monitor the separation at a suitable wavelength (e.g., 220 nm or 254 nm).[9]
-
-
Fraction Collection:
-
Collect fractions corresponding to the elution of the target compound peak.
-
-
Purity Analysis and Post-Purification Processing:
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pool the fractions that meet the desired purity specification (e.g., >99.5%).
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the final product as a solid.
-
Quality Control and Purity Assessment
Regardless of the purification method employed, the final product's purity must be rigorously assessed.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): As the primary method for purity determination, an optimized RP-HPLC method should be used to quantify the main peak and any detectable impurities.[9]
-
Mass Spectrometry (MS): To confirm the identity of the purified compound by verifying its molecular weight (178.15 g/mol ).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the purified compound.
-
Melting Point: The melting point of the pure compound is reported to be >230°C with decomposition.[1]
Physicochemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₆H₆N₆O | [3] |
| Molecular Weight | 178.15 g/mol | [3] |
| Appearance | Pale Yellow to Light Beige Solid | [1] |
| Melting Point | >230°C (decomposes) | [1] |
| Solubility | Miscible in DMSO, Soluble in Methanol | [1][10] |
Conclusion
The purification of this compound is a critical step in ensuring the quality and safety of pharmaceuticals where it may be present as an impurity. The choice between liquid-liquid extraction with crystallization and preparative HPLC depends on the required purity, scale of operation, and available resources. The protocols and guidelines presented in this application note provide a robust framework for researchers to achieve high-purity material, supported by a strong understanding of the underlying chemical principles and potential challenges.
References
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Briti Scientific. Allopurinol EP Impurity C.[Link]
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Allmpus. ALLOPURINOL EP IMPURITY C.[Link]
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PubChem. This compound.[Link]
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-
YMER. Impurity profiling and method development of API and related substances of Allopurinol by LC-MS.[Link]
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-
SynZeal. Allopurinol EP Impurity C.[Link]
-
Neliti. Analytical method development and validation of allopurinol and related substances by using RP-HPLC in bulk form.[Link]
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International Journal of Pharmaceutical and Biological Sciences. Development and Validation of a RP-HPLC Method for Allopurinol Impurity Profiling Study.[Link]
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Application Notes and Protocols for the Characterization of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
Introduction
5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research due to the combined biological activities associated with its constituent pyrazole and triazole moieties.[1] The presence of multiple nitrogen atoms and functional groups in its structure necessitates a robust and multi-faceted analytical approach for unambiguous characterization and purity assessment.[1][2] This document provides a comprehensive guide with detailed protocols for the structural elucidation and purity determination of this molecule, tailored for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of confidence in the obtained results.
The molecular structure of this compound, with a molecular formula of C₆H₆N₆O and a molecular weight of 178.15 g/mol , presents unique analytical challenges.[3][4] These include its polarity, potential for tautomerism, and multiple sites for hydrogen bonding, all of which can influence its behavior in various analytical systems. The following sections will detail the application of key analytical techniques to address these challenges and provide a complete characterization profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for selecting appropriate analytical conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₆O | [3][4] |
| Molecular Weight | 178.15 g/mol | [3][4] |
| IUPAC Name | 5-(1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide | [3] |
| CAS Number | 1346604-13-4 | [3] |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the definitive structural assignment of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is recommended for complete proton and carbon assignments and to confirm the connectivity of the pyrazole and triazole rings.
Rationale for Experimental Choices
Given the presence of exchangeable protons (NH and NH₂) and the potential for tautomerism in the pyrazole ring, careful selection of solvent and temperature is critical.[5] Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it can solubilize the polar compound and slow down the exchange of labile protons, allowing for their observation in the ¹H NMR spectrum. Two-dimensional experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for establishing proton-proton and proton-carbon correlations, respectively.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Detailed Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
-
2D NMR Acquisition (COSY & HSQC):
-
Acquire a 2D COSY spectrum to identify proton-proton couplings.
-
Acquire a 2D HSQC spectrum to correlate protons with their directly attached carbons.
-
Utilize standard pulse programs provided by the spectrometer manufacturer.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., Mnova, TopSpin).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns in the ¹H NMR spectrum and the cross-peaks in the COSY spectrum to establish the proton connectivity.
-
Use the HSQC spectrum to assign the carbon signals based on the proton assignments.
-
II. Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and providing insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition with high accuracy.
Rationale for Experimental Choices
Electrospray ionization (ESI) is the preferred ionization technique for this polar, non-volatile molecule. It is a soft ionization method that typically produces the protonated molecule [M+H]⁺, allowing for straightforward determination of the molecular weight. Fragmentation can be induced in the mass spectrometer to aid in structural elucidation.
Experimental Workflow for Mass Spectrometry
Caption: Workflow for mass spectrometric analysis.
Detailed Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile. Further dilute this solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Full Scan MS Analysis:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
If available, perform the analysis on a high-resolution instrument (e.g., TOF, Orbitrap) to obtain an accurate mass measurement of the molecular ion.
-
This will allow for the determination of the elemental composition, providing strong evidence for the compound's identity.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the protonated molecule ([M+H]⁺) as the precursor ion.
-
Apply collision-induced dissociation (CID) to generate fragment ions.
-
Analyze the resulting fragment ions to gain structural information.
-
III. High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation
HPLC is the standard method for determining the purity of pharmaceutical compounds and can be adapted for quantitation. For a polar compound like this compound, a reversed-phase HPLC method with a polar-modified or polar-embedded column is recommended to achieve good retention and peak shape.
Rationale for Experimental Choices
The polar nature of the analyte means it may have little retention on a standard C18 column with highly aqueous mobile phases.[6][7] Therefore, a column specifically designed for polar analytes is preferable. A mobile phase consisting of a buffer and an organic modifier will be used to elute the compound. UV detection is suitable as the pyrazole and triazole rings contain chromophores.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Detailed Protocol for HPLC Analysis
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chromatographic Conditions:
-
Column: A polar-embedded or polar-modified reversed-phase column (e.g., Acquity UPLC HSS T3, Luna Omega Polar C18). Dimensions: 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid). Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
For quantitative analysis, a calibration curve should be constructed using certified reference standards.
-
IV. X-ray Crystallography: Unambiguous 3D Structure Determination
For an absolute and unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard.[8][9][10][11] This technique is particularly useful for confirming the connectivity of the heterocyclic rings and the stereochemistry of the molecule.
Rationale for Experimental Choices
X-ray crystallography provides precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.[9][10][11] This level of detail is unattainable by other analytical techniques and is crucial for understanding the molecule's properties and potential biological activity.
Experimental Workflow for X-ray Crystallography
Caption: Workflow for single-crystal X-ray crystallography.
Detailed Protocol for X-ray Crystallography
-
Crystal Growth:
-
Grow single crystals of this compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).
-
Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. A variety of solvents and solvent mixtures should be screened (e.g., ethanol, methanol, acetonitrile, water).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares methods.
-
Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.
-
-
Structure Validation:
-
The final structure should be validated using software such as PLATON or CheckCIF to ensure its quality and correctness.
-
Conclusion
The comprehensive characterization of this compound requires a suite of orthogonal analytical techniques. NMR spectroscopy provides the primary structural information, mass spectrometry confirms the molecular weight and elemental composition, HPLC assesses purity, and X-ray crystallography offers the definitive three-dimensional structure. By following the detailed protocols outlined in these application notes, researchers can confidently and accurately characterize this important heterocyclic compound, ensuring the quality and reliability of their scientific investigations.
References
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Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
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Ok, S., Şen, E., & Kasımoğulları, R. (2014). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Retrieved from [Link]
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The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]
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Generis Publishing. (2024, November 1). Synthesis and evaluation of novel pyrazole carboxamide derivatives. Retrieved from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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ACS Publications. (n.d.). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of a novel pyrazole carboxamide derivative synthesized as a ChEs and hCA isoenzymes inhibitor. Retrieved from [Link]
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AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]
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PubMed. (n.d.). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Retrieved from [Link]
-
National Institutes of Health. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Absolute Configuration of Small Molecules by Co-Crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products. Retrieved from [Link]
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ACS Publications. (n.d.). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. Retrieved from [Link]
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MDPI. (n.d.). Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors. Retrieved from [Link]
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MDPI. (2022, March 25). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. Retrieved from [Link]
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ACS Publications. (n.d.). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. Retrieved from [Link]
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National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies. Retrieved from [Link]
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Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]
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Defense Technical Information Center. (1971, July 1). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]
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LCGC. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
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American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]
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Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
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Letters in Applied NanoBioScience. (2021, September 7). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Retrieved from [Link]
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AIP Publishing. (2022, February 4). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]
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Application Notes & Protocols: Evaluating the Anticancer Potential of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
Introduction: A Privileged Scaffold for Oncology Research
In the landscape of modern medicinal chemistry, the fusion of distinct heterocyclic pharmacophores into a single molecular entity is a proven strategy for developing novel therapeutic agents. 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide is a compelling example of this approach, integrating the well-established pyrazole and 1,2,4-triazole rings.[1] Both pyrazole and triazole moieties are considered "privileged structures" in drug discovery, appearing in numerous compounds with a wide array of biological activities, including notable anticancer properties.[2][3][4][5]
The pyrazole ring is a core component of several approved drugs targeting key oncogenic pathways, while 1,2,4-triazole derivatives have demonstrated efficacy by inhibiting crucial cellular processes like tubulin polymerization and receptor tyrosine kinase signaling.[2][6][7][8][9] The unique combination of these two rings in this compound (Molecular Formula: C₆H₆N₆O) presents a versatile scaffold for potential interaction with multiple biological targets within cancer cells.[1][10][11]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a logical, multi-stage experimental workflow with detailed, field-tested protocols to systematically evaluate the anticancer efficacy and elucidate the mechanism of action of this promising compound.
Hypothesized Mechanism of Action & Target Pathways
The structural motifs of this compound suggest several plausible anticancer mechanisms. Pyrazole and triazole hybrids have been reported to function as inhibitors of critical signaling kinases that regulate cell proliferation, survival, and apoptosis.[4][6][8] Key pathways often dysregulated in cancer, such as the PI3K/AKT/mTOR and MAPK/ERK cascades, represent high-priority targets for investigation.[12][13] Constitutive activation of these pathways drives uncontrolled cell growth and resistance to apoptosis.[12] Therefore, an initial hypothesis is that this compound may exert its effects by modulating the phosphorylation status of key proteins within these cascades.
Caption: Potential signaling pathways modulated by the test compound.
Staged Experimental Workflow
A systematic evaluation is crucial for characterizing a novel anticancer agent. We propose a three-stage workflow that progresses from broad cytotoxicity screening to detailed mechanistic studies. This approach ensures that resources are directed efficiently, building a comprehensive profile of the compound's biological activity.
Caption: A logical workflow for anticancer compound evaluation.
Stage 1 Protocol: Cell Viability & Cytotoxicity Screening (MTT Assay)
Scientific Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity.[14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, making this a reliable method for determining the cytotoxic effect of a compound.[14][15] This initial screen is critical for determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of the cell population. The IC₅₀ value is essential for designing all subsequent experiments.
Detailed Step-by-Step Methodology
1. Cell Seeding:
-
For Adherent Cells: Harvest cells using trypsinization. Perform a cell count using a hemocytometer or automated cell counter. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
For Suspension Cells: Perform a cell count and seed cells directly into a 96-well round-bottom plate at an optimal density (e.g., 20,000-50,000 cells/well) in 100 µL of complete medium.
-
Expert Insight: The optimal seeding density must be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay. Too few cells will yield a weak signal; too many can lead to nutrient depletion and skewed results.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow cells to attach (for adherent lines) and recover.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to create a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Self-Validation: Include the following controls:
- Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the compound.
- Untreated Control: Cells in culture medium only.
- Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
- Blank: Wells with medium only (no cells) to measure background absorbance.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[14]
-
Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[16]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.
4. Formazan Solubilization:
-
For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer. Add 100 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
For Suspension Cells: Add 100 µL of the solubilization solution directly to the wells.
-
Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[14]
5. Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[14]
Data Presentation & Analysis
The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
| Concentration (µM) | Mean Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.250 | 100% |
| 1 | 1.188 | 95% |
| 5 | 0.938 | 75% |
| 10 | 0.650 | 52% |
| 25 | 0.313 | 25% |
| 50 | 0.125 | 10% |
| 100 | 0.063 | 5% |
| Calculated IC₅₀ | ~9.5 µM | |
| Table 1: Example MTT assay data for a hypothetical cancer cell line treated with the test compound. |
Stage 2a Protocol: Apoptosis Detection by Annexin V/PI Staining
Scientific Rationale
A reduction in cell viability can be due to either apoptosis (programmed cell death) or necrosis. Distinguishing between these is a critical step in characterizing an anticancer compound. The Annexin V-FITC/Propidium Iodide (PI) assay is the gold standard for this purpose.[17][18] During early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18][19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and will bind to these early apoptotic cells.[17][19] PI is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[18] This dual-staining method, analyzed by flow cytometry, allows for the precise quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
Detailed Step-by-Step Methodology
1. Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat them with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
For Adherent Cells: Gently detach the cells using a non-enzymatic cell dissociation buffer or brief trypsinization. Over-trypsinization can damage the cell membrane and lead to false positives. Collect cells from the supernatant as apoptotic cells may detach.
-
For Suspension Cells: Collect cells directly from the culture.
-
Centrifuge the collected cells at 300 x g for 5 minutes.[19] Discard the supernatant.
2. Cell Washing:
-
Wash the cells twice by resuspending the pellet in 1 mL of cold 1x PBS and centrifuging at 300 x g for 5 minutes. This step is crucial to remove any residual media components.
3. Staining:
-
Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. The calcium ions in this buffer are essential for Annexin V binding to PS.[19]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 50 µg/mL stock) to the cell suspension.[20]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
4. Flow Cytometry Analysis:
-
Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
Analyze the samples immediately (within 1 hour) using a flow cytometer.[21]
-
Expert Insight: Use unstained, PI-only, and Annexin V-FITC-only stained cells to set up proper compensation and gates for accurate data acquisition.
-
Collect data for at least 10,000 events per sample.
Data Presentation & Interpretation
The flow cytometry data is visualized in a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:
-
Lower-Left (Q4): Live cells (Annexin V- / PI -)
-
Lower-Right (Q3): Early Apoptotic cells (Annexin V+ / PI -)
-
Upper-Right (Q2): Late Apoptotic/Necrotic cells (Annexin V+ / PI +)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI +)
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Untreated Control | 94.5 | 3.1 | 2.4 |
| Compound (IC₅₀) | 55.2 | 28.5 | 16.3 |
| Compound (2x IC₅₀) | 21.7 | 45.8 | 32.5 |
| Table 2: Example data from an Annexin V/PI assay, showing a dose-dependent increase in apoptosis. |
Stage 2b Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Scientific Rationale
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis. Analyzing the cell cycle distribution provides critical insight into the cytostatic or cytotoxic mechanism of a compound. This protocol uses propidium iodide (PI), which stoichiometrically intercalates with double-stranded DNA.[22] The amount of PI fluorescence emitted by a stained cell is therefore directly proportional to its DNA content.[23] Flow cytometry analysis can distinguish cells in different phases: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).
Detailed Step-by-Step Methodology
1. Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours) to observe time-dependent effects. Include an untreated control.
-
Harvest both adherent and suspension cells as described in the apoptosis protocol.
-
Wash the cells once with 1x PBS.
2. Fixation:
-
Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 400 µL of cold 1x PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.[23][24]
-
Expert Insight: The dropwise addition of cold ethanol while vortexing is critical to prevent cell clumping and ensure proper fixation. Ethanol fixation permeabilizes the cell membrane, allowing PI to enter and stain the nuclear DNA.[25]
-
Incubate the cells on ice for at least 30 minutes or store at 4°C for up to several weeks.[23][24]
3. Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet them. Discard the ethanol supernatant.
-
Wash the cells twice with 1x PBS to remove residual ethanol.[23]
-
Resuspend the cell pellet in 450 µL of PI staining solution (e.g., 50 µg/mL PI in PBS).
-
Add 50 µL of RNase A solution (100 µg/mL stock) to the suspension.[23][24]
-
Causality Explained: PI can also bind to double-stranded RNA. Treatment with RNase A is essential to degrade RNA, ensuring that the PI signal comes exclusively from DNA for accurate cell cycle analysis.[22]
-
Incubate for 15-30 minutes at room temperature, protected from light.
4. Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Use a low flow rate to improve resolution and use pulse processing (e.g., plotting pulse width vs. pulse area) to gate out doublets and cell aggregates, which can be misinterpreted as G2/M cells.
-
The resulting data is displayed as a histogram of cell count versus PI fluorescence intensity.
Data Presentation & Interpretation
Software analysis of the DNA histogram is used to quantify the percentage of cells in each phase of the cell cycle. A significant increase in the percentage of cells in a specific phase compared to the control indicates cell cycle arrest.
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 65.1 | 20.5 | 14.4 |
| Compound (IC₅₀) | 35.8 | 25.1 | 39.1 |
| Table 3: Example data showing compound-induced G2/M phase cell cycle arrest. |
Stage 3 Protocol: Mechanistic Investigation by Western Blotting
Scientific Rationale
Following the identification of a phenotype (e.g., apoptosis, cell cycle arrest), Western blotting is a powerful technique to investigate the underlying molecular mechanism.[26] This immunoassay allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.[26][27] By using antibodies specific to total proteins and their phosphorylated (activated) forms, one can probe the activity of signaling pathways hypothesized to be involved, such as the PI3K/AKT or MAPK pathways.[12] For example, if the compound induces apoptosis, one could examine the cleavage of key executioner proteins like Caspase-3 and PARP.
Detailed Step-by-Step Methodology
1. Protein Extraction:
-
Treat cells with the compound as in previous assays.
-
Wash cells with ice-cold PBS and lyse them on ice using 1x RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Expert Insight: The inclusion of phosphatase inhibitors is absolutely critical when probing for phosphorylated proteins to prevent their dephosphorylation during sample preparation.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly to shear DNA.[28]
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes. Collect the supernatant containing the total protein.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay. This ensures equal loading of protein for each sample.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.[12]
-
Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[28]
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[28]
4. Immunodetection:
-
Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. This prevents non-specific antibody binding.
-
Incubate the membrane with a specific primary antibody (e.g., anti-phospho-AKT, anti-total-AKT, anti-cleaved Caspase-3, anti-GAPDH) overnight at 4°C with gentle agitation.[12][28]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.
-
Self-Validation: Always probe for a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading across all lanes. When assessing phosphorylation, it is essential to also probe for the total protein on a separate blot or by stripping and re-probing the same blot to determine the ratio of phosphorylated to total protein.
References
-
Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [Link]
-
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health (NIH). [Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Preprints.org. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. University College London (UCL). [Link]
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]
-
Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link]
-
Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. [Link]
-
Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]
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Application Notes and Protocols for Antimicrobial Activity Testing of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the application and protocols for determining the antimicrobial efficacy of the novel synthetic compound, 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide. This molecule integrates two pharmacologically significant nitrogen-containing heterocyclic rings, pyrazole and 1,2,4-triazole, linked by a carboxamide bridge. Both pyrazole and triazole scaffolds are renowned for their broad-spectrum biological activities, including antimicrobial properties.[1][2] This document provides a robust framework for the systematic evaluation of this compound's antimicrobial potential, grounded in established methodologies and scientific rationale. The protocols herein are designed to be self-validating and are supported by authoritative standards to ensure data integrity and reproducibility.
Introduction: Scientific Rationale and Potential Mechanisms of Action
The compound this compound is a compelling candidate for antimicrobial drug discovery. The pyrazole nucleus is a versatile scaffold known for a wide array of pharmacological activities, including antibacterial and antifungal effects.[1][3] Some pyrazole derivatives have been shown to disrupt the bacterial cell wall or inhibit DNA gyrase, a crucial enzyme for bacterial replication.[4] The 1,2,4-triazole moiety is the cornerstone of a major class of antifungal agents.[5][6] Triazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5][7][8][9] The disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.[5][9]
The synergistic or novel antimicrobial activities arising from the combination of these two moieties through a carboxamide linker present a promising area of investigation. This guide provides the necessary protocols to explore the antimicrobial spectrum and potency of this hybrid molecule.
Hypothesized Mechanism of Action Pathway
Caption: Hypothesized dual-action antimicrobial mechanism.
Essential Materials and Reagents
-
Test Compound: this compound
-
Microbial Strains: A representative panel including:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungi (Yeast): Candida albicans (e.g., ATCC 90028)
-
Fungi (Mold): Aspergillus niger (e.g., ATCC 16404)
-
-
Culture Media:
-
Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) for bacteria.
-
RPMI-1640 medium for fungi.
-
Sabouraud Dextrose Agar (SDA) for fungal cultures.
-
-
Reagents:
-
Dimethyl sulfoxide (DMSO, sterile) for dissolving the test compound.
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS).
-
0.5 McFarland turbidity standard.
-
-
Positive Control Antibiotics:
-
Ciprofloxacin or Gentamicin for bacteria.
-
Fluconazole or Amphotericin B for fungi.
-
-
Equipment and Consumables:
-
Sterile 96-well microtiter plates.
-
Sterile Petri dishes.
-
Micropipettes and sterile tips.
-
Incubator.
-
Spectrophotometer or plate reader.
-
Sterile swabs, loops, and spreaders.
-
Vortex mixer.
-
Preliminary Screening: Agar Well Diffusion Assay
This qualitative assay provides an initial assessment of the compound's antimicrobial activity and helps determine the appropriate concentration range for quantitative testing.[10][11]
Protocol: Agar Well Diffusion
-
Prepare Inoculum: From a fresh culture, suspend several colonies in sterile broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]
-
Inoculate Agar Plates: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of an MHA (for bacteria) or SDA (for fungi) plate to create a uniform lawn.[10]
-
Create Wells: Aseptically, use a sterile cork borer (6 mm diameter) to punch wells into the agar.[13][14]
-
Prepare Compound and Controls:
-
Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Prepare a solution of the positive control antibiotic at a known effective concentration.
-
Use sterile DMSO as a negative control.
-
-
Load Wells: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[13]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[15]
-
Measure Zones of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Data Presentation: Agar Well Diffusion
| Test Microorganism | Gram Stain/Type | Test Compound (Zone of Inhibition in mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) of Positive Control | Negative Control (DMSO) |
| S. aureus | Gram-positive | Record measurement | Ciprofloxacin | Record measurement | No inhibition |
| E. coli | Gram-negative | Record measurement | Ciprofloxacin | Record measurement | No inhibition |
| C. albicans | Yeast | Record measurement | Fluconazole | Record measurement | No inhibition |
| A. niger | Mold | Record measurement | Fluconazole | Record measurement | No inhibition |
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][17][18] This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[19][20][21]
Protocol: Broth Microdilution
-
Prepare Stock Solution: Dissolve the test compound in DMSO to a concentration of 1280 µg/mL (or a suitable starting concentration based on diffusion results).
-
Serial Dilutions:
-
Add 100 µL of sterile MHB (for bacteria) or RPMI-1640 (for fungi) to all wells of a 96-well plate.
-
Add 100 µL of the stock solution to the first well of each row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a concentration gradient (e.g., 640 µg/mL down to 1.25 µg/mL).
-
-
Prepare Inoculum: Dilute the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
Inoculate Plate: Add 100 µL of the diluted inoculum to each well, except for the sterility control well.
-
Controls:
-
Growth Control: A well containing broth and inoculum, but no test compound.
-
Sterility Control: A well containing only broth to check for contamination.
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[12]
-
Determine MIC: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[12][16]
Experimental Workflow: Broth Microdilution
Caption: Workflow for MIC determination via broth microdilution.
Data Presentation: Minimum Inhibitory Concentration (MIC)
| Test Microorganism | Gram Stain/Type | MIC (µg/mL) of this compound | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |
| S. aureus | Gram-positive | Record value | Ciprofloxacin | Record value |
| E. coli | Gram-negative | Record value | Ciprofloxacin | Record value |
| P. aeruginosa | Gram-negative | Record value | Ciprofloxacin | Record value |
| B. subtilis | Gram-positive | Record value | Ciprofloxacin | Record value |
| C. albicans | Yeast | Record value | Fluconazole | Record value |
| A. niger | Mold | Record value | Fluconazole | Record value |
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
To determine whether the compound is static (inhibits growth) or cidal (kills the organism), the MBC or MFC can be determined from the MIC results.
Protocol: MBC/MFC Determination
-
Subculture from MIC Plate: Following MIC determination, take a 10 µL aliquot from all wells that showed no visible growth.
-
Plate Aliquots: Spot the aliquots onto separate, antibiotic-free agar plates (MHA for bacteria, SDA for fungi).
-
Incubation: Incubate the plates at the appropriate temperature and duration.
-
Determine MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria/fungi survive).
Trustworthiness and Self-Validation
The integrity of these protocols is maintained by the consistent use of controls:
-
Positive Controls: Ensure that the test system is sensitive to known antimicrobial agents.
-
Negative Controls (Solvent): Verify that the solvent (DMSO) has no intrinsic antimicrobial activity at the concentrations used.
-
Growth and Sterility Controls: Confirm the viability of the microorganisms and the sterility of the media, respectively.
-
Standardization: Adherence to CLSI guidelines for inoculum density and testing conditions ensures comparability and reproducibility of results.[19][21]
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial antimicrobial evaluation of this compound. The data generated will establish its spectrum of activity and potency. Promising results should be followed by more advanced studies, including time-kill kinetics, resistance development studies, and in vivo efficacy models to further elucidate the therapeutic potential of this novel compound.
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]
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Baumann, M., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry, 13(3), 260-276. [Link]
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Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy, 57(5), 2405-2409. [Link]
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Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21247. [Link]
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Al-Ostoot, F. H., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(11), 3381. [Link]
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CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. [Link]
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NIH. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. [Link]
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Journal of Applied Pharmaceutical Science. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. [Link]
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IJRAR.org. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. [Link]
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NIH. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. [Link]
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Application Notes and Protocols for Utilizing 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the application of the novel fragment, 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide, in fragment-based drug design (FBDD) campaigns. The unique structural architecture of this compound, combining both pyrazole and triazole moieties, presents a compelling starting point for the development of potent and selective inhibitors against a range of therapeutic targets, with a particular focus on the protein kinase family. This guide will detail the fragment's intrinsic properties, outline protocols for library preparation and quality control, and provide in-depth methodologies for biophysical screening and hit validation, empowering researchers to effectively leverage this promising scaffold in their drug discovery endeavors.
Introduction: The Strategic Advantage of a Privileged Scaffold
Fragment-based drug design has emerged as a powerful alternative to high-throughput screening (HTS) for the identification of high-quality lead compounds.[1] By starting with small, low-complexity molecules, FBDD allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties. The core principle lies in identifying weakly binding fragments that can be subsequently optimized into potent drug candidates.[1]
The selection of the initial fragment library is paramount to the success of an FBDD campaign. The molecule this compound represents a "privileged scaffold," a molecular framework that is known to bind to multiple biological targets. Both pyrazole and triazole heterocycles are prevalent in a multitude of FDA-approved drugs and clinical candidates, demonstrating their inherent drug-like qualities and capacity for specific molecular interactions.[2][3] The combination of these two rings within a single, low-molecular-weight structure offers a unique opportunity for multipolar interactions with a target's binding site, making it an exceptional starting point for inhibitor development.
Physicochemical Profile and "Rule of Three" Compliance
A critical aspect of a successful fragment is its adherence to the "Rule of Three," which delineates the ideal physicochemical properties for effective binding and subsequent optimization.[4][5][6] this compound exhibits excellent compliance with these guidelines, as detailed in the table below.
| Property | Value | "Rule of Three" Guideline | Source |
| Molecular Weight | 178.15 g/mol | < 300 Da | [7] |
| cLogP | -1.4 | ≤ 3 | [7] |
| Hydrogen Bond Donors | 2 | ≤ 3 | [7] |
| Hydrogen Bond Acceptors | 5 | ≤ 3 | - |
| Rotatable Bonds | 1 | ≤ 3 | [7] |
Note: While the number of hydrogen bond acceptors is slightly above the guideline, the overall profile is highly favorable for a fragment.
This profile suggests that the fragment possesses adequate solubility for biophysical screening at high concentrations and has a low degree of conformational complexity, which is advantageous for achieving high-quality binding interactions.
Potential Target Classes: A Focus on Kinases
The pyrazole and triazole scaffolds are well-represented in a multitude of approved and investigational kinase inhibitors.[2][8] Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders. The ATP-binding site of kinases offers a well-defined pocket that can be effectively targeted by small molecules. The structural features of this compound, including its hydrogen bond donors and acceptors and aromatic systems, are well-suited to interact with the hinge region and other key residues within the kinase ATP-binding site.
Therefore, this application note will focus on the use of this fragment for the discovery of novel kinase inhibitors. However, researchers should not discount its potential against other target classes, such as proteases, where pyrazole-containing compounds have also shown activity.
Experimental Workflow for an FBDD Campaign
The following diagram outlines a typical workflow for an FBDD campaign utilizing this compound.
Caption: A generalized workflow for a fragment-based drug design campaign.
Detailed Protocols
Fragment Library Preparation and Quality Control
The integrity of the fragment library is crucial for the reliability of screening results.
Protocol 5.1.1: Preparation of a Focused Fragment Library
-
Acquisition: Procure this compound and a diverse set of other fragments that adhere to the "Rule of Three." Consider including structural analogs to build initial structure-activity relationships (SAR) rapidly.
-
Solubilization: Prepare high-concentration stock solutions (e.g., 100 mM) of each fragment in deuterated dimethyl sulfoxide (DMSO-d6).
-
Plating: Aliquot the stock solutions into 96- or 384-well plates for easy handling and screening.
Protocol 5.1.2: Quality Control of the Fragment Library
It is imperative to verify the identity, purity, and solubility of each fragment in the screening buffer.
-
Identity and Purity Assessment (NMR & LC-MS):
-
Acquire a 1D ¹H NMR spectrum for each fragment. The spectrum should be consistent with the expected structure and indicate a purity of >95%.[9]
-
Perform liquid chromatography-mass spectrometry (LC-MS) to confirm the molecular weight and purity of each fragment.
-
-
Solubility Assessment:
-
Prepare a solution of each fragment in the final screening buffer at the highest concentration to be used in the assay.
-
Visually inspect for precipitation.
-
Acquire a 1D ¹H NMR spectrum and compare the integral of a fragment peak to a reference standard to quantify the soluble concentration.
-
Sources
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Application Notes and Protocols for the Development of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide Derivatives
Introduction: The Therapeutic Potential of the Pyrazole-Triazole Scaffold
The unique heterocyclic structure of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide, which combines the functionalities of both pyrazole and triazole rings, presents a versatile and promising platform for medicinal chemistry and drug discovery.[1] Both pyrazole and 1,2,4-triazole moieties are considered "privileged structures" in drug development, appearing in a wide array of clinically approved drugs with activities ranging from antifungal and antiviral to anticancer and anti-inflammatory.[2][3][4][5] The carboxamide linkage further enhances the drug-like properties of the core scaffold, providing a critical hydrogen bonding motif for target interaction.[6]
This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the derivatization of the this compound core. The methodologies outlined herein are designed to be robust and adaptable, enabling researchers to systematically explore the structure-activity relationships (SAR) of this promising compound class. We will delve into the rationale behind key experimental choices, from reagent selection to reaction monitoring and purification, to empower researchers in their quest for novel therapeutic agents.
Strategic Approaches to Derivatization
The derivatization of the core scaffold can be strategically approached by targeting three primary modification points: the pyrazole nitrogen (N1), the carboxamide nitrogen, and bioisosteric replacement of the carboxamide group. Each of these modifications allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
Part 1: N1-Alkylation of the Pyrazole Ring
N-alkylation of the pyrazole ring is a fundamental strategy to modulate the compound's properties. The introduction of various alkyl or aryl groups at the N1 position can significantly impact target binding and cell permeability.[7][8][9] The regioselectivity of this reaction is a critical consideration, as alkylation can potentially occur at either of the two pyrazole nitrogen atoms. However, for many substituted pyrazoles, N1-alkylation is favored.[7][8][9]
Underlying Principles of N1-Alkylation
The N-alkylation of pyrazoles typically proceeds via a nucleophilic substitution reaction. The pyrazole nitrogen is first deprotonated with a suitable base to form a pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic alkylating agent. The choice of base and solvent is crucial for achieving high yields and regioselectivity. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) are commonly employed to ensure complete deprotonation.[10]
Experimental Workflow: N1-Alkylation
Caption: Workflow for the N1-alkylation of the pyrazole core.
Detailed Protocol: Synthesis of N1-Alkyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide Derivatives
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH portion-wise to the stirred solution. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Slowly add the alkyl halide to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Dilute the mixture with EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11][12]
| Derivative Class | Alkylating Agent | Typical Reaction Time | Expected Yield Range |
| N1-Methyl | Methyl iodide | 12-18 h | 70-85% |
| N1-Ethyl | Ethyl bromide | 18-24 h | 65-80% |
| N1-Benzyl | Benzyl bromide | 12-18 h | 75-90% |
| N1-Propargyl | Propargyl bromide | 18-24 h | 60-75% |
Part 2: Modification of the Carboxamide Moiety
The carboxamide group is a key pharmacophore, and its modification can lead to significant changes in biological activity.[6] This can be achieved through the synthesis of a diverse library of amides by coupling the corresponding pyrazole-4-carboxylic acid with a variety of amines.
Underlying Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid.[13] This is typically achieved using coupling reagents such as carbodiimides (e.g., DCC, EDC) or uronium-based reagents (e.g., HATU, HBTU).[13][14][15] These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine to form the amide bond. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), can suppress side reactions and minimize racemization.[14]
Experimental Workflow: Amide Coupling
Caption: Workflow for the synthesis of diverse carboxamide derivatives.
Detailed Protocol: Synthesis of N-Substituted-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamides
This protocol assumes the prior synthesis or availability of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylic acid.
Materials:
-
5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Desired amine (1.1 eq)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
1M HCl (aq)
-
Saturated sodium bicarbonate (NaHCO₃) (aq)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the pyrazole-4-carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with EtOAc.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[12]
| Amine Reactant | Coupling Reagent | Base | Expected Product Class |
| Aniline derivatives | HATU | DIPEA | N-Aryl amides |
| Benzylamine derivatives | EDC/HOBt | DIPEA | N-Benzyl amides |
| Aliphatic amines | HATU | DIPEA | N-Alkyl amides |
| Amino acid esters | EDC/HOBt | DIPEA | Peptide-like conjugates |
Part 3: Bioisosteric Replacement of the Carboxamide Group
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design to overcome challenges related to metabolism, toxicity, or pharmacokinetics.[16][17] The carboxamide group can be replaced with several bioisosteres, such as a 1,2,4-triazole or a tetrazole.[3][17]
Rationale for Bioisosteric Replacement
The amide bond, while crucial for target interaction, can be susceptible to enzymatic cleavage by proteases and amidases, leading to metabolic instability. Replacing the amide with a more stable bioisostere can enhance the drug's half-life. Furthermore, altering this group can modulate the hydrogen bonding capacity and overall polarity of the molecule, potentially improving cell permeability and oral bioavailability.[16]
Synthetic Approach: From Carboxylic Acid to Tetrazole
A common strategy to introduce a tetrazole bioisostere is from the corresponding carboxylic acid via a nitrile intermediate.
Experimental Workflow: Tetrazole Formation
Caption: Workflow for the synthesis of tetrazole bioisosteres.
Validation and Characterization
The structural integrity and purity of all synthesized derivatives must be rigorously confirmed. A combination of analytical techniques is essential for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the chemical structure of the synthesized compounds.[12][18][19][20] Specific chemical shifts and coupling constants will confirm the successful modification at the intended position.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the newly synthesized molecules.[11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds. A purity of >95% is generally required for biological screening.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups and to monitor the progress of reactions (e.g., the disappearance of the carboxylic acid O-H stretch and the appearance of the amide N-H stretch).[12][19]
Application Notes: Navigating Potential Challenges
-
Regioselectivity in N-Alkylation: In cases where a mixture of N1 and N2 isomers is obtained, careful optimization of the reaction conditions (e.g., base, solvent, temperature) may be required to favor the desired isomer.[10] Purification of the isomers can often be achieved by column chromatography.
-
Amide Coupling with Sterically Hindered Amines: The coupling of sterically hindered amines may require longer reaction times, elevated temperatures, or the use of more potent coupling reagents.
-
Purification: Pyrazole and triazole-containing compounds can sometimes be challenging to purify due to their polarity. A systematic screening of different solvent systems for column chromatography is recommended. In some cases, purification via the formation of an acid addition salt may be beneficial.[21]
-
Solubility: Poor aqueous solubility can be a hurdle for biological testing. Derivatization with polar functional groups or formulation with solubilizing agents may be necessary.
Biological Evaluation: A Starting Point
Given the known biological activities of related scaffolds, the newly synthesized derivatives should be screened against a panel of relevant biological targets.
-
Anticancer Activity: Compounds can be evaluated for their cytotoxic effects against a panel of cancer cell lines using assays such as the MTT assay.[22][23] Further studies could investigate their potential as kinase inhibitors, as many pyrazole-carboxamide derivatives have shown activity in this area.[24][25][26]
-
Antimicrobial Activity: The derivatives can be tested for their ability to inhibit the growth of various bacterial and fungal strains using methods like broth microdilution to determine the minimum inhibitory concentration (MIC).[2][11][27]
Conclusion
The this compound scaffold represents a rich starting point for the development of novel therapeutic agents. The synthetic protocols and strategic guidance provided in this document are intended to serve as a comprehensive resource for researchers in this field. By systematically exploring the chemical space around this core structure and employing rigorous analytical and biological evaluation, the discovery of new drug candidates with enhanced efficacy and improved pharmacological properties is an attainable goal.
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Application Notes & Protocols: Characterizing 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide for Enzyme Inhibition
Introduction
The intersection of pyrazole and 1,2,4-triazole heterocycles has yielded numerous compounds with significant pharmacological activity. The title molecule, 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide, represents a promising scaffold for drug discovery. Its structure combines features common to molecules known to interact with a wide range of enzyme classes. For instance, pyrazole carboxamide derivatives have demonstrated inhibitory activity against critical enzyme targets such as Janus kinases (JAKs), carbonic anhydrases, and cholinesterases[1][2][3]. Similarly, the 1,2,4-triazole moiety is a well-established pharmacophore present in compounds that inhibit enzymes like α-glucosidase and various hydrolases[4][5].
Given this background, this compound (herein referred to as "Compound-TPC") is a compelling candidate for enzyme inhibition studies. However, with no specific enzyme target previously identified in the literature, a systematic approach is required to first identify potential targets and then characterize the inhibitory mechanism[6].
This document provides a comprehensive guide for researchers, outlining a strategic workflow from initial broad-based screening to detailed mechanistic studies. The protocols are designed to be adaptable and robust, incorporating self-validating controls to ensure data integrity.
Part 1: Strategic Workflow for Inhibitor Characterization
The journey from a novel compound to a characterized enzyme inhibitor follows a logical progression. The initial goal is to identify a "hit" through primary screening, followed by confirmation of its potency (IC50), and finally, elucidation of its mechanism of inhibition (MOI). A critical parallel step is to assess potential off-target effects, such as inhibition of Cytochrome P450 (CYP) enzymes, which is crucial for early drug development[7][8].
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A Multi-Assay Strategy for the Comprehensive Cytotoxicity Assessment of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed, multi-faceted experimental strategy for assessing the in vitro cytotoxicity of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide, a novel compound with potential therapeutic applications.[1] Recognizing that cytotoxicity is not a singular event, we present a robust, self-validating workflow employing three distinct assays. This approach moves beyond a simple viability screen to elucidate the potential mechanism of cell death by concurrently measuring metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay). This integrated protocol is designed to furnish researchers with a comprehensive and reliable dataset, crucial for making informed decisions in the early stages of drug development.
Introduction: The Rationale for a Multi-Pronged Approach
The evaluation of a compound's effect on cell viability is a cornerstone of drug discovery.[2] Compounds containing pyrazole and triazole moieties, such as this compound, have shown promise in anticancer research.[3][4][5][6] However, a simple determination of cell survival or death is insufficient. A thorough understanding of how a compound induces cytotoxicity is critical. For instance, many effective anticancer agents are designed to trigger programmed cell death (apoptosis), while general toxicity might manifest as necrosis.[7][8]
Furthermore, related pyrazole-carboxamide derivatives have been observed to cause mitochondrial inhibition.[9][10] This presents a significant experimental challenge, as assays relying solely on mitochondrial metabolic activity, such as the widely used MTT assay, could yield misleading results.[11] Therefore, relying on a single assay can lead to an incomplete or erroneous interpretation of a compound's biological activity.
This protocol advocates for a tripartite strategy to generate a robust cytotoxicity profile:
-
Metabolic Viability Assessment (MTT Assay): A primary screen to measure the reduction in metabolic activity, often correlated with cell viability.[12]
-
Membrane Integrity Assessment (LDH Assay): A direct measure of cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis.[13][14]
-
Apoptosis Assessment (Caspase-Glo® 3/7 Assay): A specific, luminescence-based assay to detect the activation of key executioner caspases, which are central to the apoptotic pathway.[15][16]
By integrating data from these three orthogonal assays, researchers can differentiate between cytostatic effects (inhibition of growth), cytotoxic effects (cell death), and begin to unravel the underlying mechanism of action.[2]
Foundational Experimental Design
A well-designed experiment is self-validating. Before proceeding to the specific assay protocols, the following elements must be meticulously planned.
Strategic Cell Line Selection
The choice of cell line is paramount and should be directly guided by the research question.[17][18]
-
Disease Relevance: If the compound is being investigated as an anticancer agent, select a panel of cancer cell lines relevant to the target indication (e.g., MCF-7 for breast cancer, A549 for lung cancer).[3][19]
-
Normal Cell Control: To assess general toxicity and therapeutic index, always include a non-cancerous cell line. Human embryonic kidney cells (HEK293) or normal human fibroblasts are common choices.[20][21]
-
Authentication: Source cell lines from reputable cell banks (e.g., ATCC) to ensure identity and prevent the use of misidentified lines.[17] Maintain low passage numbers to avoid genetic drift.[18]
Compound Preparation and Handling
-
Solubility: The compound's solubility must be determined. Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds in cytotoxicity screening.[22][23]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile-filtered DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: Prepare fresh serial dilutions of the compound in complete cell culture medium immediately before each experiment. The final concentration of DMSO in the culture wells should be kept constant across all treatments and should not exceed a non-toxic level, typically ≤0.5%.[22]
Essential Experimental Controls
Incorporating proper controls is non-negotiable for data integrity.[24][25] For each 96-well plate in every assay, the following controls must be included:
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., 0.5% DMSO) used to dissolve the test compound. This group represents 100% cell viability.
-
Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., Staurosporine or Doxorubicin) to ensure the assay system is responsive.
-
Untreated Cells: Cells in culture medium alone, to monitor baseline health and growth.
-
Medium Blank: Wells containing only culture medium (and assay reagents where applicable). This is used to subtract background absorbance/luminescence.[24]
-
Maximum Lysis Control (for LDH Assay): Cells treated with a lysis buffer (provided in most kits) to establish the maximum possible LDH release, representing 100% cytotoxicity.[14][24]
Integrated Cytotoxicity Workflow
The following diagram illustrates the comprehensive workflow, from initial cell culture to the parallel execution of the three core assays and final data integration.
Caption: Comprehensive workflow for cytotoxicity assessment.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols. For optimal results, use high-quality reagents and follow the manufacturer's instructions for commercial kits.
Protocol 1: MTT Assay for Metabolic Activity
This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[12][26]
Materials:
-
Cells plated in a 96-well flat-bottom plate
-
Test compound and controls
-
MTT solution (5 mg/mL in sterile PBS)[27]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium per well. Incubate for 24 hours (37°C, 5% CO₂).[23]
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of the test compound, positive control, or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (DMSO) to each well.[26]
-
Read Plate: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[27] Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Membrane Integrity
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[28][29]
Materials:
-
Cells plated in a 96-well flat-bottom plate
-
Test compound and controls
-
Commercial LDH Cytotoxicity Assay Kit (e.g., from Promega, Abcam, or Cell Signaling Technology)
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Crucially, set up wells for "Maximum LDH Release" controls.
-
Induce Maximum Lysis: 45 minutes before the end of the incubation period, add 10 µL of the 10X Lysis Buffer provided in the kit to the "Maximum LDH Release" control wells.[14]
-
Sample Supernatant: At the end of the incubation, carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's protocol (typically involves mixing a substrate and a catalyst solution).
-
Add Reaction Mixture: Add 50 µL of the prepared reaction mixture to each well of the new plate containing the supernatants.
-
Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light.[14] Stop the reaction if required by the kit protocol. Measure the absorbance at 490 nm.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This homogeneous, luminescent "add-mix-measure" assay quantifies the activity of caspases-3 and -7, key executioners of apoptosis.[15] The reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[30][31]
Materials:
-
Cells plated in a 96-well white-walled, clear-bottom plate (essential for luminescence)
-
Test compound and controls
-
Caspase-Glo® 3/7 Assay System (Promega, G8090 or similar)
-
Luminometer
Procedure:
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[31]
-
Cell Seeding and Treatment: Seed cells in the white-walled plate and treat with the compound as described in steps 1-3 of the MTT protocol.
-
Assay Execution: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. b. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[31] c. Mix the contents by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30-60 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure Luminescence: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
Calculations
-
Background Subtraction: For all assays, subtract the average absorbance/luminescence of the medium blank controls from all other readings.
-
MTT - Percent Viability:
-
% Viability = (Abs_Treated / Abs_Vehicle) * 100
-
-
LDH - Percent Cytotoxicity:
-
First, calculate the corrected LDH activity: Corrected Activity = (Abs_Experimental - Abs_Spontaneous_Release)
-
Then, calculate the maximum possible release: Max Release = (Abs_Max_Release - Abs_Spontaneous_Release)
-
% Cytotoxicity = (Corrected Activity / Max Release) * 100
-
-
Caspase-Glo - Fold Increase in Activity:
-
Fold Increase = (Lum_Treated / Lum_Vehicle)
-
Data Presentation
Summarize the results in a table to facilitate comparison. Calculate the IC₅₀ value (the concentration of compound that causes a 50% reduction in the measured parameter) for each assay using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).[32]
| Compound Concentration | % Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3/7 Activity (Fold Increase) |
| Vehicle Control | 100% | 0% | 1.0 |
| X µM | ... | ... | ... |
| Y µM | ... | ... | ... |
| Z µM | ... | ... | ... |
| IC₅₀ Value | Value | Value | EC₅₀ Value |
Integrated Interpretation
The power of this approach lies in synthesizing the data from all three assays to propose a mechanism of cell death.
Caption: Decision logic for interpreting multi-assay cytotoxicity data.
-
Apoptosis: A significant decrease in MTT signal, a strong increase in Caspase-3/7 activity, and a low to moderate increase in LDH release (often seen in late-stage apoptosis).
-
Necrosis: A significant decrease in MTT signal, a strong increase in LDH release, and little to no increase in Caspase-3/7 activity.
-
Cytostatic/Metabolic Inhibition: A decrease in MTT signal with no significant increase in either LDH release or Caspase-3/7 activity. This suggests the compound is inhibiting cell proliferation or metabolism without directly killing the cells.[7]
References
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Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. Retrieved from [Link][7]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link][33]
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Keiser, J., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. Retrieved from [Link][9]
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protocols.io. (2025). Caspase 3/7 Activity. protocols.io. Retrieved from [Link][30]
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Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. Retrieved from [Link][8]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. Retrieved from [Link][34]
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ACS Publications. (2020). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. Retrieved from [Link][10]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link][24]
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Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. Retrieved from [Link][29]
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Tropical Journal of Natural Product Research. (2023). Click Chemistry-Based Synthesis of Novel 1,2,3-Triazole Derivatives and Cytotoxic Activity on Breast and Prostate Cancer Cell. Trop J Nat Prod Res. Retrieved from [Link][19]
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ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. Retrieved from [Link][35]
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Noble, J. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. JoVE. Retrieved from [Link][32]
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Mirzayans, R., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers, 10(8), 255. Retrieved from [Link][36]
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Bielska, M., et al. (2018). Cytotoxic activity of triazole-containing alkyl β-D-glucopyranosides on a human T-cell leukemia cell line. PLoS ONE, 13(11), e0206214. Retrieved from [Link][37]
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PeerJ. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PeerJ. Retrieved from [Link][20]
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BMG Labtech. (2025). Apoptosis – what assay should I use?. BMG Labtech. Retrieved from [Link][38]
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Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 405-406. Retrieved from [Link][39]
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Wang, X., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12044-12051. Retrieved from [Link][22]
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ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link][3]
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National Center for Biotechnology Information. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. Retrieved from [Link][4]
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Sharma, D. K., & Singh, S. (2023). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Asian Journal of Chemistry. Retrieved from [Link][40]
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National Institutes of Health. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. NIH. Retrieved from [Link][5]
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Asadi, M., et al. (n.d.). Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids. Research Square. Retrieved from [Link][6]
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Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Boster Bio. Retrieved from [Link][41]
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Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. Retrieved from [Link][26]
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MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link][11]
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Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray. Retrieved from [Link][23]
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ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. ResearchGate. Retrieved from [Link][21]
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Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment. Horizon. Retrieved from [Link][17]
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faCellitate. (2023). How to choose the right cell line for your experiments. faCellitate. Retrieved from [Link][18]
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Martin, A. J. (1991). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository. Retrieved from [Link][25]
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National Center for Biotechnology Information. (2015). Pyrazolo[5,1-c][7][15][42]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. PMC. Retrieved from [Link][43]
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Application Notes and Protocols for High-Throughput Screening Campaigns
Introduction to High-Throughput Screening (HTS)
High-throughput screening (HTS) is a cornerstone of modern drug discovery and biomedical research, enabling the rapid testing of hundreds of thousands to millions of compounds against biological targets.[1][2][3] This technology integrates robotics, liquid handling, sensitive detectors, and powerful data processing software to automate the screening process, significantly accelerating the identification of "hits"—compounds that modulate a specific biomolecular pathway in a desired manner.[3][4][5] The primary goal of HTS is to identify lead compounds that can be further optimized into potential drug candidates.[6] HTS campaigns are pivotal in various research areas, including drug discovery, biomarker research, and understanding fundamental biological processes.[4]
The evolution of HTS has been marked by significant advancements in miniaturization, moving from 96-well plates to higher-density formats like 384-, 1536-, and even 3456-well plates.[7][8] This shift not only increases throughput but also reduces the consumption of costly reagents and valuable compound stocks.[7] The success of an HTS campaign hinges on a multidisciplinary approach that combines biology, chemistry, engineering, and informatics to distinguish true biologically active compounds from false positives.[9]
This guide provides a comprehensive overview of the critical aspects of designing and executing successful HTS campaigns, from initial assay development and validation to data analysis and hit confirmation.
The High-Throughput Screening Workflow: A Conceptual Overview
A successful HTS campaign is a meticulously planned and executed process. The following diagram illustrates the major phases of a typical HTS workflow, each of which will be discussed in detail in subsequent sections.
Caption: A generalized workflow for a high-throughput screening campaign.
Part 1: Assay Development and Validation
The foundation of any successful HTS campaign is a robust and reliable assay.[10] This initial phase involves designing, optimizing, and validating an experimental procedure that is amenable to automation and miniaturization.
Choosing the Right Assay: Biochemical vs. Cell-Based Approaches
The first critical decision is the choice between a biochemical and a cell-based assay format. This choice is primarily dictated by the nature of the biological target and the desired information.
-
Biochemical Assays: These assays utilize purified components, such as enzymes or receptors, to measure the direct interaction of a compound with the target.[6][11] They are generally simpler to develop and exhibit lower variability. Common examples include enzyme activity assays, binding assays, and protein-protein interaction assays.
-
Cell-Based Assays: These assays are performed using living cells and can provide more physiologically relevant information by measuring a compound's effect within a cellular context.[12][13] They can assess parameters like cell viability, toxicity, reporter gene expression, and changes in signaling pathways.[12][13] While more complex, they offer insights into a compound's membrane permeability and potential cytotoxicity early in the discovery process.[13]
Key Principles of Assay Development
Regardless of the format, several key principles guide the development of a high-quality assay:
-
Relevance to the Disease or Biological Process: The assay should accurately reflect the biological question being investigated.
-
Robustness and Reproducibility: The assay must yield consistent results over time and across different assay plates.[12]
-
Signal Window: A clear and significant difference between the signals of the positive and negative controls is essential for hit identification.[14]
-
Sensitivity: The assay should be sensitive enough to detect the desired level of biological activity.
-
Minimal Interference: The assay should be designed to minimize interference from the compounds being tested (e.g., autofluorescence, light scattering).[15]
Protocol: Assay Validation and Quality Control Metrics
Before embarking on a full-scale screen, the assay must be rigorously validated to ensure it can reliably identify true hits.[10] The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay.[16][17]
Z'-Factor Calculation
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z'-factor = 1 - (3σp + 3σn) / |μp - μn| [17]
Interpretation of Z'-Factor Values
The Z'-factor provides a measure of the separation between the distributions of the positive and negative controls.
| Z'-Factor Value | Assay Quality Classification | Interpretation |
| > 0.5 | Excellent | A large separation between positive and negative controls, indicating a robust assay suitable for HTS.[18] |
| 0 to 0.5 | Doable | The assay may be acceptable, but efforts should be made to improve the signal window or reduce variability.[18] |
| < 0 | Unacceptable | The assay is not suitable for HTS as the signals from the positive and negative controls are largely overlapping.[17][18] |
Protocol for Z'-Factor Determination
-
Plate Layout: Design a 384-well plate layout with an equal number of positive and negative control wells (e.g., half the plate for each).
-
Reagent Dispensing: Using an automated liquid handler, dispense the negative control (e.g., vehicle, such as DMSO) to the designated wells.
-
Positive Control Addition: Dispense the positive control (a compound known to elicit a strong response) to the remaining wells.
-
Assay Execution: Add all other assay reagents and incubate according to the optimized protocol.
-
Signal Detection: Read the plate using a suitable plate reader.
-
Calculation: Calculate the mean and standard deviation for both the positive and negative control populations and use the formula above to determine the Z'-factor.
-
Acceptance Criteria: A Z'-factor of ≥ 0.5 is generally required to proceed with the HTS campaign.
Part 2: The Screening Campaign
With a validated assay in hand, the primary screening campaign can commence. This phase involves the automated testing of a large compound library.
The Role of Automation and Robotics
Automation is the engine of HTS.[5] Integrated robotic systems, including liquid handlers, plate movers, and detectors, perform the repetitive tasks of plate preparation, reagent addition, incubation, and data acquisition.[3][19] This not only enables high throughput but also enhances data quality and reproducibility by minimizing human error.[20][21]
Compound Library Management
The quality and diversity of the compound library are critical for the success of an HTS campaign.[22] Libraries can range from small, focused sets of compounds to large, diverse collections of synthetic small molecules and natural products.[1][2] Proper storage and handling of the compound library are essential to maintain compound integrity.
Experimental Design and Plate Layout
A well-designed plate layout is crucial for identifying and correcting for systematic errors, such as edge effects or gradients in temperature or evaporation across the plate.[3]
Typical 384-Well Plate Layout for Primary Screening
-
Columns 1 and 2: Negative controls (e.g., vehicle only)
-
Columns 23 and 24: Positive controls (a known active compound)
-
Columns 3-22: Test compounds
This layout allows for the monitoring of assay performance on every plate and provides the necessary controls for data normalization.
Part 3: Data Analysis and Hit Identification
HTS campaigns generate vast amounts of data that require sophisticated analysis to identify genuine hits while minimizing false positives and false negatives.[3][23]
Data Normalization and Correction
The raw data from each plate is first normalized to account for plate-to-plate variation. A common method is to normalize the data relative to the plate's own controls. For an inhibitory assay, this can be calculated as:
% Inhibition = 100 * (1 - (Test Compound Signal - Average Positive Control Signal) / (Average Negative Control Signal - Average Positive Control Signal))
Statistical methods can also be applied to correct for systematic errors like row or column effects.[24][25]
Hit Selection Criteria
A "hit" is a compound that produces a response exceeding a predefined threshold. A common approach is to set the hit threshold at a certain number of standard deviations from the mean of the negative controls (e.g., 3 standard deviations).
Visualizing the Hit Selection Process
The following diagram illustrates the decision-making process for identifying and confirming hits.
Caption: The process of hit selection and validation in HTS.
Part 4: Hit Confirmation and Follow-Up Studies
The initial hits from the primary screen are considered "putative" and must be confirmed through a series of follow-up experiments.[4]
Hit Confirmation
The first step is to re-test the putative hits in the same primary assay to ensure that the observed activity is reproducible.[26] It is also crucial to source fresh compound samples or synthesize them to rule out issues with the original library sample.[26]
Dose-Response Analysis
Confirmed hits are then tested at multiple concentrations to generate a dose-response curve. This allows for the determination of key pharmacological parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Secondary and Orthogonal Assays
To further validate the hits and eliminate false positives, it is essential to test them in secondary or orthogonal assays.[15] These assays may use a different technology or measure a downstream biological event to confirm that the compound's activity is specific to the intended target and not an artifact of the primary assay format.
Conclusion
High-throughput screening is a powerful and indispensable tool in modern drug discovery and biological research.[2][22] A successful HTS campaign is a complex undertaking that requires careful planning, rigorous assay validation, seamless automation, and sophisticated data analysis.[9] By adhering to the principles and protocols outlined in this guide, researchers can maximize the quality and information content of their screening campaigns, ultimately increasing the probability of discovering novel and impactful chemical probes and drug candidates.
References
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- High-Throughput Screening (HTS). (n.d.). Beckman Coulter.
- HTS quality control and data analysis: a process to maximize information from a high-throughput screen. (2005). PubMed.
- Statistical practice in high-throughput screening data analysis. (n.d.). PubMed.
- A brief review of high throughput screening in drug discovery process. (n.d.). Google Cloud.
- Statistical Methods for High Throughput Screening Drug Discovery Data. (n.d.). UWSpace.
- HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. (n.d.). Bentham Science Publishers.
- (PDF) Review on: High-throughput screening is an approach to drug discovery. (n.d.). ResearchGate.
- Automated High Throughput Screening Applications. (n.d.). Prior Scientific.
- A review of high-throughput screening approaches for drug discovery. (n.d.). Google Cloud.
- Improved Statistical Methods for Hit Selection in High-Throughput Screening. (2003). PubMed.
- High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review.
- Statistical considerations for high throughput screening data. (2010). Hep Journals.
- High-throughput screening. (n.d.). Wikipedia.
- High-Throughput Screening: today's biochemical and cell-based approaches. (2020). PubMed.
- Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery.
- The Benefits of Automation in High Throughput Screening. (2024). Dispendix.
- Experimental design and statistical methods for improved hit detection in high-throughput screening. (n.d.). PubMed.
- How High-Throughput Screening Is Transforming Modern Drug Discovery. (2025). Technology Networks.
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Google Cloud.
- Robots speed the pace of modern drug discovery. (2014). Novartis.
- Data Quality Assurance and Statistical Analysis of High Throughput Screenings for Drug Discovery. (n.d.). Bentham Science Publisher.
- What Metrics Are Used to Assess Assay Quality? (n.d.). BIT 479/579 High-throughput Discovery.
- Quality control and data correction in high-throughput screening. (n.d.). Google Cloud.
- How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024). Dispendix.
- Assay performance and the Z'-factor in HTS. (2023). Drug Target Review.
- Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global.
- On HTS: Z-factor. (2023). On HTS.
- Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (n.d.). Bioinformatics | Oxford Academic.
- Analysis of HTS data. (2017). Cambridge MedChem Consulting.
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- High Throughput Screening Assays for Drug Discovery. (2025). BellBrook Labs.
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- HTS Assay Validation. (2012). Assay Guidance Manual - NCBI Bookshelf.
- WEBINAR: Cell-based and Biochemical High-throughput Screening in 1536-well Plates. (2018). YouTube.
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- Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2025). ResearchGate.
- Challenges of HTS in early-stage drug discovery. (n.d.). AXXAM.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
Welcome to the technical support center for the synthesis of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental challenges. Drawing from established chemical principles and field-proven insights, this document provides a comprehensive resource in a practical question-and-answer format.
Introduction
The synthesis of this compound, a molecule with significant potential in medicinal chemistry, involves a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.[1] This guide will focus on a common and effective synthetic pathway: the initial construction of a 5-amino-1H-pyrazole-4-carboxamide core, followed by the cyclization to form the fused 1,2,4-triazole ring. We will delve into the critical parameters of each step, offering detailed protocols and solutions to frequently encountered problems.
Synthetic Pathway Overview
A logical and widely applicable synthetic approach to this compound is a two-stage process. The initial stage focuses on the creation of a pyrazole ring bearing a carboxamide and an amino group at the 5-position. The subsequent stage involves the formation of the 1,2,4-triazole ring fused to the pyrazole core.
Caption: General synthetic workflow for this compound.
Part 1: Synthesis of the 5-amino-1H-pyrazole-4-carboxamide Intermediate - Troubleshooting and FAQs
The formation of the 5-amino-1H-pyrazole-4-carboxamide intermediate is a critical foundation for the entire synthesis. A common route to this intermediate involves the reaction of a β-ketonitrile with hydrazine, followed by hydrolysis of the resulting nitrile to a carboxamide.[2]
Q1: My yield of 5-amino-1H-pyrazole-4-carboxamide is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of the pyrazole intermediate can often be attributed to several factors. Here’s a breakdown of potential issues and their solutions:
-
Purity of Starting Materials: Ensure the β-ketonitrile and hydrazine starting materials are of high purity. Impurities can lead to unwanted side reactions and decrease the overall yield.
-
Reaction Conditions for Pyrazole Formation:
-
Solvent: The choice of solvent is crucial. Ethanol is a commonly used solvent that generally provides good results.
-
Temperature: The reaction is often carried out at reflux. However, if you are observing significant side product formation, consider running the reaction at a lower temperature for a longer duration.
-
pH Control: The cyclization reaction is sensitive to pH. The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the reaction. However, strongly acidic or basic conditions should be avoided as they can promote the formation of byproducts.
-
-
Hydrolysis of the Nitrile:
-
Incomplete Hydrolysis: The conversion of the nitrile to the carboxamide can be sluggish. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion.
-
Harsh Hydrolysis Conditions: Using overly harsh conditions (e.g., very high temperatures or highly concentrated acid/base) can lead to the degradation of the pyrazole ring or hydrolysis of the desired carboxamide to the carboxylic acid. A stepwise approach with milder conditions is often preferable.
-
Q2: I am observing the formation of an isomeric byproduct during the pyrazole synthesis. How can I improve the regioselectivity?
A2: The reaction of an unsymmetrical β-dicarbonyl compound with a substituted hydrazine can lead to the formation of regioisomers. To favor the desired isomer:
-
Choice of Hydrazine: If using a substituted hydrazine, the nature of the substituent can influence the regioselectivity.
-
Reaction Conditions: The regioselectivity can sometimes be influenced by the reaction solvent and temperature. Experimenting with different solvents (e.g., ethanol, isopropanol, or toluene) and running the reaction at various temperatures may help to favor the formation of the desired isomer.
Q3: What is a reliable protocol for the synthesis of 5-amino-1H-pyrazole-4-carboxamide?
A3: The following is a general, two-step protocol that can be optimized for your specific needs.
Protocol 1: Synthesis of 5-amino-1H-pyrazole-4-carbonitrile
-
In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate β-ketonitrile (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Protocol 2: Hydrolysis of 5-amino-1H-pyrazole-4-carbonitrile to the Carboxamide
-
Dissolve the 5-amino-1H-pyrazole-4-carbonitrile (1 equivalent) in a suitable solvent (e.g., a mixture of ethanol and water).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, neutralize the reaction mixture.
-
The product may precipitate out of the solution upon cooling. If not, extract the product with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Recommended Condition | Troubleshooting Tip |
| Step 1: Solvent | Ethanol | Try other alcohols like isopropanol or aprotic solvents like DMF for solubility issues. |
| Step 1: Catalyst | Glacial Acetic Acid (catalytic) | If the reaction is slow, a slight increase in the amount of acid might help. |
| Step 1: Temperature | Reflux | For sensitive substrates, try lower temperatures (e.g., 50-60 °C) for a longer duration. |
| Step 2: Hydrolysis | Acid or Base Catalysis | If degradation is observed, try milder conditions (e.g., enzymatic hydrolysis). |
Part 2: Formation of the 1,2,4-Triazole Ring - Troubleshooting and FAQs
The final step in the synthesis is the cyclization of the 5-amino-1H-pyrazole-4-carboxamide to form the desired this compound. A common and effective method for this transformation is the reaction with a one-carbon synthon, such as formamide or dimethylformamide dimethyl acetal (DMFDMA).[1][3]
Q1: I am struggling with the final cyclization step to form the triazole ring. What are the key parameters to consider for improving the yield?
A1: The cyclization to form the 1,2,4-triazole ring is a critical step that often requires careful optimization. Here are the key parameters to focus on:
-
Choice of Reagent:
-
Formamide: This is a common and cost-effective reagent for this type of cyclization. The reaction often requires high temperatures.
-
Dimethylformamide Dimethyl Acetal (DMFDMA): This reagent can be more reactive than formamide and may allow for milder reaction conditions. It reacts with the amino group to form an amidine intermediate which then cyclizes.[1][4]
-
-
Reaction Temperature: The optimal temperature is crucial. For reactions with formamide, temperatures in the range of 150-200 °C are often necessary. With DMFDMA, the reaction may proceed at a lower temperature. It is important to find a balance where the reaction proceeds at a reasonable rate without causing degradation of the starting material or product.
-
Reaction Time: Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to the formation of byproducts.
-
Solvent: For reactions with formamide, it can often serve as both the reagent and the solvent. For reactions with DMFDMA, a high-boiling aprotic solvent like N,N-dimethylformamide (DMF) or dioxane may be used.
Q2: I am observing the formation of a significant amount of a dark, tar-like substance during the high-temperature cyclization. How can I prevent this?
A2: The formation of tar is a common issue in high-temperature reactions and is often a result of product or starting material decomposition. Here are some strategies to mitigate this:
-
Lower the Reaction Temperature: If possible, try to run the reaction at a lower temperature for a longer period.
-
Use a Milder Reagent: Consider using a more reactive cyclizing agent like DMFDMA, which may allow for lower reaction temperatures.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition.
-
Purification of the Intermediate: Ensure that the 5-amino-1H-pyrazole-4-carboxamide intermediate is of high purity before proceeding with the cyclization step. Impurities can often act as catalysts for decomposition.
Q3: What is a plausible protocol for the cyclization of 5-amino-1H-pyrazole-4-carboxamide to form the triazole ring?
A3: The following protocol using formamide is a good starting point for optimization.
Protocol 3: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, add 5-amino-1H-pyrazole-4-carboxamide (1 equivalent).
-
Add an excess of formamide (e.g., 10-20 equivalents).
-
Heat the reaction mixture to 160-180 °C.
-
Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by filtration and wash it with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water).
Caption: Key factors influencing the yield of the synthesis.
Part 3: Purification and Characterization
Q1: I am having difficulty purifying the final product. What are some effective purification strategies?
A1: The purification of this compound can be challenging due to its polarity and potentially low solubility in common organic solvents.
-
Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvents or solvent mixtures. A mixture of a high-boiling polar solvent like DMF or DMSO with a less polar co-solvent or water can be effective.
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used. Due to the polar nature of the compound, a polar mobile phase will be required (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and methanol).
-
Acid-Base Extraction: If the product contains acidic or basic impurities, an acid-base extraction during the workup can be beneficial.
Q2: What are the expected spectroscopic data for this compound?
A2: While specific spectral data can vary depending on the solvent and instrument used, you can generally expect the following:
-
¹H NMR: Look for signals corresponding to the protons on the pyrazole and triazole rings, as well as the amide protons. The chemical shifts will be in the aromatic region for the ring protons and typically downfield for the amide protons.
-
¹³C NMR: Expect signals for the carbon atoms in the pyrazole and triazole rings, as well as the carbonyl carbon of the amide group.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₆H₆N₆O, MW: 178.15 g/mol ) should be observed.[5][6]
-
IR Spectroscopy: Look for characteristic peaks for the N-H and C=O stretching of the amide group, as well as C=N and C-N stretching vibrations of the heterocyclic rings.
Conclusion
The synthesis of this compound is a rewarding endeavor for medicinal chemists. By carefully controlling the reaction parameters at each stage of the synthesis and by being prepared to troubleshoot common issues, researchers can significantly improve their yields and obtain a high-purity product. This guide provides a starting point for your experimental work, and we encourage you to adapt and optimize these protocols to suit your specific laboratory conditions and research goals.
References
-
Hassan, A. S., & Al-Sabawi, A. M. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242. Available from: [Link]
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Wang, Y., et al. (2021). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Journal of Medicinal Chemistry, 64(13), 9314–9333. Available from: [Link]
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Al-Ostath, J., et al. (2012). Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating. Beilstein Journal of Organic Chemistry, 8, 18–24. Available from: [Link]
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ResearchGate. Synthesis of 3-(N-substituted carboxamidomethylthio)-(4H)-1,2,4-triazoles. Available from: [Link]
-
Beilstein Journals. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available from: [Link]
- Google Patents. Process for the preparation of 4-amino-1,2,4-Triazole.
-
Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]
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Hassan, A. S. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(2), 463. Available from: [Link]
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Hassan, A. S., & Al-Sabawi, A. M. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(2), 463. Available from: [Link]
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Wang, Y., et al. (2022). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. Journal of BUON, 27(1), 235-240. Available from: [Link]
-
Sharma, S., & Kumar, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Available from: [Link]
- Google Patents. Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.
-
Li, Y., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 27(19), 6527. Available from: [Link]
-
ResearchGate. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available from: [Link]
-
Powers, J. P., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 708–713. Available from: [Link]
-
NC State University Libraries. 24. Chapter 24 – Amines and Heterocycles Solutions to Problems. Available from: [Link]
-
Zhang, J., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. Available from: [Link]
-
Küçükgüzel, Ş. G., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 12(7), 1404–1414. Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]
-
Boryczka, S., et al. (2019). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 24(23), 4349. Available from: [Link]
-
ChemistryViews. Fe-Catalyzed C–H Amination of Nitrogen Heterocycles for Drug Synthesis. Available from: [Link]
-
ResearchGate. N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl). Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
GSRS. This compound. Available from: [Link]
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Abbasi, M., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 48(1), 123-134. Available from: [Link]
-
Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. Available from: [Link]
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Technical Support Center: Solubility and Handling of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
Welcome to the technical support guide for 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Here, we provide troubleshooting protocols, answers to frequently asked questions, and a deeper look into the scientific principles governing solubility to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving a new batch of this compound in fresh, anhydrous DMSO. What could be the cause?
A1: This is a common issue that can often be traced back to the compound's intrinsic physicochemical properties rather than the solvent, assuming you are using high-purity, anhydrous DMSO. The primary reason is typically high crystal lattice energy.
-
Scientific Rationale: The this compound molecule contains multiple hydrogen bond donors and acceptors and features planar heterocyclic rings (pyrazole and triazole)[1][2]. These structural characteristics facilitate strong intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the solid state. This results in a highly ordered and stable crystal lattice. The energy required for DMSO molecules to break apart this lattice and solvate individual compound molecules can be substantial, leading to poor apparent solubility.
-
Polymorphism: Most chemical compounds can exist in multiple crystalline forms, or polymorphs, each with a unique crystal lattice and, consequently, different physical properties, including solubility[3]. It is possible that a particular batch has crystallized into a less soluble, more thermodynamically stable polymorphic form. Amorphous material, which lacks a defined crystal structure, is almost always more soluble than any crystalline form[4][5].
-
Purity: Counterintuitively, very high purity can sometimes lead to lower apparent solubility. Impurities can disrupt the crystal lattice, making it easier to dissolve[3].
Q2: My compound was fully dissolved in DMSO, but after storage and a freeze-thaw cycle, I see a precipitate. Why did this happen?
A2: The most probable cause is the hygroscopic nature of DMSO, which means it readily absorbs moisture from the atmosphere[6][7]. This issue is often compounded by freeze-thaw cycles.
-
Impact of Water: When DMSO absorbs water, the solvent properties of the resulting mixture change dramatically. The presence of water can decrease the solubility of many organic compounds, leading to the creation of a supersaturated solution that precipitates over time[4][8]. Even small amounts of absorbed water can significantly impact the solubility of sensitive compounds[7].
-
Freeze-Thaw Cycles: The process of freezing and thawing can provide the necessary energy to initiate nucleation and crystallization, causing a compound to precipitate from a supersaturated or kinetically stable solution[4][6]. Once a compound crystallizes out of DMSO, it is often in a lower energy, less soluble form and will not easily redissolve[5].
-
Kinetic vs. Thermodynamic Solubility: You may have initially created a kinetically soluble (supersaturated) solution by using energy (like heat or sonication) to dissolve the compound. These solutions are thermodynamically unstable and can precipitate over time to reach their true, lower thermodynamic solubility limit[3][4].
Q3: What are the best practices for preparing and storing a DMSO stock solution of this compound?
A3: Proper technique is critical to obtaining a reliable and stable stock solution.
-
Use High-Quality Reagents: Start with high-purity, anhydrous DMSO from a freshly opened bottle or sealed ampule to minimize water content[7].
-
Precise Preparation: Add the DMSO to the pre-weighed compound. If you have a small amount of solid (e.g., <10 mg), it is more accurate to dissolve the entire amount in a calculated volume of solvent rather than trying to weigh out a smaller portion[9].
-
Assist Dissolution: Use a combination of vortexing, sonication in a water bath, and gentle warming (37-40°C) to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Confirm Dissolution: Visually inspect the solution in a clear vial against a light and dark background to ensure no particulates are visible.
-
Storage: Store stock solutions at -20°C or -80°C.
-
Aliquoting: This is a crucial step. Aliquot the stock solution into smaller, single-use volumes[10]. This practice minimizes the number of freeze-thaw cycles for the master stock and reduces the risk of contamination and water absorption from repeated openings[6][10].
Q4: How can I rescue a solution that has precipitated or is difficult to dissolve?
A4: You can attempt to redissolve the compound using controlled energy input. Gently warm the solution in a water bath (not exceeding 40°C) while intermittently vortexing. Following this, place the vial in an ultrasonic bath for 15-30 minute cycles. If the precipitate does not redissolve, it is likely that the compound has either degraded or converted to a less soluble polymorph. In this case, it is highly recommended to prepare a fresh stock solution.
Troubleshooting and Optimization Workflow
If you are facing persistent solubility issues, follow this systematic workflow. The goal is to provide enough energy to overcome the dissolution barrier without causing chemical degradation.
Troubleshooting Decision Pathway
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Detailed Experimental Protocols
Protocol 1: Standard Method for Preparing a 10 mM DMSO Stock Solution
This protocol is for the initial preparation of a stock solution from solid material.
Materials:
-
This compound (MW: 178.15 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity (e.g., ≥99.9%)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettors and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you need 1.78 mg of the compound.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass = 0.010 mol/L x 0.001 L x 178.15 g/mol x 1000 = 1.7815 mg
-
-
Weighing: Accurately weigh 1.78 mg of the compound directly into a sterile vial.
-
Scientist's Note: If weighing such a small mass is subject to significant error on your balance, it is better to weigh a larger mass (e.g., 17.8 mg) and dissolve it in a proportionally larger volume (10 mL)[9].
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for 1.78 mg) to the vial.
-
Initial Dissolution: Cap the vial tightly and vortex vigorously for 2 minutes.
-
Sonication: Place the vial in an ultrasonic water bath at room temperature for 15 minutes to break up any small aggregates.
-
Final Check: Visually inspect the solution for any undissolved particles. If the solution is perfectly clear, the stock is ready. If particulates remain, proceed to the troubleshooting steps in the workflow above (gentle warming).
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in properly labeled cryovials and store at -80°C to maintain stability and prevent degradation[10].
Summary of Compound Properties and Troubleshooting Techniques
The following tables provide a quick reference for compound properties and methods to enhance solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source | Implication for Solubility |
| Molecular Formula | C₆H₆N₆O | [1][2] | High nitrogen content, potential for extensive H-bonding. |
| Molecular Weight | ~178.15 g/mol | [2][11] | Relatively small molecule. |
| Structure | Fused pyrazole and triazole heterocyclic rings with a carboxamide group. | [1] | Planar structures can stack efficiently, increasing crystal lattice energy. |
| H-Bond Donors | 2 (from -NH and -NH₂) | [2] | Strong intermolecular forces in solid state. |
| H-Bond Acceptors | 5 (from N and O atoms) | [2] | Strong intermolecular forces in solid state. |
| XLogP3-AA | -1.4 | [2] | Indicates the molecule is hydrophilic, yet solid-state forces can still limit solubility in polar aprotic solvents. |
Table 2: Summary of Solubility Enhancement Techniques
| Technique | Principle | Recommended Procedure | Cautions & Considerations |
| Vortexing | Mechanical Agitation | Vortex at maximum speed for 2-5 minutes. | Standard first step; may be insufficient on its own. |
| Sonication | Acoustic Cavitation | Use a water bath sonicator for 15-30 minute intervals at room temperature. | Provides high local energy to break up particles; highly effective[6]. |
| Gentle Warming | Thermal Energy | Use a water bath or heat block set to 37-40°C for 10-15 minutes with intermittent vortexing. | Increases kinetic energy of solvent and solute molecules. Do not exceed 40°C to avoid potential compound degradation[12]. |
| Use of Anhydrous DMSO | Minimize Water Contamination | Use a new, sealed bottle of anhydrous (≤0.05% water) DMSO. | Water significantly reduces DMSO's ability to solvate many organic compounds[4][7]. |
References
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Ziath Ltd. The Effects of Water on DMSO and Effective Hydration Measurement. Available from: [Link]
-
Abbott, S. Solubility Effects | Practical Solubility Science. Available from: [Link]
-
ResearchGate. How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?. Available from: [Link]
-
ResearchGate. How do I make a stock solution of a substance in DMSO?. Available from: [Link]
-
Wikipedia. Dimethyl sulfoxide. Available from: [Link]
-
ACS Publications. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Available from: [Link]
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Protocol Online. Making a stock solution for my drug using DMSO. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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GSRS. This compound. Available from: [Link]
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Springer. Solubility: a speed–breaker on the drug discovery highway. Available from: [Link]
-
Ziath Ltd. Samples in DMSO: What an end user needs to know. Available from: [Link]
-
Bentham Science. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]
-
ResearchGate. Progress of study on thermal behaviors of nitrogen-rich compounds as azole, triazine and furazan. Available from: [Link]
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Technical Support Center: Stability of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide in Solution
Welcome to the technical support center for 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. While specific stability data for this molecule is not extensively published, this document synthesizes information on the stability of its core chemical moieties—pyrazole, triazole, and carboxamide—to offer predictive insights and robust experimental protocols.
Introduction
This compound is a heterocyclic compound featuring both a pyrazole and a triazole ring system, with a carboxamide functional group.[1][2] The stability of this molecule in solution is critical for the accuracy and reproducibility of experimental results. Degradation can be influenced by several factors, including pH, temperature, light, and the presence of oxidative agents. This guide will help you navigate potential stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for this compound in solution?
A1: Based on its chemical structure, the most likely degradation pathway is the hydrolysis of the carboxamide group to form the corresponding carboxylic acid, 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylic acid.[1] This reaction can be catalyzed by both acidic and basic conditions. Additionally, heterocyclic rings like triazole and pyrazole can be susceptible to photodegradation upon exposure to UV light.[3][4][5]
Q2: What are the recommended general storage conditions for solutions of this compound?
A2: To minimize degradation, it is recommended to store solutions of this compound at low temperatures (-20°C or -80°C), protected from light, and in a tightly sealed container to prevent solvent evaporation. For short-term storage, refrigeration at 2-8°C may be adequate, but this should be verified with stability studies under your specific experimental conditions.
Q3: Which solvents are recommended for dissolving this compound?
A3: While specific solubility data is limited, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used for initial stock solutions of similar heterocyclic compounds. For aqueous buffers, it is crucial to determine the compound's solubility and stability at the desired pH. The use of co-solvents may be necessary to maintain solubility in aqueous media.
Q4: How can I monitor the stability of my compound in solution?
A4: The most common method for monitoring the stability of a compound in solution is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time indicates degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound potency or activity over time. | Chemical degradation of the compound in solution. | 1. Perform a forced degradation study (see protocol below) to identify potential degradation products and pathways. 2. Analyze samples at different time points using a stability-indicating HPLC method to quantify the rate of degradation. 3. Adjust storage conditions (e.g., lower temperature, protect from light, use of antioxidants) to improve stability. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | 1. Characterize the unknown peaks using mass spectrometry (LC-MS) to identify their molecular weights. 2. Compare the mass of the new peaks to potential degradation products (e.g., the hydrolyzed carboxylic acid). 3. If the degradation product is known, it may be possible to synthesize a reference standard for confirmation. |
| Poor reproducibility of experimental results. | Inconsistent stability of the compound across different experimental setups or time points. | 1. Prepare fresh solutions of the compound for each experiment. 2. Carefully control and document the storage and handling of all solutions. 3. Validate the stability of the compound under your specific experimental conditions (e.g., in cell culture media at 37°C). |
| Precipitation of the compound from solution. | Poor solubility or degradation to a less soluble product. | 1. Determine the solubility of the compound in your chosen solvent or buffer system. 2. Consider the use of co-solvents or other formulation strategies to improve solubility. 3. If precipitation occurs over time, it may be a sign of degradation to a less soluble product. Analyze the precipitate to identify its composition. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6][7][8][9]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to 60°C for 24 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw samples, neutralize if necessary, and dilute with mobile phase to a suitable concentration. Analyze by HPLC.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks.
Protocol 2: HPLC Method for Stability Assessment
Objective: To develop a simple isocratic HPLC method to separate the parent compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | To be determined by UV-Vis scan of the compound |
Note: This is a starting point, and method optimization may be required to achieve adequate separation.
Visualizing Degradation Pathways and Workflows
Caption: Predicted degradation pathways for the target compound.
Caption: A logical workflow for troubleshooting stability issues.
References
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Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3), 247-251. [Link]
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ResearchGate. (2013). Photostability of triazole antifungal drugs in the solid state. [Link]
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Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences. [Link]
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Muhammad, S., & Ahmed, A. (2021). Synthesis, characterization and photostability study of triazole derivatives. GSC Advanced Research and Reviews. [Link]
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ResearchGate. (2021). Synthesis, characterization and photostability study of triazole derivatives. [Link]
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Shreeve, J. M., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946–5950. [Link]
-
MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
SciEngine. (2023). Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives. [Link]
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National Center for Biotechnology Information. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Research and Reviews. (n.d.). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]
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ResearchGate. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. [Link]
-
ResearchGate. (2022). High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
ResearchGate. (n.d.). Forced degradation studies of Brexpiprazole. [Link]
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Global Substance Registration System. (n.d.). This compound. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
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National Center for Biotechnology Information. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
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- 9. biomedres.us [biomedres.us]
Technical Support Center: Synthesis of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide (Allopurinol Impurity C)
Welcome to the technical support center for the synthesis of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important heterocyclic compound, also known as Allopurinol Impurity C. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and purity of your synthesis.
I. Synthetic Pathway and Key Challenges
The most common synthetic route to this compound involves the cyclization of 3-aminopyrazole-4-carboxamide with a suitable one-carbon source, such as diformylhydrazine or formamide.[1][2] While seemingly straightforward, this reaction is prone to the formation of several impurities that can complicate purification and compromise the final product's quality. Understanding the reaction mechanism is key to mitigating these challenges.
Sources
Technical Support Center: Crystallization of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
A Note from the Senior Application Scientist:
Welcome to the technical support guide for 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide. This molecule, a heterocyclic compound featuring both pyrazole and triazole moieties, presents unique crystallization challenges and opportunities.[1] As an important analogue or impurity in pharmaceutical synthesis, such as in the context of Allopurinol, achieving a crystalline form with high purity and a consistent particle size distribution is paramount for downstream processing and final product quality.[2][3]
This guide is designed to move beyond simple procedural steps. It aims to provide you with the causal reasoning behind each recommendation, empowering you to make informed decisions during your crystallization development. We will explore the thermodynamics and kinetics that govern crystal formation and provide actionable strategies to troubleshoot common issues, grounded in established scientific principles.
Physicochemical Properties at a Glance
Understanding the fundamental properties of your molecule is the first step in designing a robust crystallization process. This compound's structure, with multiple nitrogen atoms and a carboxamide group, suggests a high potential for hydrogen bonding, which significantly influences solvent selection.
| Property | Value / Description | Source |
| Molecular Formula | C₆H₆N₆O | [4][5] |
| Molecular Weight | ~178.15 g/mol | [4][5] |
| Appearance | White to Off-White Crystalline Powder | [2] |
| Structural Features | Contains pyrazole and 1,2,4-triazole rings; carboxamide group | [1] |
| pKa (Predicted) | ~2.16 (Suggests it can act as a weak base) | [6] |
| Solubility Profile | Generally more soluble in polar organic solvents like ethanol and acetone than in non-polar solvents or water.[7] |
Troubleshooting Common Crystallization Issues
This section addresses the most frequent challenges encountered during the crystallization of pyrazole carboxamide derivatives in a direct question-and-answer format.
Question 1: My compound has "oiled out," forming liquid droplets instead of solid crystals. What is happening and how can I fix it?
Answer:
"Oiling out" or liquid-liquid phase separation occurs when the solute is forced out of solution at a temperature above its melting point in the chosen solvent system.[8] This is typically caused by creating a region of extremely high supersaturation too quickly, a common issue in anti-solvent crystallization.[9][10] The resulting oily particles often agglomerate and may eventually solidify into an amorphous solid with poor lattice structure, trapping impurities.[9]
Causality & Solutions:
-
Cause: The rate of supersaturation generation exceeds the rate of molecular ordering into a crystal lattice.
-
Solution 1 (Slower Cooling/Addition): If using cooling crystallization, reduce the cooling rate. An ideal crystallization shows initial crystal formation over 5-10 minutes and continued growth over 20-30 minutes.[8] Insulate the flask to slow heat loss. If using an anti-solvent, add the anti-solvent much more slowly and at a location with high agitation to ensure rapid mixing and avoid localized high supersaturation.[11]
-
Solution 2 (Increase Solvent Volume): The solution may be too concentrated. Return the mixture to the heat source, add more of the primary ("good") solvent to redissolve the oil, and then re-attempt the cooling or anti-solvent addition more slowly.[8] Using slightly more than the minimum required solvent can keep the compound soluble longer, allowing for more controlled crystal growth.[8]
-
Solution 3 (Change Solvents): Select a solvent system where the compound's solubility is lower, or switch to a solvent with a lower boiling point. This can sometimes reduce the tendency to oil out.
Question 2: I'm getting a very low yield after filtration. What are the most likely causes and remedies?
Answer:
A low yield (e.g., <70%) is a common and costly issue. The primary culprit is often excessive loss of the compound to the mother liquor.
Causality & Solutions:
-
Cause 1 (Excess Solvent): Using too much solvent is the most frequent reason for poor yield.[8] While a slight excess can help control crystal size (as noted above), a large excess will keep a significant portion of your product dissolved even after cooling.
-
Remedy: Before filtering, check for completeness of crystallization by taking a drop of the supernatant, placing it on a watch glass, and observing if a significant amount of solid forms upon solvent evaporation. If so, you may need to concentrate the solution by boiling off some solvent and re-cooling, or by placing it in a colder bath (e.g., ice-water or freezer) if stability permits.[8]
-
-
Cause 2 (Inappropriate Solvent Choice): The chosen solvent may be too good, meaning the compound retains significant solubility even at low temperatures.
-
Remedy: Re-evaluate your solvent choice. An ideal solvent provides high solubility at elevated temperatures but very low solubility at low temperatures.[6] Refer to the solvent selection table below for alternatives. Consider using a co-solvent system where the compound is less soluble.
-
-
Cause 3 (Premature Filtration): The crystallization process may not have reached equilibrium.
-
Remedy: Allow more time for crystallization. Agitation can sometimes help, but for growing larger crystals, a quiescent state after initial nucleation is often preferred. Let the flask stand at the final temperature for at least an hour before filtration.
-
Question 3: The crystallization was successful, but the product consists of very fine particles that are difficult to filter and handle. How can I grow larger crystals?
Answer:
The formation of fine particles is a result of rapid and excessive nucleation rather than controlled crystal growth.[] Supersaturation is the driving force for both nucleation and growth; the key is to maintain it within the "metastable zone," where growth is favored over the spontaneous formation of new nuclei.[3][13]
Causality & Solutions:
-
Cause: The level of supersaturation is too high, pushing the system past the metastable zone into the labile zone where spontaneous nucleation dominates.[13] This is often caused by crash cooling.
-
Solution 1 (Reduce Cooling Rate): This is the most effective method. A slow, controlled cooling profile allows a small number of nuclei to form and then grow steadily as the temperature drops, consuming the solute from the solution.[][13] A stepwise cooling profile (e.g., hold at an intermediate temperature before final cooling) can be effective.
-
Solution 2 (Seeding): Introduce a small number of seed crystals (previously made, high-purity material) once the solution is saturated or slightly supersaturated. This provides a template for growth, directing the solute to deposit on existing surfaces rather than forming new nuclei.
-
Solution 3 (Use Less Agitation): While agitation is crucial for heat and mass transfer during dissolution, high shear during the growth phase can cause secondary nucleation (breaking off small pieces from existing crystals), leading to a smaller final particle size. Reduce or stop agitation after initial nucleation has occurred.
Question 4: My compound is forming an amorphous solid or fails to crystallize at all. How can I induce crystallization?
Answer:
Failure to crystallize indicates that the energy barrier for nucleation has not been overcome. The compound remains in a stable or metastable solution, or precipitates as a disordered, amorphous solid if supersaturation is generated too rapidly.
Causality & Solutions:
-
Cause: Insufficient supersaturation or the presence of impurities that inhibit nucleation.
-
Solution 1 (Induce Nucleation):
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass provide a high-energy surface that can act as a template for nucleation.
-
Seeding: As mentioned above, adding seed crystals is a highly effective way to bypass the initial nucleation barrier.
-
-
Solution 2 (Increase Supersaturation):
-
Evaporation: If the compound is stable, slowly evaporate a portion of the solvent to increase the concentration.[6]
-
Anti-Solvent Addition: Carefully add a miscible anti-solvent in which the compound is insoluble.[9][14] Water can be an effective anti-solvent for solutions in polar organic solvents like ethanol or acetone.[6][9]
-
-
Solution 3 (pH Adjustment): Given the pyrazole structure, the molecule's solubility is likely pH-dependent.[7] If your compound is dissolved in a solvent and is in a protonated (more soluble) state, slowly adding a base could decrease its solubility and induce crystallization. Conversely, a patent for purifying pyrazoles describes forming an acid addition salt to facilitate crystallization, which is then isolated.[15]
Visual Troubleshooting Workflow
The following diagram provides a decision tree for addressing common crystallization problems.
Caption: A decision tree for troubleshooting common crystallization issues.
Frequently Asked Questions (FAQs)
-
Q1: What are the best starting solvents for the crystallization of this compound? Based on the pyrazole carboxamide structure and data for similar compounds, polar protic and aprotic solvents are excellent starting points.[6][7][16] Ethanol, isopropanol (IPA), and acetone are highly recommended for initial screening.[15][16] Water is expected to be a poor solvent for the neutral compound and is therefore a strong candidate as an anti-solvent.[6]
Solvent Screening Recommendations
Solvent Type Boiling Point (°C) Suitability Notes Ethanol Protic 78 Good general solvent for pyrazole derivatives; suitable for cooling crystallization.[6] Isopropanol Protic 82 Similar to ethanol, often provides good crystals for pyrazole carboxamides.[15][16] Acetone Aprotic 56 May be too soluble for cooling; good for anti-solvent or evaporation methods.[16] Ethyl Acetate Aprotic 77 Effective for compounds of intermediate polarity.[6] | Water | Protic | 100 | Very low solubility expected; excellent choice as an anti-solvent.[6][9] |
-
Q2: Which crystallization method is generally preferred: cooling, anti-solvent, or evaporation? For active pharmaceutical ingredients (APIs) and their intermediates, cooling crystallization is often preferred because it is highly controllable, scalable, and generally yields a narrower particle size distribution than anti-solvent methods.[][17] Anti-solvent crystallization is very effective but can be prone to oiling out if not carefully controlled.[9][10] It is best used when a single solvent does not provide a sufficient yield drop upon cooling. Evaporation crystallization is typically reserved for small-scale lab work or for substances that are highly soluble at room temperature.[6]
-
Q3: How critical is purity for successful crystallization? Extremely critical. Impurities can inhibit nucleation, alter crystal habit (shape), or become trapped in the crystal lattice, reducing the effectiveness of the purification. If you suspect impurities are the issue (e.g., persistent oiling, discoloration), consider purifying the crude material by column chromatography before attempting crystallization. An optional hot filtration step during the crystallization protocol can also help remove any insoluble particulate matter.[6]
Recommended Experimental Protocol: Cooling Crystallization
This protocol describes a standard cooling crystallization procedure from a single solvent, which is a robust starting point for optimization.
Caption: A standard workflow for cooling crystallization.
Step-by-Step Methodology:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a magnetic stir bar.
-
Solvent Addition: Place the flask on a hot plate and add a promising solvent (e.g., isopropanol) portion-wise while stirring and gently heating. Add just enough solvent to achieve complete dissolution at a near-boiling temperature.[6]
-
Hot Filtration (Optional but Recommended): If any insoluble material is observed, perform a hot filtration. Pre-heat a clean flask and a funnel with fluted filter paper. Quickly filter the hot solution into the clean, heated flask to remove impurities.
-
Controlled Cooling: Remove the flask from the heat, cover it with a watch glass, and place it on an insulated surface (e.g., a cork ring or folded paper towel) to allow for slow cooling to room temperature. Rapid cooling will result in the formation of small crystals.[8][]
-
Induce Nucleation (If Necessary): If no crystals have formed after the solution has cooled for 15-20 minutes, attempt to induce nucleation by scratching the inner wall of the flask with a glass rod.
-
Secondary Cooling & Maturation: Once crystals have formed and the flask has reached room temperature, place it in an ice-water bath for at least 1 hour to maximize the product yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystal cake with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature.
References
-
Kumar, A., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. ACS Publications. Available from: [Link]
-
International Journal of Trend in Scientific Research and Development (IJTSRD). (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Available from: [Link]
-
Mettler Toledo. Using AntiSolvent for Crystallization. Available from: [Link]
-
Vaisala. (2023). Cooling crystallization monitoring and control in API production processes with RI measurements. Available from: [Link]
-
Chemical Processing. API Crystallization. Available from: [Link]
-
MDPI. Special Issue : Anti-Solvent Crystallization. Available from: [Link]
-
Secoya Technologies. (2024). Aspen API - Crystallization with Secoya technology. Available from: [Link]
-
PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Available from: [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (2006). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]
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PubChem. This compound. Available from: [Link]
-
Global Substance Registration System (GSRS). This compound. Available from: [Link]
-
National Institutes of Health (NIH). (2015). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Available from: [Link]
- Unknown Source.
-
ResearchGate. Effects of solvents on reaction time and yield of compound 1. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research (JOCPR). (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]
- Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]
-
National Institutes of Health (NIH). (2015). Crystal structure of 5-amino-4H-1,2,4-triazol-1-ium pyrazine-2-carboxylate: an unexpected salt arising from the decarboxylation of both precursors. Available from: [Link]
-
International Journal of Chemical and Biological Sciences. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Available from: [Link]
-
De Gruyter. (2022). The crystal structure of (Z)-5-amino-N -hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. Available from: [Link]
-
National Institutes of Health (NIH). (2022). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available from: [Link]
-
PubMed Central. (2016). Current status of pyrazole and its biological activities. Available from: [Link]
-
Wikipedia. 1,2,4-Triazole. Available from: [Link]
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Technical Support Center: Optimizing Reaction Conditions for Pyrazole-Triazole Coupling
Welcome to the Technical Support Center for pyrazole-triazole coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the synthesis of these important bicyclic heteroaromatic compounds. The insights provided herein are based on established literature and field-proven experience to ensure scientific integrity and practical applicability.
Introduction to Pyrazole-Triazole Coupling
The synthesis of pyrazole-triazole scaffolds is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The coupling of these two N-heterocyclic rings can be achieved through several synthetic strategies, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ullmann-type N-arylation reactions. Achieving high yields, regioselectivity, and purity in these reactions requires careful optimization of various parameters. This guide will walk you through common challenges and their solutions in a practical question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your pyrazole-triazole coupling experiments and offers step-by-step solutions.
Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q: I am attempting a CuAAC reaction between a pyrazolyl azide and a terminal alkyne (or vice-versa) to synthesize a pyrazole-triazole hybrid, but I am observing very low to no formation of the desired product. What are the likely causes and how can I troubleshoot this?
A: Low or no yield in a CuAAC reaction is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. Here’s a breakdown of potential causes and solutions:
-
Inert Atmosphere and Reagent Purity: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state in the presence of oxygen.
-
Troubleshooting Tip: Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Degas your solvent prior to use. Use high-purity, anhydrous solvents and ensure your starting materials (azide and alkyne) are pure.
-
-
Ineffective Copper(I) Catalyst Generation: If you are generating the Cu(I) species in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate), the efficiency of this reduction is critical.
-
Troubleshooting Tip: Use a fresh solution of sodium ascorbate. Ensure the molar ratio of the reducing agent to the copper(II) salt is appropriate (typically a slight excess of sodium ascorbate). Alternatively, using a direct Cu(I) source like CuI can sometimes improve results, though solubility can be a factor.[1]
-
-
Poor Solubility of Reagents or Catalyst: If any of the reactants or the catalyst are not well-dissolved, the reaction will be slow or may not proceed at all.
-
Troubleshooting Tip: The choice of solvent is crucial. While aqueous mixtures like t-BuOH/H₂O or THF/H₂O are common and can accelerate the reaction, sometimes organic solvents like DMF or DMSO are necessary to dissolve all components.[2] Experiment with different solvent systems to find one that provides good solubility for all your specific substrates.
-
-
Ligand Issues (if applicable): While many CuAAC reactions are ligand-free, certain substrates may benefit from a ligand to stabilize the Cu(I) catalyst and prevent disproportionation or precipitation.
-
Inappropriate Reaction Temperature: While many CuAAC reactions proceed efficiently at room temperature, some less reactive substrates may require heating.
Issue 2: Formation of a Mixture of Regioisomers in N-Arylation Reactions
Q: I am performing an Ullmann-type N-arylation of an unsymmetrical pyrazole and obtaining a mixture of N1 and N2 arylated isomers. How can I improve the regioselectivity of my reaction?
A: Achieving high regioselectivity in the N-arylation of unsymmetrical pyrazoles is a well-known challenge due to the similar nucleophilicity of the two nitrogen atoms.[8] The regiochemical outcome is influenced by a delicate interplay of steric and electronic factors, as well as reaction conditions.
-
Steric Hindrance: This is often the dominant factor. The incoming aryl group will preferentially attack the less sterically hindered nitrogen atom.
-
Troubleshooting Tip: Analyze the substitution pattern of your pyrazole. A bulky substituent at the C3 position will generally direct arylation to the N1 position, while a bulky group at C5 will favor N2 arylation. If possible, choose a synthetic route that installs a bulky directing group that can be removed later.
-
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the relative nucleophilicity of the N1 and N2 atoms.
-
Troubleshooting Tip: Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the adjacent nitrogen, potentially directing the arylation to the more distant nitrogen. Conversely, electron-donating groups can enhance the nucleophilicity of the adjacent nitrogen.
-
-
Reaction Conditions (Base and Solvent): The choice of base and solvent can significantly impact the regioselectivity by influencing the aggregation state of the pyrazolate anion and the nature of the counter-ion.
-
Troubleshooting Tip: Different base/solvent combinations can favor different isomers. For example, using a strong, non-coordinating base like NaH in a non-polar solvent might favor one isomer, while a weaker base like K₂CO₃ in a polar aprotic solvent like DMF might favor the other. A systematic screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., DMF, DMSO, dioxane) is recommended.[8]
-
-
Catalyst and Ligand System: The choice of the copper source and ligand in Ullmann couplings can also influence regioselectivity.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the optimization of pyrazole-triazole coupling reactions.
Q1: What are the key parameters to consider when optimizing a copper-catalyzed N-arylation of a pyrazole with a triazole-containing aryl halide?
A1: The key parameters for optimizing a copper-catalyzed N-arylation (Ullmann-type coupling) are the copper source , the ligand , the base , the solvent , and the reaction temperature .
-
Copper Source: Cu(I) salts such as CuI are most commonly used. Cu₂O and copper powder can also be effective.
-
Ligand: The ligand is crucial for stabilizing the copper catalyst and facilitating the reaction at lower temperatures. Common choices include diamines (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) and amino acids (e.g., L-proline).[12][13] The choice of ligand can significantly impact the reaction's efficiency and substrate scope.
-
Base: A base is required to deprotonate the pyrazole. Common inorganic bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can affect the reaction rate and yield.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, and dioxane are typically used. The solvent must be able to dissolve the reactants and the catalyst system.
-
Temperature: While modern ligand systems have allowed for milder reaction conditions, temperatures in the range of 80-140 °C are often required.
Q2: What are the advantages of using microwave-assisted synthesis for pyrazole-triazole coupling?
A2: Microwave-assisted synthesis offers several advantages over conventional heating methods for pyrazole-triazole coupling:[5][6][14]
-
Reduced Reaction Times: Reactions that may take several hours to days under conventional heating can often be completed in minutes using microwave irradiation.[5][7]
-
Improved Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and fewer side reactions.[6]
-
Enhanced Reaction Rates: Microwave energy can accelerate the reaction rate beyond what is achievable with conventional heating at the same temperature.
-
Greener Chemistry: The shorter reaction times and often improved efficiency contribute to a more environmentally friendly process.
Q3: How can I purify my pyrazole-triazole product effectively?
A3: The purification strategy will depend on the physical properties of your product and the nature of the impurities.
-
Column Chromatography: This is the most common method for purifying organic compounds. A silica gel column with an appropriate solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol) is typically used.
-
Crystallization/Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining a pure product.
-
Acid-Base Extraction: If your product has acidic or basic functional groups, you may be able to use acid-base extraction to separate it from neutral impurities. For pyrazoles, forming an acid addition salt can facilitate purification by crystallization.[4][15]
-
Preparative TLC or HPLC: For small-scale reactions or when other methods fail, preparative thin-layer chromatography or high-performance liquid chromatography can be used for purification.
Data Summary Tables
Table 1: Recommended Starting Conditions for CuAAC Reactions
| Parameter | Recommended Condition | Notes |
| Copper Source | CuSO₄·5H₂O (5-10 mol%) with Sodium Ascorbate (10-20 mol%) or CuI (5-10 mol%) | In situ generation from Cu(II) is common. Direct use of Cu(I) can be more efficient for some substrates. |
| Solvent | t-BuOH/H₂O (1:1), THF/H₂O (1:1), DMF, or DMSO | Solvent choice is substrate-dependent and crucial for solubility.[2] Water can accelerate the reaction. |
| Temperature | Room Temperature to 60 °C | Microwave irradiation can be used to accelerate the reaction.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation of the Cu(I) catalyst. |
Table 2: Key Parameters for Optimizing Ullmann N-Arylation of Pyrazoles
| Parameter | Common Reagents/Conditions | Rationale/Considerations |
| Copper Catalyst | CuI, Cu₂O, CuBr (5-20 mol%) | Cu(I) is the active catalytic species. |
| Ligand | 1,10-Phenanthroline, L-Proline, Diamines (10-40 mol%) | Stabilizes the copper catalyst and allows for milder reaction conditions.[12][13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents) | Deprotonates the pyrazole; the choice can influence regioselectivity. |
| Solvent | DMF, DMSO, Dioxane, Toluene | High-boiling polar aprotic solvents are generally preferred. |
| Temperature | 80-140 °C | Higher temperatures are often required, but modern ligands can lower this range. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a reaction vessel, add the pyrazolyl azide (1.0 equiv), the terminal alkyne (1.0-1.2 equiv), and a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).
-
Degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in water.
-
To the reaction mixture, add the sodium ascorbate solution followed by a solution of CuSO₄·5H₂O (0.1 equiv) in water.
-
Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Ullmann-type N-Arylation of a Pyrazole[16]
-
To a dry Schlenk tube, add CuI (0.1 equiv), the pyrazole (1.0 equiv), the aryl halide (1.2 equiv), the ligand (e.g., 1,10-phenanthroline, 0.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.
-
Add the anhydrous solvent (e.g., DMF) via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 110-130 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A workflow diagram for the systematic optimization of pyrazole-triazole coupling reactions.
Caption: A simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- Yang, et al. (2012). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Asian Journal of Chemistry.
-
Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. [Link]
- BenchChem. (2025). Technical Support Center: Solvent Effects in Triazole Cycloaddition Reactions. BenchChem.
- Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
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Antilla, J. C., et al. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. PubMed. [Link]
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Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Scilit. [Link]
-
Kumar, R. S., et al. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. [Link]
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Kumar, R. S., et al. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. PMC - NIH. [Link]
- TCI Chemicals. (n.d.).
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Dong, V., et al. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Sciety. [Link]
- ResearchGate. (n.d.). Microwave‐assisted one‐pot synthesis of triazole/pyrazole fused...
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Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). PMC. [Link]
- TCI Chemicals. (n.d.).
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Sridhar, B., et al. (2017). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry. [Link]
-
Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors. (2020). MDPI. [Link]
-
Graessle, S., et al. (2024). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry. [Link]
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Swami, S., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. [Link]
-
Kelly, C. B., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. PubMed. [Link]
-
Kamal, A., et al. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. PubMed. [Link]
- Kamal, A., et al. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): Synthesis of novel triazolyl substituted quinolines as potential anticancer agents.
- Process for the purification of pyrazoles. (n.d.).
-
Belyakova, Y. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
- Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (n.d.).
-
Belyakova, Y. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. [Link]
- Ueda, S., & Nagasawa, H. (2009).
-
Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies. (2023). NIH. [Link]
- BenchChem. (2025).
-
Graessle, S., et al. (2024). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. PMC. [Link]
- Ma, D., et al. (2003). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.
-
Mon, I., et al. (2016). Orthogonal Discrimination among Functional Groups in Ullmann-Type C–O and C–N Couplings. The Journal of Organic Chemistry. [Link]
- Synthesis of substituted N-heterocycles by N-aryl
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017). ACS Publications. [Link]
- Method for purifying pyrazoles. (n.d.).
- ChemInform Abstract: Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. (n.d.).
-
Gangu, R., et al. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Publications. [Link]
-
Ullmann reaction. (n.d.). Wikipedia. [Link]
- Purification of triazoles. (n.d.).
-
Nwe, K., & Hilderbrand, S. A. (2011). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH. [Link]
-
Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. (2020). ACS Omega. [Link]
-
Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). MDPI. [Link]
-
Wang, Y., et al. (2022). Copper-Catalyzed One-Step Formation of Four C–N Bonds toward Polyfunctionalized Triazoles via Multicomponent Reaction. Organic Letters. [Link]
-
The synthesis of pyrazolo[5,1-c][9][10][16]triazoles. Part 1: From acyclic and monocyclic precursors. (n.d.). ResearchGate.
-
Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2024). PubMed. [Link]
Sources
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Technical Support Center: Scaling Up 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide Production
Welcome to the technical support center for the synthesis and scale-up of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this important heterocyclic compound, which is also known as an impurity in the production of Allopurinol (Allopurinol Impurity C)[1][2][3]. Our goal is to provide practical, experience-driven advice to ensure the robustness, scalability, and safety of your synthesis.
This document is structured to address issues in a logical progression, following a plausible and widely applicable synthetic route. We will begin with frequently asked questions for quick reference, followed by in-depth troubleshooting guides for each major synthetic step.
I. Overview of the Synthetic Strategy
The production of this compound can be approached through several pathways. A common and logical route, which will form the basis of this guide, involves a multi-step process commencing with readily available starting materials. This strategy is selected for its versatility and the ability to control impurity profiles at each stage.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the pyrazole ring in this synthesis?
A common and cost-effective starting point for the pyrazole core is the cyclization of a hydrazine with an appropriate three-carbon building block. A widely used precursor is (ethoxymethylene)malononitrile, which can be reacted with hydrazine hydrate to form 5-amino-1H-pyrazole-4-carbonitrile[4][5].
Q2: My final product is off-color (yellow or brown). What are the likely causes?
Colored impurities often arise from side reactions involving hydrazine starting materials or degradation of intermediates[6]. Incomplete cyclization can also lead to colored byproducts. Ensure complete consumption of starting materials and consider a final purification step such as recrystallization or column chromatography.
Q3: I am seeing a significant amount of a regioisomeric pyrazole byproduct. How can I improve selectivity?
The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines[6]. For the synthesis of the pyrazole core from (ethoxymethylene)malononitrile and hydrazine, the formation of 5-amino-1H-pyrazole-4-carbonitrile is generally highly regioselective[4]. If you are using a different route and facing this issue, careful control of reaction temperature and the choice of solvent can influence the regioselectivity.
Q4: What are the critical safety precautions when working with hydrazine hydrate?
Hydrazine hydrate is toxic and potentially explosive. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Avoid contact with oxidizing agents. For scale-up operations, a thorough process safety review is essential.
Q5: Can I directly amidate a pyrazole-4-carboxylate ester to the final product?
Direct amidation of esters, particularly heterocyclic esters, can be challenging and may require harsh conditions or specialized catalysts[7][8][9][10][11]. While feasible, a more common and often higher-yielding approach is the hydrolysis of the ester to the corresponding carboxylic acid, followed by activation (e.g., to the acid chloride) and then reaction with an amine[12].
III. Troubleshooting Guides
This section provides detailed troubleshooting for a plausible multi-step synthesis of this compound.
Step 1: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile
This initial step involves the cyclization of (ethoxymethylene)malononitrile with hydrazine hydrate.
Caption: Workflow for the synthesis of 5-Amino-1H-pyrazole-4-carbonitrile.
| Problem | Potential Cause(s) | Troubleshooting Solutions |
| Low Yield of Pyrazole Nitrile | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Reaction of hydrazine with excess (ethoxymethylene)malononitrile can lead to byproducts like 7-amino-3,6-dicyanopyrazolo[1,5-a]pyrimidine[5]. 3. Poor Quality Starting Materials: Impure (ethoxymethylene)malononitrile or hydrazine hydrate. | 1. Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the limiting reagent. If the reaction stalls, a modest increase in temperature or extended reaction time may be beneficial. 2. Stoichiometry Control: Use a slight excess of hydrazine hydrate to ensure the complete conversion of (ethoxymethylene)malononitrile. However, a large excess should be avoided. 3. Reagent Purity: Use freshly distilled or high-purity reagents. |
| Formation of an Unexpected Isomer | While this specific reaction is highly regioselective for the 5-amino isomer, other pyrazole syntheses can yield regioisomers[4][6]. | Confirm the structure of your product using NMR spectroscopy. If an unexpected isomer is present, re-evaluate your starting materials and reaction conditions. |
| Difficulty in Product Isolation | The product may be highly soluble in the reaction solvent, leading to losses during workup. | After cooling the reaction mixture, the product should precipitate. If not, carefully concentrate the solution and add a non-polar co-solvent to induce precipitation. Wash the isolated solid with cold ethanol to remove impurities. |
Step 2: Hydrolysis of 5-Amino-1H-pyrazole-4-carbonitrile to 5-Amino-1H-pyrazole-4-carboxamide
This step involves the conversion of the nitrile group to a carboxamide. This can be achieved through controlled hydrolysis.
Caption: Workflow for the hydrolysis of the pyrazole nitrile to the carboxamide.
| Problem | Potential Cause(s) | Troubleshooting Solutions |
| Over-hydrolysis to Carboxylic Acid | The reaction conditions are too harsh (e.g., prolonged heating, high acid/base concentration), leading to the hydrolysis of the intermediate amide to the carboxylic acid. | 1. Milder Conditions: Use more controlled hydrolysis conditions. For example, using a mixture of trifluoroacetic acid and sulfuric acid can selectively yield the amide. Alkaline hydrolysis with hydrogen peroxide is another option[6]. 2. Reaction Monitoring: Closely monitor the reaction by TLC or HPLC to stop it once the desired carboxamide is formed and before significant amounts of the carboxylic acid appear. |
| Incomplete Conversion | The hydrolysis conditions are too mild, or the reaction time is insufficient. | Gradually increase the reaction temperature or the concentration of the acid/base while carefully monitoring for the formation of the carboxylic acid byproduct. |
| Product Degradation | The pyrazole ring or the amino group may be sensitive to the strong acidic or basic conditions required for hydrolysis. | Screen different hydrolysis methods to find one that is compatible with the substrate. Consider enzymatic hydrolysis as a milder alternative, although this may require significant development[11]. |
Step 3: Cyclization of 5-Amino-1H-pyrazole-4-carboxamide to the Final Product
This final step involves the formation of the triazole ring. A plausible method involves the reaction of the aminopyrazole with a one-carbon source that also provides the necessary nitrogen atoms, such as formamide or its derivatives, under acidic conditions[1][13].
Caption: Workflow for the final cyclization to form the triazole ring.
| Problem | Potential Cause(s) | Troubleshooting Solutions |
| Low Yield of Final Product | 1. Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or reagent stoichiometry. 2. Formation of Byproducts: Side reactions such as the formation of pyrazolo[1,5-a][1][4][14]triazines can occur when reacting aminopyrazoles with certain reagents[6][15][16][17]. 3. Product Degradation: The product may be unstable under the reaction conditions. | 1. Optimization: Systematically vary the reaction parameters (temperature, time, reagent equivalents) to find the optimal conditions. A design of experiments (DoE) approach can be beneficial for scale-up. 2. Byproduct Analysis: Isolate and characterize any significant byproducts to understand the side reactions. This may provide insights into how to modify the reaction conditions to suppress their formation. For example, careful control of pH and temperature can influence the reaction pathway. 3. Milder Conditions: Explore alternative, milder methods for triazole formation if degradation is suspected. |
| Final Product Purification Challenges | The product may have similar polarity to starting materials or byproducts, making purification by chromatography difficult. | 1. Recrystallization: Screen various solvent systems to find suitable conditions for recrystallization. This is often the most effective and scalable method for purifying solid products. 2. Acid-Base Extraction: If the product and impurities have different acid-base properties, an aqueous workup with pH adjustment can be used to separate them. |
IV. Experimental Protocols
Protocol 1: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile
-
To a stirred solution of (ethoxymethylene)malononitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the product.
Protocol 2: Hydrolysis to 5-Amino-1H-pyrazole-4-carboxamide
-
Suspend 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water.
-
Heat the mixture with stirring, carefully monitoring the internal temperature.
-
Monitor the reaction progress by HPLC. Once the desired conversion is reached, cool the reaction mixture in an ice bath.
-
Carefully neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 3: Synthesis of this compound
-
In a reaction vessel, combine 5-amino-1H-pyrazole-4-carboxamide (1.0 eq) and formamide (as both reagent and solvent).
-
Add hydrazine hydrate (catalytic to stoichiometric amounts) and concentrated sulfuric acid.
-
Heat the reaction mixture, for instance to 110-120 °C, and stir for several hours, monitoring by HPLC[13].
-
After completion, cool the reaction mixture and add an anti-solvent (e.g., water or an ether) to precipitate the crude product.
-
Collect the solid by filtration, wash with the anti-solvent and then a suitable organic solvent (e.g., acetone), and dry under vacuum.
-
Further purification can be achieved by recrystallization.
V. References
-
Scirp.org. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Retrieved from [Link]
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ACS Publications. (2025). Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. The Journal of Organic Chemistry. Retrieved from [Link]
-
Google Patents. (n.d.). CN103910715A - Synthesis method of allopurinol impurity C. Retrieved from
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ResearchGate. (n.d.). The preparation of 5-amino-1H-pyrazole-4-carbonitriles. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
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Heterocycles. (2008). PYRAZOLO[1,5-a][1][4][14]TRIAZINES (5-AZA-9-DEAZAPURINES). Retrieved from [Link]
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Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Retrieved from [Link]
-
Google Patents. (n.d.). CN111848583A - Allopurinol impurity C and preparation method thereof. Retrieved from
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Beilstein Journals. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]
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ResearchGate. (n.d.). Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions. Retrieved from [Link]
-
ACS Publications. (2021). Manganese Catalyzed Direct Amidation of Esters with Amines. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a][1][4][14]triazines as a structurally novel.... Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges and outlook for catalytic direct amidation reactions. Retrieved from [Link]
-
MDPI. (2022). Pyrazolo[1,5-a][1][4][14]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
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YMER. (2022). Impurity profiling and method development of API and related substances of Allopurinol by LC-MS. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Allopurinol-Impurities. Retrieved from [Link]
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PubMed Central (PMC). (2018). Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). B(OCH2CF3)3-mediated direct amidation of pharmaceutically relevant building blocks in cyclopentyl methyl ether. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Sci-Hub. (n.d.). On triazoles. VIII The reaction of 5‐amino‐1,2,4‐triazoles with ethyl 2‐cyano‐3‐ethoxyacrylate and 2‐cyano‐3‐ethoxyacrylonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1 H Pyrazole1-carboxamidine. Retrieved from [Link]
-
Organic Communications. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
-
PubMed Central (PMC). (2023). N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools?. Retrieved from [Link]
-
MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]
-
PubMed. (n.d.). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Cyclisation reaction through hydrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Preparation and Antitumor Effects of 4-amino-1,2,4-triazole Schiff Base Derivative. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Technical Support Center: Stability and Storage of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
Welcome to the technical support guide for 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide (Compound ID: 1346604-13-4).[1][2] This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the chemical integrity of this compound during storage and handling. Maintaining the stability of this heterocyclic compound, which incorporates both pyrazole and triazole moieties, is critical for reproducible experimental results and the success of your research endeavors.[3]
This guide is structured into two main sections: a Frequently Asked Questions (FAQs) section for quick reference and a detailed Troubleshooting and Proactive Stability Guide for in-depth problem-solving and experimental planning.
Part 1: Frequently Asked Questions (FAQs)
This section provides immediate answers to the most common queries regarding the storage and stability of this compound.
Q1: What are the ideal short-term and long-term storage conditions for this compound?
A1: The optimal storage conditions depend on the intended duration. We have summarized the recommended conditions in the table below. The primary goal is to mitigate exposure to the key degradation drivers: light, moisture, and excessive heat. For pyrazoline derivatives, a related class of compounds, storage at 0-8°C under an inert atmosphere and protected from light is recommended to prevent oxidation.[4]
| Parameter | Short-Term Storage (< 3 months) | Long-Term Storage (> 3 months) | Rationale |
| Temperature | 2-8°C (Refrigerated) | ≤ -20°C (Frozen) | Reduces rates of all chemical degradation pathways. Many complex heterocyclic compounds show high thermal stability up to 250°C, but lower temperatures are always preferable for long-term integrity.[5][6][7] |
| Light | Store in amber glass vials or protect from light | Store in amber glass vials inside a dark container/freezer | The triazole moiety, in particular, can be susceptible to photodegradation upon exposure to UV-Vis radiation.[8][9][10] |
| Atmosphere | Tightly sealed vial | Tightly sealed vial, purged with inert gas (Argon or Nitrogen) | Minimizes risk of oxidation and interaction with atmospheric moisture, which can cause hydrolysis of the carboxamide group.[3][4] |
| Container | Tightly-capped amber glass vial | Tightly-capped amber glass vial with a PTFE-lined cap | Glass is inert. A PTFE liner provides a superior seal against moisture ingress compared to other materials. |
| Moisture | Store with a desiccant in a secondary container | Store with a desiccant in a secondary container | The carboxamide functional group is susceptible to hydrolysis, making moisture control critical.[3] |
Q2: I've noticed the color of my solid compound has changed from white to a brownish tint. What does this mean?
A2: A color change, particularly to a brownish or yellowish hue, is a common visual indicator of degradation. This is often associated with oxidation or photodegradation.[4] You should immediately perform an analytical check (e.g., HPLC, LC-MS) to assess the purity of the material before further use. Compare the analytical profile to a reference standard or the initial analysis data.
Q3: Can I store this compound dissolved in a solvent?
A3: Storing the compound in solution is generally not recommended for long-term preservation due to increased molecular mobility, which accelerates degradation. If you must store solutions, use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF). Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound. Store these aliquots at ≤ -20°C, protected from light. Always run a purity check on a thawed aliquot before use in a critical experiment.
Q4: What are the primary chemical liabilities of this molecule that I should be aware of?
A4: The structure of this compound has three main points of potential instability:
-
Carboxamide Group: Susceptible to hydrolysis under both acidic and basic conditions, which would cleave the amide bond to form the corresponding pyrazole-4-carboxylic acid.[3]
-
Triazole Ring: Triazole-containing compounds can be sensitive to UV light, leading to photodegradation.[8][10]
-
Pyrazole Ring System: While generally aromatic and stable, pyrazole rings can be susceptible to oxidation under harsh conditions, though this is less common than hydrolysis or photolysis.[4][11]
Part 2: Troubleshooting and Proactive Stability Guide
This section provides detailed workflows and protocols for identifying, resolving, and preventing compound degradation.
Troubleshooting Suspected Degradation
If you suspect your sample has degraded due to unexpected experimental results, visual changes, or prolonged storage under suboptimal conditions, follow this logical workflow.
Caption: Troubleshooting workflow for suspected compound degradation.
Key Degradation Pathways
Understanding the potential chemical transformations is key to preventing them. The diagram below illustrates the most probable degradation routes for this molecule.
Caption: Primary degradation pathways for the target compound.
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol provides a general-purpose method to quickly assess the purity of your compound. A stability-indicating method is one that can separate the intact parent compound from its potential degradation products.
Objective: To quantify the purity of this compound and detect any degradants.
Materials:
-
HPLC system with UV/PDA detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile:Water
-
Compound sample
-
Anhydrous solvents (HPLC grade)
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of the sample diluent to create a 100 µg/mL stock solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Scan from 210-400 nm; quantify at λmax (approx. 254 nm, verify with your sample).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |
-
-
Analysis:
-
Inject a blank (sample diluent) to ensure no system peaks interfere.
-
Inject your sample.
-
Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
-
Interpretation:
-
Pristine Sample: A single major peak with purity >98%.
-
Degraded Sample: A decrease in the main peak's area/height and the appearance of new, smaller peaks. Hydrolysis products (like the carboxylic acid) are typically more polar and will elute earlier than the parent compound. Photodegradation or oxidative products may elute earlier or later.
-
Protocol 2: Proactive Forced Degradation Study
A forced degradation study is essential for understanding a compound's liabilities. By intentionally stressing the compound, you can identify likely degradants and confirm your analytical method can detect them.
Objective: To proactively identify potential degradation pathways and products.
Caption: Workflow for a forced degradation (stress testing) study.
By following these guidelines, researchers can significantly mitigate the risk of compound degradation, ensuring the reliability and accuracy of their experimental data.
References
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Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3), 247-251. [Link]
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ResearchGate. (2013). Photostability of triazole antifungal drugs in the solid state. [Link]
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Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences. [Link]
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Muhammad, S., & Ahmed, A. (2021). Synthesis, characterization and photostability study of triazole derivatives. GSC Advanced Research and Reviews, 9(2), 023-030. [Link]
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ResearchGate. (2021). Synthesis, characterization and photostability study of triazole derivatives. [Link]
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Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]
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Sagan, F., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials, 15(23), 8568. [Link]
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Al-Balas, Q., et al. (2019). Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors. Molecules, 24(11), 2136. [Link]
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Wikipedia. (n.d.). Sildenafil. [Link]
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GSRS. (n.d.). This compound. [Link]
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Leed, A. M., et al. (2016). Design and Synthesis of Imidazole and Triazole Pyrazoles as Mycobacterium Tuberculosis CYP121A1 Inhibitors. ChemMedChem, 11(13), 1426-1435. [Link]
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Aouad, M. R., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 5(2), 164-203. [Link]
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Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5489. [Link]
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Karaman, R. (2016). Answer to "How can we store Pyrazolin from chalcone and hydrazine hydrate?". ResearchGate. [Link]
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Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 59-69. [Link]
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Sagan, F., et al. (2023). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences, 24(9), 7949. [Link]
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Trofimov, A., et al. (2021). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry, 17, 2374-2384. [Link]
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Kumar, R., & Chauhan, P. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical and Nano Sciences, 8(3), 96-121. [Link]
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Das, A., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology, 10(9), 2411-2423. [Link]
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Sagan, F., et al. (2023). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 28(9), 3849. [Link]
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Straus, S., & Wall, L. A. (1958). Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. Defense Technical Information Center. [Link]
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European Commission. (n.d.). EU Pesticides Database - MRLs. [Link]
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Guler, H., et al. (2023). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1282, 135181. [Link]
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Vulliet, E., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123-127. [Link]
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Zhang, Z., et al. (2023). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry, 71(47), 18849-18860. [Link]
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Matta, R., et al. (2023). Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19. Scientific Reports, 13(1), 9831. [Link]
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ResearchGate. (2019). analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. [Link]
-
Zhang, Z., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(9), 4165-4176. [Link]
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Eastern Macedonia and Thrace Institute of Technology. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences, 12(19), 9578. [Link]
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ResearchGate. (2023). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
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Attia, M. S., et al. (2021). Validated spectral manipulations for determination of an anti-neoplastic drug and its related impurities including its hazardous degradation product. Scientific Reports, 11(1), 12693. [Link]
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Sciforum. (2023). Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices. [Link]
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Technical Support Center: Refining Bioassay Protocols for 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
Introduction
Welcome to the technical support center for 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide (C6H6N6O)[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals who are working with this novel heterocyclic compound. The presence of both triazole and pyrazole moieties suggests potential biological activities, including antimicrobial and anticancer properties, making it a compound of interest for screening campaigns[1][4].
This document provides detailed protocols, troubleshooting guides, and frequently asked questions to assist you in refining your bioassay protocols and overcoming common experimental challenges. Our goal is to provide you with the technical insights and practical guidance needed to generate reliable and reproducible data.
Part 1: Core Experimental Protocols
This section provides step-by-step methodologies for the initial characterization of this compound.
Compound Handling and Stock Solution Preparation
Proper preparation of the test compound is fundamental to the success of any bioassay. Pyrazole compounds can have low solubility in aqueous solutions, so careful preparation is crucial[5].
Protocol:
-
Initial Dissolution: Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, typically in the range of 10-50 mM[6]. Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into small, single-use aliquots[6]. Store these aliquots at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw one aliquot of the stock solution. Prepare serial dilutions in the appropriate cell culture medium or assay buffer to achieve the final desired concentrations for your experiment[6].
-
Control for Vehicle Effects: The final concentration of DMSO in the cell culture or assay buffer should be kept constant across all treatments and should not exceed 0.5% (v/v) to avoid solvent-induced toxicity[6]. Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments[6].
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation[6][7].
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT-29 for colon cancer or PC-3 for prostate cancer) into a 96-well plate at a density of 5,000-10,000 cells per well[7][8]. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Replace the medium in the wells with fresh medium containing various concentrations of the pyrazole carboxamide compound. Incubate the plate for 48-72 hours[7].
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C[7].
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or isopropanol with HCl, to each well to dissolve the purple formazan crystals[6][7].
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader[7].
General Enzyme Inhibition Assay
Since the specific molecular target of this compound is not yet defined, this protocol provides a general framework for an enzyme inhibition assay that can be adapted once a target is identified[9].
Protocol:
-
Prepare Reagents: Prepare the enzyme, substrate, and inhibitor (your pyrazole carboxamide compound) in a suitable assay buffer.
-
Set Up the Assay Plate: In a 96-well plate, set up the following controls:
-
100% Activity Control: Enzyme and substrate without the inhibitor.
-
Inhibitor Controls: Enzyme, substrate, and varying concentrations of the inhibitor.
-
Background Control: Substrate only (to measure non-enzymatic substrate degradation).
-
-
Initiate the Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Incubate: Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time.
-
Measure Activity: Stop the reaction (if necessary) and measure the output signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
Part 2: Troubleshooting Guide (Q&A)
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My compound precipitated out of solution when I added it to the cell culture medium. What should I do?
A1: Compound precipitation is a common issue, especially with heterocyclic compounds that may have poor aqueous solubility[5].
-
Check DMSO Concentration: Ensure the final DMSO concentration in your medium does not exceed 0.5%[6]. Higher concentrations can cause the compound to fall out of solution.
-
Lower the Starting Concentration: Your highest test concentration may be above the compound's limit of solubility in the assay medium. Try lowering the top concentration in your dilution series.
-
Pre-dilute in Medium: Instead of adding a small volume of high-concentration compound in DMSO directly to the wells, prepare an intermediate dilution of the compound in the culture medium before adding it to the cells.
-
Use a Different Solvent: If DMSO is problematic, you could explore other solvents like ethanol, but be sure to run appropriate vehicle controls to check for solvent toxicity.
Q2: I am observing high variability between my replicate wells in the MTT assay. What are the likely causes?
A2: High variability can undermine the reliability of your results. Several factors can contribute to this:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. Pipette gently up and down to mix the cells before aliquoting into each well[10].
-
Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the media components and affect cell growth. To mitigate this, you can fill the outer wells with sterile PBS or media without cells and not use them for data collection.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your pipetting technique. Avoid introducing air bubbles into the wells[11].
-
Incomplete Formazan Dissolution: After adding the solubilizing agent (e.g., DMSO), make sure the formazan crystals are completely dissolved by shaking the plate for 10-15 minutes before reading the absorbance[6].
Q3: My enzyme inhibition assay shows a high background signal in the wells without any enzyme. How can I fix this?
A3: A high background signal can be due to non-enzymatic degradation of the substrate or interference from the compound itself.
-
Substrate Stability: Check the stability of your substrate in the assay buffer over the course of the experiment without the enzyme present. If it degrades, you may need to find a more stable substrate or adjust the buffer conditions (e.g., pH).
-
Compound Interference: Your pyrazole carboxamide compound might be colored or fluorescent, interfering with the absorbance or fluorescence reading. Run a control with just the buffer and the compound at each concentration to measure its intrinsic signal, and subtract this from your experimental wells.
-
Reaction Conditions: Ensure that the assay conditions (temperature, pH) are not contributing to substrate breakdown.
Q4: The results of my cell viability assay are not showing a clear dose-dependent effect. What could be the problem?
A4: A lack of a dose-response curve can be due to several factors:
-
Incorrect Concentration Range: The concentrations you tested might be too high (causing 100% cell death across the board) or too low (having no effect). You may need to perform a range-finding experiment with a wider, logarithmic series of concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Compound Inactivity: It is possible that the compound is not cytotoxic to the cell line you are using under the tested conditions.
-
Assay Incubation Time: The incubation time may be too short for the compound to exert its effect. Consider extending the treatment duration (e.g., from 48 to 72 hours).
-
Cell Density: The number of cells seeded can influence the apparent potency of a compound. A higher cell density may require a higher concentration of the compound to see an effect[10].
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of action for a compound with this structure?
A1: While the specific target for this compound is not yet defined, compounds containing pyrazole and triazole rings have been associated with a range of biological activities. These include inhibition of kinases (such as IRAK4 and FGFRs), carbonic anhydrase, and other enzymes[12][13][14]. It may also have antimicrobial or antifungal properties[4]. Initial screening should therefore consider a broad range of potential targets.
Q2: How can I assess for off-target effects?
A2: Off-target effects are unintended interactions of a compound with cellular components other than its primary target[15]. To assess for these:
-
Screen against a Panel of Targets: Test the compound against a panel of related enzymes or receptors to check for specificity.
-
Use a Rescue Experiment: If you have a hypothesized target, you can try to "rescue" the cells from the compound's effect by overexpressing the target protein.
-
Phenotypic Screening: Observe the cells for unexpected morphological changes or effects on other cellular processes.
Q3: What are the next steps after a successful primary screen?
A3: If your initial screening shows promising activity (e.g., a low IC50 value in a cell viability assay), the next steps would typically involve:
-
Hit Confirmation: Repeat the experiment to confirm the initial results.
-
Secondary Assays: Use orthogonal assays to validate the findings. For example, if you see a decrease in cell viability, you could use an apoptosis assay to determine if the cells are dying via apoptosis.
-
Target Identification: If the molecular target is unknown, you can use techniques like thermal shift assays, affinity chromatography, or computational modeling to identify potential binding partners.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test related analogs of the compound to understand which parts of the molecule are essential for its activity[16].
Part 4: Visualizations and Data Presentation
Experimental and logical relationships
Caption: General workflow for screening a novel compound.
Caption: Step-by-step workflow of the MTT cell viability assay.
Caption: Decision tree for troubleshooting common assay failures.
Data Tables
Table 1: Example Data Layout for IC50 Determination
| Compound Conc. (µM) | Absorbance (OD 570) Rep 1 | Absorbance (OD 570) Rep 2 | Absorbance (OD 570) Rep 3 | Average OD | % Viability |
| Vehicle Control (0) | 1.254 | 1.238 | 1.261 | 1.251 | 100.0 |
| 0.1 | 1.198 | 1.211 | 1.205 | 1.205 | 96.3 |
| 1 | 0.987 | 0.995 | 0.979 | 0.987 | 78.9 |
| 10 | 0.632 | 0.645 | 0.639 | 0.639 | 51.1 |
| 50 | 0.215 | 0.221 | 0.218 | 0.218 | 17.4 |
| 100 | 0.110 | 0.108 | 0.111 | 0.110 | 8.8 |
References
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- Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed Central.
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed.
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minimizing off-target effects of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
Introduction: Welcome to the technical support guide for 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide. This molecule, incorporating both triazole and pyrazole moieties, belongs to a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery.[1][2] Its biological activity is promising but, as with any small molecule inhibitor, understanding and controlling for off-target effects is paramount for generating reproducible, high-quality data and avoiding misinterpretation of experimental results.[3] Off-target interactions, where a compound binds to proteins other than the intended target, can lead to unexpected phenotypes, cellular toxicity, or confounding data that complicates the path of a research program.[4]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed for researchers, scientists, and drug development professionals. Our goal is to provide you with the foundational knowledge, predictive methods, and experimental protocols to confidently identify, validate, and ultimately minimize the off-target effects of this compound in your experiments.
Section 1: Foundational Knowledge & Initial Assessment
Q1: What are off-target effects and why are they a particular concern for a pyrazole-carboxamide compound?
A1: Off-target effects are unintended interactions between a small molecule and cellular components other than its primary biological target.[3] These interactions can be just as potent as the on-target effect and are a major cause of experimental artifacts and clinical side effects.
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets.[5] Specifically, the pyrazole and triazole rings are common features in molecules designed to target a wide range of proteins, particularly kinases.[6][7] This inherent versatility is a double-edged sword; while it provides a strong foundation for developing potent inhibitors, it also increases the likelihood of binding to multiple, sometimes unrelated, proteins across the proteome. Therefore, proactively assessing selectivity is not just good practice—it is essential for validating your findings.
Q2: I'm observing an unexpected cellular phenotype that doesn't align with the known function of my primary target. Could this be an off-target effect?
A2: Yes, this is a classic sign of potential off-target activity.[8] When your compound engages with an unintended protein, it can modulate a completely different signaling pathway, leading to unforeseen biological consequences. However, it is also crucial to rule out other possibilities before concluding an off-target effect.
Here is a logical workflow to diagnose the issue:
Caption: Logical workflow for investigating unexpected phenotypes.
Section 2: Predictive & Computational Approaches
Q3: Before starting wet-lab experiments, how can I computationally predict potential off-target interactions for my compound?
A3: In silico prediction is a cost-effective first step to generate hypotheses about potential off-target interactions.[9] These methods use the 2D or 3D structure of your small molecule to screen against databases of known protein structures or pharmacophore models.[4][10]
Key Computational Approaches:
-
Similarity Searching & Ligand-Based Methods: These tools compare your compound to a large database of molecules with known biological activities. If your compound is structurally similar to a molecule known to bind a specific off-target, it flags a potential interaction.
-
Molecular Docking & Structure-Based Methods: This approach "docks" your compound into the 3D structures of a panel of proteins (e.g., the entire human kinome). The software calculates a binding score, and high-scoring interactions are flagged as potential off-targets.[10]
-
Machine Learning & AI Models: Newer platforms use machine learning algorithms trained on vast datasets of compound-protein interactions to predict off-target profiles with increasing accuracy.[4][[“]]
The workflow below illustrates this predictive process.
Caption: A streamlined workflow for computational off-target prediction.
Section 3: Experimental Validation of Off-Target Interactions
Q4: My computational screen generated a list of potential kinase off-targets. What is the best way to experimentally test this?
A4: The gold standard for identifying kinase off-targets is a kinome profiling or kinase panel screen .[12] In this experiment, your compound is tested at one or more concentrations against a large panel of purified protein kinases (often hundreds).[13][14] The activity of each kinase is measured, and the percent inhibition is reported.
This approach provides a broad overview of your compound's selectivity across the kinome and will either confirm or refute your in silico predictions.[15][16]
| Service Type | Typical Panel Size | Key Feature | Example Providers |
| Biochemical Kinase Profiling | 300-500+ kinases | Measures inhibition of purified enzymes. Essential for initial selectivity assessment.[14] | Reaction Biology, Carna Biosciences (via Oncolines), AssayQuant |
| Activity-Based Profiling | Varies | Uses kinetic reads to provide deeper insight into the mechanism of action (MOA).[15] | AssayQuant |
| Cell-Based Profiling | Varies | Western blot-based screening in cell lysates to observe global signaling changes.[17] | Cell Signaling Technology (KinomeView®) |
Disclaimer: This table is for informational purposes and does not constitute an endorsement of any specific provider.
Q5: How can I confirm that my compound is actually binding to its intended target (or a suspected off-target) inside a living cell?
A5: The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that allows you to measure target engagement in intact cells and even tissues.[18][19] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (your compound) is more resistant to heat-induced unfolding and aggregation than an unbound protein.[20][21][22]
By heating cell lysates or intact cells treated with your compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, you can determine if your compound is binding and stabilizing its target. A positive thermal shift is strong evidence of direct physical interaction in a physiologically relevant environment.[18]
Protocol: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol outlines a standard CETSA experiment to validate the engagement of your compound with a specific protein target (Target X).
I. Materials & Reagents:
-
Cell line expressing Target X
-
Complete cell culture medium
-
This compound (your compound)
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease and Phosphatase Inhibitor Cocktails
-
Lysis Buffer (e.g., RIPA buffer, or PBS with 0.4% NP-40)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer system
-
Primary antibody specific for Target X
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
II. Experimental Workflow:
Caption: Step-by-step workflow for a CETSA experiment.
III. Detailed Steps:
-
Cell Treatment: Plate your cells and grow to ~80-90% confluency. Treat one set of plates with your compound at the desired concentration (e.g., 10 µM) and another with an equivalent volume of DMSO for 1-2 hours.
-
Harvesting: Scrape and collect the cells into conical tubes. Centrifuge, wash with cold PBS, and pellet the cells again.
-
Aliquoting: Resuspend the cell pellet in PBS containing protease/phosphatase inhibitors. Aliquot ~30 µL of the cell suspension into each of 8-12 PCR tubes for each condition (Compound and DMSO).
-
Heat Challenge: Place the PCR tubes in a thermal cycler. Program a gradient from, for example, 40°C to 64°C for 3 minutes. Include one unheated sample (room temperature) as a control.[18]
-
Lysis: Immediately after heating, subject the samples to 3 rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. Add lysis buffer and incubate on ice.
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully transfer the supernatant, which contains the soluble protein fraction, to new tubes. Determine the protein concentration of each sample using a BCA assay. Normalize all samples to the same concentration with lysis buffer.
-
Western Blotting: Load equal amounts of total protein for each sample onto an SDS-PAGE gel. Perform electrophoresis, transfer to a membrane, and probe with a specific antibody against your target protein.
-
Data Analysis: Detect the signal using an ECL substrate. Quantify the band intensity for each lane. For each treatment group, normalize the intensity of each heated sample to the unheated control. Plot the normalized soluble protein fraction against temperature to generate melting curves. A shift in the curve to the right for the compound-treated group indicates thermal stabilization and target engagement.
Section 4: Strategies for Minimizing Off-Target Effects in Experiments
Q6: I've confirmed my compound has some off-target activities. How can I design my cellular experiments to be more confident that the observed phenotype is due to my primary target?
A6: This is a critical question. The goal is to create a "selectivity window" in your experiments. Here are three key strategies:
-
Use the Lowest Effective Concentration: Always perform a detailed dose-response curve for your compound's effect on the primary target (biochemical IC50) and its effect on the cellular phenotype. If the phenotypic EC50 is significantly higher than the on-target IC50, it suggests that at higher concentrations, off-target effects may be driving the phenotype. Aim to work at concentrations where you have maximal on-target activity with minimal off-target engagement.
-
Employ Orthogonal Controls: This is the most robust strategy.[8]
-
Structurally Unrelated Inhibitor: Use a compound that inhibits the same primary target but has a completely different chemical scaffold. If this second compound reproduces the phenotype, it provides strong evidence that the phenotype is on-target.
-
Inactive Structural Analog: Synthesize or obtain a close analog of your compound that is inactive against the primary target. If this analog fails to produce the phenotype, it demonstrates the phenotype is not due to some non-specific chemical property of your scaffold.
-
-
Target Knockdown/Knockout: The definitive experiment is to repeat your compound treatment in a cell line where your primary target has been knocked down (using siRNA/shRNA) or knocked out (using CRISPR/Cas9). If the compound no longer elicits the phenotype in these cells, you can be highly confident the effect is on-target.
References
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- Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
- Chodera Lab. (2016). Kinase inhibitor selectivity and design. MSKCC.
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- Broad Institute. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Broad Institute.
- Lee, K., et al. (2009). Strategies for the Design of Selective Protein Kinase Inhibitors. Ingenta Connect.
- Cell Signaling Technology. KinomeView Profiling. Cell Signaling Technology, Inc.
- Naito, Y., et al. (2015). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. PLOS ONE.
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- Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Elsevier.
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- Zidar, N., et al. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
- Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Sci-Hub.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Zhang, X. H., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology.
- Magar, R., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Gene Therapy.
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Pintea, B. N., et al. (2022). Pyrazolo[5,1-c][6][23][24]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules. Available at:
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Validation & Comparative
A Technical Guide to the Kinase Inhibitor Potential of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide and Its Comparison with Structurally Related Compounds
This guide provides a comparative analysis of the chemical entity 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide, a compound of interest due to its structural similarity to known kinase inhibitors. While direct experimental data on the kinase inhibitory activity of this specific molecule is not extensively available in the public domain, its core scaffold, combining both pyrazole and triazole moieties, is a well-established pharmacophore in the development of targeted kinase inhibitors.[1][2] This guide will, therefore, offer a scientifically grounded comparison with well-characterized kinase inhibitors possessing similar structural features, and detail the experimental workflows required to elucidate the potential of this compound as a novel kinase inhibitor.
Introduction to this compound
This compound is a heterocyclic organic compound with the molecular formula C₆H₅N₅O. It is recognized as a potential scaffold for the development of bioactive molecules and is also documented as an impurity of Allopurinol, a xanthine oxidase inhibitor.[3][4] The presence of both a pyrazole and a 1,2,4-triazole ring in its structure is of significant interest in medicinal chemistry, as these heterocycles are integral components of numerous approved and investigational kinase inhibitors.[5]
The Pyrazole and Triazole Moieties in Kinase Inhibition
The pyrazole ring is a versatile scaffold in kinase inhibitor design, often serving as a hinge-binding motif that interacts with the ATP-binding site of kinases.[1][2][6] Similarly, the 1,2,4-triazole ring is another key pharmacophore known to be present in a variety of compounds with demonstrated kinase inhibitory activity.[5] The combination of these two moieties in this compound suggests a potential for this compound to interact with the ATP-binding pocket of various kinases, thereby inhibiting their catalytic activity.
Comparative Analysis with Structurally Related Kinase Inhibitors
To contextualize the potential of this compound, we will compare it with two classes of well-characterized pyrazole-based kinase inhibitors: N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors and 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as ROCK-II inhibitors.
Structural Comparison
| Feature | This compound | N,1,3-triphenyl-1H-pyrazole-4-carboxamide Derivatives | 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides |
| Core Scaffold | Pyrazole-4-carboxamide | Pyrazole-4-carboxamide | Pyrazole |
| Key Substituents | 1,2,4-triazole at the 5-position | Phenyl groups at N1 and C3 positions | Phenylbenzodioxane-2-carboxamide at the 4-position |
| Potential H-Bond Donors/Acceptors | Amide group, Triazole nitrogens, Pyrazole nitrogens | Amide group, Pyrazole nitrogens | Amide group, Pyrazole nitrogens, Dioxane oxygens |
| Lipophilicity | Likely lower due to multiple nitrogen atoms | Higher due to multiple phenyl rings | Moderate to high depending on substituents |
The key structural difference lies in the substituents on the pyrazole ring. While the comparator compounds feature bulky hydrophobic groups that contribute to potency and selectivity, this compound possesses a more polar triazole ring. This suggests that its binding mode and selectivity profile would likely differ significantly.
Elucidating the Kinase Inhibitory Profile: A Proposed Experimental Workflow
To ascertain the kinase inhibitory potential of this compound, a systematic experimental approach is necessary.
Initial Kinase Panel Screening
The first step would be to screen the compound against a broad panel of kinases to identify potential targets. This provides a preliminary assessment of its potency and selectivity.
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation : Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Kinase Reaction : In a multi-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP.
-
Inhibitor Addition : Add the test compound at a fixed concentration (e.g., 10 µM) to the reaction mixture. Include a positive control (a known inhibitor for each kinase) and a negative control (solvent only).
-
Incubation : Incubate the plate at the optimal temperature for each kinase to allow the phosphorylation reaction to proceed.
-
Detection : Quantify the extent of phosphorylation using a suitable detection method, such as a phosphospecific antibody-based assay (e.g., ELISA) or a luminescence-based ATP detection assay.
-
Data Analysis : Calculate the percentage of kinase inhibition for the test compound relative to the controls.
Logical Workflow for Kinase Profiling
Caption: Workflow for initial kinase screening and hit validation.
Determination of IC50 Values
For any "hits" identified in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50), which is a quantitative measure of the compound's potency.
Experimental Protocol: IC50 Determination
-
Serial Dilution : Prepare a series of dilutions of the test compound from the stock solution.
-
Kinase Assay : Perform the kinase assay as described above, but with the range of inhibitor concentrations.
-
Data Plotting : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
IC50 Calculation : Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cellular Assays to Assess Target Engagement and Phenotypic Effects
Biochemical assays confirm direct enzyme inhibition, but cellular assays are crucial to determine if the compound can enter cells, engage its target in a physiological context, and elicit a biological response.
Experimental Protocol: Cellular Target Engagement Assay (e.g., Western Blot)
-
Cell Culture : Culture a cell line known to have high expression and activity of the target kinase.
-
Compound Treatment : Treat the cells with varying concentrations of the test compound for a specified duration.
-
Cell Lysis : Lyse the cells to extract proteins.
-
Western Blotting : Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase's substrate and the total amount of the substrate.
-
Analysis : Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.
Signaling Pathway Analysis
If this compound is found to inhibit a specific kinase, for instance, a member of the MAPK pathway, its effect on the downstream signaling cascade can be visualized.
Caption: Hypothetical inhibition of the MAPK pathway.
Conclusion and Future Directions
While this compound remains an uncharacterized compound in the context of kinase inhibition, its chemical structure holds promise. The pyrazole-carboxamide core, coupled with the 1,2,4-triazole moiety, provides a strong rationale for its investigation as a potential kinase inhibitor. The experimental workflows outlined in this guide provide a clear path forward for its evaluation. Future studies should focus on its synthesis, purification, and subsequent screening against a broad range of kinases. Any confirmed activity should then be followed by medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties, potentially leading to the development of a novel therapeutic agent.
References
-
MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]
-
PubMed. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. Retrieved from [Link]
-
PubMed. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Retrieved from [Link]
-
Royal Society of Chemistry. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Retrieved from [Link]
-
PubMed. (2007). Pyrazole Carboxamides and Carboxylic Acids as Protein Kinase Inhibitors in Aberrant Eukaryotic Signal Transduction: Induction of Growth Arrest in MCF-7 Cancer Cells. Retrieved from [Link]
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PubMed. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Retrieved from [Link]
-
MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]
-
Taylor & Francis Online. (2018). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,2,3-Triazolyl pyrazole derivatives as anti-cancer agents: Biological evaluation and molecular docking. Retrieved from [Link]
-
PubMed. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,2,4-triazole derivatives as tyrosine kinase inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). WO2002022602A3 - Triazole compounds useful as protein kinase inhibitors.
-
ACS Publications. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Retrieved from [Link]
-
PubMed. (2008). Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK-II) inhibitors. Retrieved from [Link]
-
SynZeal. (n.d.). Allopurinol EP Impurity C | 1346604-13-4. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2022). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Allopurinol Acutely Increases ATP Energy Delivery in Failing Human Hearts. Retrieved from [Link]
- Google Patents. (n.d.). CN111848583A - Allopurinol impurity C and preparation method thereof.
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PubMed Central. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved from [Link]
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Comparative Guide to Validating the Mechanism of Action of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of the novel heterocyclic compound, 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide. By integrating established biochemical and cellular assays, this document outlines a systematic approach to elucidate its biological function, comparing its performance with well-characterized alternatives.
The molecular structure of this compound, which incorporates both triazole and pyrazole moieties, suggests potential therapeutic applications, including antimicrobial and anticancer activities.[1] Compounds with a pyrazole carboxamide scaffold have been notably successful as fungicides, often targeting the mitochondrial respiratory chain.[2][3][4] Specifically, many act as succinate dehydrogenase (SDH) inhibitors, disrupting cellular energy production.[3] Additionally, similar pyrazole-based structures have been developed as potent kinase inhibitors in oncology, targeting enzymes like FLT3 and CDKs.[5]
Given these precedents, this guide will focus on a primary hypothesized MoA: the inhibition of mitochondrial complex II (Succinate Dehydrogenase - SDH) , a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. We will outline a series of experiments to test this hypothesis, comparing the compound's effects to Boscalid , a well-established SDH inhibitor.
Part 1: Initial Cellular Phenotype Assessment
The first step is to determine the compound's impact on overall cell viability and metabolic activity. This provides a broad view of its potency and establishes a dose-response relationship for subsequent, more targeted assays.
Expertise & Experience: We begin with a general cytotoxicity assay to understand the compound's effective concentration range. An MTT assay is a robust and widely used colorimetric assay that measures the reduction of tetrazolium dye by mitochondrial reductases. A reduction in this activity is an early indicator of mitochondrial dysfunction, which aligns with our SDH inhibition hypothesis.
Trustworthiness: To ensure the observed effects are not artifacts of a specific cell line or assay, it is recommended to test the compound in multiple cell lines, including a cancer cell line (e.g., A549) and a non-cancerous cell line (e.g., HEK293) to assess for any selective toxicity.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound and the reference compound, Boscalid (e.g., from 0.1 nM to 100 µM). Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.
Data Presentation: Comparative IC50 Values
| Compound | Cell Line | IC50 (µM) |
| This compound | A549 | 15.2 |
| Boscalid | A549 | 25.8 |
| This compound | HEK293 | 45.7 |
| Boscalid | HEK293 | 68.3 |
Hypothetical data presented for illustrative purposes.
Part 2: Target Engagement and Enzymatic Activity
Following cellular assays, the next logical step is to verify direct interaction with the hypothesized target, SDH. This involves isolating mitochondria and measuring the specific activity of SDH in the presence of the compound.
Expertise & Experience: An in vitro enzyme inhibition assay using isolated mitochondria provides direct evidence of target engagement. By measuring the rate of succinate oxidation, we can quantify the inhibitory potential of our compound on SDH activity. This moves from a cellular context to a more direct biochemical validation.
Trustworthiness: The protocol includes both a positive control (Boscalid) and a negative control (vehicle) to validate the assay's performance. Furthermore, measuring the activity of other mitochondrial complexes (e.g., Complex I or IV) in parallel can demonstrate the selectivity of the compound for SDH.[4][6]
Experimental Protocol: SDH Activity Assay
-
Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., cultured cells or bovine heart) using differential centrifugation.
-
Assay Preparation: In a 96-well plate, add isolated mitochondria, assay buffer, and the electron acceptor DCPIP (2,6-dichlorophenolindophenol).
-
Compound Incubation: Add varying concentrations of this compound or Boscalid and incubate for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding succinate.
-
Kinetic Measurement: Immediately measure the decrease in absorbance of DCPIP at 600 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 for enzyme inhibition.
Data Presentation: Comparative SDH Inhibition
| Compound | Target | IC50 (µM) |
| This compound | SDH (Complex II) | 5.8 |
| Boscalid | SDH (Complex II) | 9.2 |
| This compound | Complex I | > 100 |
| Boscalid | Complex I | > 100 |
Hypothetical data presented for illustrative purposes.
Visualization: SDH Inhibition Workflow
Caption: Experimental workflow for MoA validation.
Part 3: Downstream Signaling and Metabolic Consequences
Confirming target engagement should be followed by an assessment of the downstream cellular consequences of SDH inhibition. This provides a holistic view of the compound's impact on cellular metabolism and signaling pathways.
Expertise & Experience: SDH inhibition is expected to disrupt the TCA cycle and electron transport, leading to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS). Therefore, measuring these downstream effects provides strong corroborating evidence for the proposed MoA. Flow cytometry-based assays using specific fluorescent probes (TMRE for membrane potential and CellROX for ROS) are highly quantitative and reliable methods for this purpose.
Trustworthiness: This multi-pronged approach strengthens the validation. Observing the expected downstream effects (decreased membrane potential, increased ROS) concurrently with direct enzyme inhibition builds a robust and cohesive mechanistic narrative. Comparing the magnitude of these effects with a known SDH inhibitor provides a critical benchmark.
Experimental Protocol: Mitochondrial Membrane Potential and ROS Measurement
-
Cell Treatment: Treat cells with the test compound and Boscalid at their respective IC50 concentrations for 24 hours.
-
Staining:
-
For membrane potential, incubate cells with Tetramethylrhodamine, Ethyl Ester (TMRE).
-
For ROS, incubate cells with CellROX Deep Red reagent.
-
-
Flow Cytometry: Harvest and wash the cells, then analyze them using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity for TMRE (indicating membrane potential) and CellROX (indicating ROS levels) in the treated versus control cells.
Data Presentation: Downstream Cellular Effects
| Treatment | Mitochondrial Membrane Potential (TMRE MFI) | ROS Production (CellROX MFI) |
| Vehicle Control | 100% | 100% |
| This compound (15 µM) | 45% | 250% |
| Boscalid (25 µM) | 52% | 210% |
Hypothetical data presented for illustrative purposes. MFI = Mean Fluorescence Intensity.
Visualization: The Impact of SDH Inhibition
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Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationships of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and agrochemical research, the pyrazole-4-carboxamide scaffold stands out as a "privileged structure," forming the backbone of numerous biologically active compounds.[1] This guide delves into the nuanced world of the 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide core, a promising but underexplored scaffold. While specific structure-activity relationship (SAR) studies on this exact analog series are not extensively documented in publicly available literature, a wealth of knowledge can be gleaned from the SAR of closely related pyrazole-4-carboxamide derivatives.
This comparative guide will synthesize findings from various studies on analogous compounds to provide a predictive framework for understanding how structural modifications to the this compound scaffold could influence its biological activity. We will explore the impact of substitutions at key positions of the pyrazole ring and the carboxamide moiety, drawing parallels from established SAR trends in different therapeutic and agrochemical areas.
The Core Scaffold: A Fusion of Two Potent Heterocycles
The this compound molecule marries two important heterocyclic rings: a pyrazole and a 1,2,4-triazole. Both pyrazole and triazole moieties are known to be present in a wide array of compounds with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The carboxamide linker is also a critical pharmacophoric element, often involved in crucial hydrogen bonding interactions with biological targets.[2][3]
A Comparative Analysis of SAR Trends in Analogs
To build a predictive SAR model for our target scaffold, we will examine the established SAR for several classes of pyrazole-4-carboxamide analogs, focusing on key substitution points: the N1, C3, and C5 positions of the pyrazole ring, and the nitrogen of the carboxamide group.
Fungicidal Pyrazole-4-Carboxamides: Succinate Dehydrogenase (SDH) Inhibitors
A significant body of research on pyrazole-4-carboxamides has focused on their potent fungicidal activity through the inhibition of succinate dehydrogenase (SDH), a vital enzyme in the mitochondrial respiratory chain.[1][4] The SAR for these SDH inhibitors (SDHIs) is well-defined and offers valuable insights.
-
Substitution at the N1-position of the Pyrazole Ring: In many potent SDHIs, the N1 position is often substituted with a small alkyl group, typically a methyl group.[1] This substitution can influence the overall conformation of the molecule and its fit within the enzyme's active site.
-
Substitution at the C3-position of the Pyrazole Ring: The C3 position is critical for the fungicidal activity of pyrazole-4-carboxamide SDHIs. Potent inhibitors frequently feature a trifluoromethyl (CF3) or difluoromethyl (CHF2) group at this position.[1] These electron-withdrawing groups can significantly impact the electronic properties of the pyrazole ring and enhance binding affinity.
-
The Carboxamide Linker: The carboxamide group is an essential active group in this class of fungicides.[2] It often participates in hydrogen bonding with key amino acid residues in the SDH enzyme.
-
Substitution on the Carboxamide Nitrogen: The aryl group attached to the carboxamide nitrogen plays a crucial role in defining the antifungal spectrum and potency. Modifications to this aryl ring, such as the introduction of ether or thioether moieties, have led to the development of highly effective SDHIs.[4][5]
Table 1: Comparative Activity of Pyrazole-4-Carboxamide Analogs as SDH Inhibitors
| Compound | R1 (N1-pyrazole) | R3 (C3-pyrazole) | R5 (C5-pyrazole) | Amide Substituent | Target Organism | Activity (EC50 in µg/mL) | Reference |
| Bixafen | H | CF3 | H | 3,4-dichloro-biphenyl-2-yl | Sclerotinia sclerotiorum | 6.70 | [6] |
| Fluxapyroxad | CH3 | CF3 | H | 3'-(difluoromethyl)-1'-methyl-biphenyl-2-yl | Rhizoctonia solani | 0.103 | [4] |
| Compound 7d | CH3 | CF3 | H | 2-((3-chlorophenoxy)methyl)phenyl | Rhizoctonia solani | 0.046 | [4][7] |
| Compound 8j | CH3 | CF3 | H | 2-(trifluoromethoxy)phenyl | Alternaria solani | 3.06 | [8] |
Pyrazole-4-Carboxamides as Kinase Inhibitors
Pyrazole-4-carboxamides have also been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and attractive targets for cancer therapy.
-
c-Jun N-terminal Kinase (JNK) Inhibitors: In the development of JNK inhibitors, the substitution pattern on the pyrazole ring and the carboxamide moiety significantly influences potency. For instance, in a series of 4-(pyrazol-3-yl)-pyridines, N-alkylation of the pyrazole ring was found to decrease JNK3 inhibition.[9][10] This suggests that a free N-H on the pyrazole may be important for activity, potentially acting as a hydrogen bond donor.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been identified as potent pan-FGFR inhibitors.[11] Key SAR findings for these compounds include:
-
The 5-amino group is a critical feature for potent inhibitory activity.
-
The substituent on the carboxamide nitrogen influences both potency and selectivity.
-
The introduction of a covalent "warhead" like an acrylamide moiety can lead to irreversible binding to the FGFR kinase domain.[11]
-
Table 2: Inhibitory Activity of 5-Amino-1H-Pyrazole-4-Carboxamide Analogs against FGFR
| Compound | Amide Substituent | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR2 V564F IC50 (nM) | Reference |
| 10h | 4-(4-acryloylpiperazin-1-yl)-2,6-difluorophenyl | 46 | 41 | 99 | 62 | [11] |
Pyrazole-4-Carboxamides as Cannabinoid Receptor Antagonists
The versatility of the pyrazole-4-carboxamide scaffold is further demonstrated by its application as cannabinoid receptor antagonists. SAR studies in this area have revealed distinct structural requirements for high affinity and selectivity.[12]
-
Substitution at the N1-position: A 2,4-dichlorophenyl substituent at the N1-position of the pyrazole ring was found to be crucial for potent CB1 receptor antagonistic activity.[12]
-
Substitution at the C5-position: A para-substituted phenyl ring at the C5-position was also identified as a key requirement for activity.[12]
Experimental Protocols: A Generalized Approach
The synthesis and evaluation of novel this compound analogs would typically follow a well-established workflow in medicinal chemistry.
General Synthesis of Pyrazole-4-Carboxamides
A common synthetic route to pyrazole-4-carboxamides involves the condensation of a pyrazole-4-carboxylic acid with a desired amine.[13] The pyrazole-4-carboxylic acid precursor can be synthesized through various methods, often involving the cyclization of a β-ketoester with a hydrazine derivative.
Step-by-Step Protocol:
-
Synthesis of the Pyrazole-4-carboxylic Acid Core:
-
React an appropriately substituted β-ketoester with a hydrazine derivative (e.g., hydrazine hydrate) in a suitable solvent like ethanol.
-
Heat the reaction mixture to reflux to facilitate the cyclization and formation of the pyrazole ring.
-
Hydrolyze the resulting ester to the carboxylic acid using standard conditions (e.g., NaOH in a water/ethanol mixture).
-
-
Amide Coupling:
-
Activate the pyrazole-4-carboxylic acid using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
-
Add the desired amine to the activated acid and stir the reaction mixture at room temperature until completion.
-
Purify the final product using techniques like column chromatography or recrystallization.
-
Biological Evaluation
The biological evaluation of new analogs will depend on the intended therapeutic target. For instance, if the goal is to develop novel fungicides, the compounds would be screened against a panel of pathogenic fungi to determine their minimum inhibitory concentrations (MICs).[14][15] For kinase inhibitors, in vitro kinase assays would be performed to measure the IC50 values against the target kinase.[16]
Visualizing the SAR: Key Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) summarize key SAR trends and a typical experimental workflow.
Caption: Key Structure-Activity Relationship Trends for Pyrazole-4-Carboxamide Analogs.
Caption: Generalized Experimental Workflow for SAR Studies.
Conclusion and Future Directions
While direct SAR studies on this compound analogs are limited, a comparative analysis of related pyrazole-4-carboxamide series provides a strong foundation for rational drug design. The insights gathered from fungicidal SDH inhibitors, kinase inhibitors, and cannabinoid receptor antagonists highlight the critical roles of substituents at the N1, C3, and C5 positions of the pyrazole ring, as well as on the carboxamide nitrogen.
Future research should focus on the systematic synthesis and biological evaluation of analogs of the title scaffold. By exploring a diverse range of substituents at the key positions identified in this guide, it may be possible to unlock the full potential of this promising chemical series and develop novel therapeutic agents or agrochemicals with enhanced potency and selectivity. This comparative guide serves as a roadmap for these future investigations, providing a logical framework for navigating the complex but rewarding landscape of pyrazole-4-carboxamide chemistry.
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5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide vs. commercially available antibiotics
An In-Depth Technical Guide to the Evaluation of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide Against Commercially Available Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Heterocyclic compounds, in particular, represent a fertile ground for identifying new pharmacophores with potent antimicrobial activity. This guide provides a comprehensive framework for evaluating the investigational compound This compound , a molecule that synergistically combines the structural features of pyrazole and 1,2,4-triazole rings.
While direct comparative data for this specific molecule is not yet available in published literature, its structural components are well-represented in a multitude of biologically active agents. This guide will, therefore, serve as a forward-looking roadmap for researchers, outlining the scientific rationale for its investigation, hypothesizing its potential mechanisms, and providing the detailed experimental protocols required to rigorously compare its performance against established, commercially available antibiotics.
The Scientific Rationale: Unpacking the Core Moieties
The therapeutic potential of this compound stems from the established biological activities of its constituent chemical scaffolds: the pyrazole ring, the 1,2,4-triazole ring, and the carboxamide linker.
-
The Pyrazole Core: Pyrazoles are a prominent class of five-membered heterocyclic compounds known for a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] Notably, the pyrazole moiety is present in approved antibacterial drugs like the cephalosporins cefoselis and ceftolozane, underscoring its value in antibiotic design.[3] Pyrazole derivatives have been shown to act via various mechanisms, including the inhibition of bacterial DNA gyrase.[3][4]
-
The 1,2,4-Triazole Moiety: The 1,2,4-triazole ring is a critical pharmacophore found in numerous clinically successful drugs, particularly antifungals like fluconazole and voriconazole.[5][6] Its incorporation into molecular structures is a well-established strategy for enhancing biological activity.[6][7] A substantial body of research demonstrates that compounds containing the 1,2,4-triazole ring possess significant antibacterial activity against a wide spectrum of pathogens, including multidrug-resistant strains.[7][8]
-
The Carboxamide Linker: The carboxamide group (-C(=O)NH-) is a common functional group in pharmaceuticals that can form crucial hydrogen bonds with biological targets, thereby enhancing binding affinity and modulating pharmacokinetic properties. The synthesis of pyrazole-4-carboxamide derivatives has been a subject of interest, with studies reporting significant antimicrobial potential against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][9][10][11]
The combination of these three components in a single molecule provides a strong rationale for investigating this compound as a novel antimicrobial agent.
Comparator Antibiotics: Establishing the Benchmarks
To comprehensively evaluate the potential of our investigational compound, it is essential to compare it against a panel of commercially available antibiotics representing different classes with distinct mechanisms of action.
| Antibiotic Class | Example | Mechanism of Action |
| Beta-Lactams | Penicillin G, Ceftriaxone | Inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs), which prevents the cross-linking of peptidoglycan.[12][13] |
| Fluoroquinolones | Ciprofloxacin | Inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV, leading to DNA cleavage and cell death.[7][14] |
| Macrolides | Azithromycin | Inhibit protein synthesis by binding to the 50S subunit of the bacterial ribosome, preventing the elongation of polypeptide chains.[14][15] |
These comparators provide a robust baseline for assessing the spectrum of activity, potency, and potential mechanism of the novel compound.
Proposed Mechanism of Action: A Hypothesis
Given the structural similarity of the pyrazole core to scaffolds known to target bacterial DNA synthesis, a plausible hypothesis is that This compound acts by inhibiting bacterial DNA gyrase and/or topoisomerase IV . The triazole moiety may enhance binding to the enzyme-DNA complex, a mechanism that would parallel the action of fluoroquinolones.[3][14] This hypothesis can be tested through targeted enzymatic assays following initial antimicrobial screening.
Caption: Hypothesized mechanism of action for the investigational compound.
Experimental Evaluation: A Step-by-Step Guide
The following section details the essential in-vitro experiments required to characterize the antimicrobial profile of this compound.
Workflow for Antimicrobial Compound Evaluation
Caption: High-level workflow for evaluating a novel antimicrobial agent.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the cornerstone for determining the potency of an antimicrobial agent. It identifies the lowest concentration of the compound that inhibits the visible growth of a microorganism.[16]
Experimental Protocol (Broth Microdilution Method):
-
Preparation of Compound Stock: Prepare a high-concentration stock solution of this compound (e.g., 1280 µg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Prepare identical stocks for comparator antibiotics.
-
Bacterial Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[16]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with MHB to achieve a range of concentrations (e.g., from 128 µg/mL down to 0.125 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[16]
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[17]
Data Presentation:
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| Investigational Compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Ciprofloxacin | 1 | 0.015 | 0.5 |
| Penicillin G | 0.06 | >64 | >64 |
| Azithromycin | 2 | 8 | >64 |
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This differentiates a bactericidal (killing) agent from a bacteriostatic (inhibiting) one.
Experimental Protocol:
-
Perform MIC Assay: First, determine the MIC as described above.
-
Subculturing: Take a small aliquot (e.g., 10 µL) from each well of the MIC plate that shows no visible growth.
-
Plating: Spread the aliquot onto an antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[18] A compound is considered bactericidal if the MBC is no more than four times the MIC.
Cytotoxicity Assay
It is crucial to ensure that a potential antibiotic is selectively toxic to bacteria and not to human cells.[19] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[20][21]
Experimental Protocol (MTT Assay):
-
Cell Culture: Seed human cell lines (e.g., HEK293 or HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to serial dilutions of the investigational compound and controls for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration that inhibits 50% of cell viability (IC₅₀). A high IC₅₀ value relative to the MIC value indicates good selectivity.
Data Presentation:
| Compound | Bacterial MIC (S. aureus) (µg/mL) | Human Cell IC₅₀ (HEK293) (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| Investigational Compound | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Ciprofloxacin | 1 | >100 | >100 |
| Doxorubicin (Control) | N/A | ~0.1 | N/A |
Conclusion and Future Directions
This guide provides the scientific and methodological foundation for the comprehensive evaluation of this compound. The potent antimicrobial history of its pyrazole and triazole components suggests a high probability of biological activity.[22][23] By systematically executing the described protocols, researchers can determine its antimicrobial spectrum, potency, and safety profile. Positive results from these initial in-vitro studies would warrant progression to more advanced investigations, including time-kill kinetic studies, resistance development assays, and ultimately, in-vivo efficacy studies in animal infection models. The structured approach outlined herein will enable a robust and objective assessment of this promising new chemical entity in the critical search for next-generation antibiotics.
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comparative analysis of pyrazole-carboxamide derivatives in cancer cell lines
An In-Depth Comparative Analysis of Pyrazole-Carboxamide Derivatives in Cancer Cell Lines
Introduction: The Emergence of Pyrazole-Carboxamide Scaffolds in Oncology
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, has become a cornerstone in medicinal chemistry, particularly in the development of novel anticancer agents.[1] Its unique structural features allow for versatile substitutions, leading to a wide array of derivatives with diverse pharmacological activities.[1] Among these, pyrazole-carboxamide derivatives have garnered significant attention, emerging as a potentially transformative class of cancer chemotherapeutic drugs.[2][3] This guide provides a comparative analysis of selected pyrazole-carboxamide derivatives, detailing their efficacy in various cancer cell lines, elucidating their mechanisms of action, and providing the experimental frameworks necessary for their evaluation.
The rationale for focusing on this scaffold lies in its proven ability to interact with numerous biological targets crucial for cancer cell proliferation and survival. These targets include cyclooxygenase-2 (COX-2), various protein kinases like cyclin-dependent kinases (CDKs) and Aurora kinases, and key regulators of apoptosis such as the Bcl-2 family of proteins.[1][4][5][6] The well-known anti-inflammatory drug Celecoxib, a pyrazole derivative, demonstrated potent antitumor effects, sparking further research into optimizing this core structure for enhanced anticancer activity and reduced side effects.[4][7] This guide will delve into the structure-activity relationships of these compounds, offering insights for researchers, scientists, and drug development professionals.
Comparative Efficacy of Pyrazole-Carboxamide Derivatives
The anticancer potential of a compound is primarily assessed by its ability to inhibit the growth of cancer cells, a measure quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Below is a comparative analysis of various pyrazole-carboxamide derivatives against a panel of human cancer cell lines.
Data Summary: In Vitro Cytotoxicity (IC50)
The following table summarizes the cytotoxic activity of representative pyrazole-carboxamide derivatives from recent studies. This allows for a direct comparison of their potency across different cancer types.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Key Target(s) / Mechanism | Reference(s) |
| Compound 8e | MGC-803 (Gastric) | 1.02 ± 0.08 | Telomerase Inhibition | [8] |
| Compound 3a | A549 (Lung) | 13.49 ± 0.17 | Apoptosis Induction | [9] |
| HeLa (Cervical) | 17.52 ± 0.09 | Apoptosis Induction | [9] | |
| Compound 3h | A549 (Lung) | 22.54 ± 0.25 | Apoptosis Induction | [9] |
| HeLa (Cervical) | 24.14 ± 0.86 | Apoptosis Induction | [9] | |
| Compound 22 | MCF-7 (Breast) | 2.82 - 6.28 (range) | EGFR Inhibition | [1] |
| Compound 23 | MCF-7 (Breast) | 2.82 - 6.28 (range) | EGFR Inhibition | [1] |
| Compound 6k | HeLa (Cervical) | 0.43 | Aurora Kinase A/B Inhibition | [6] |
| HepG2 (Liver) | 0.67 | Aurora Kinase A/B Inhibition | [6] | |
| Celecoxib Analog 18 | HeLa (Cervical) | 0.34 ± 0.22 | COX-2 Inhibition | [10] |
| MCF-7 (Breast) | 2.12 ± 0.31 | COX-2 Inhibition | [10] | |
| A549 (Lung) | 2.6 ± 0.44 | COX-2 Inhibition | [10] | |
| Doxorubicin (Standard) | MGC-803 (Gastric) | (Used as control) | DNA Intercalation | [2] |
| Staurosporine (Standard) | A549, HeLa | (Used as control) | Broad Kinase Inhibitor | [9] |
Note: The selection of cancer cell lines (e.g., A549 for lung, HeLa for cervical, MCF-7 for breast) is strategic, representing common and well-characterized cancer types for initial screening.
Mechanisms of Action: Targeting Cancer's Core Machinery
The efficacy of pyrazole-carboxamide derivatives stems from their ability to interfere with critical cellular processes. Understanding these mechanisms is key to developing targeted therapies.
Kinase Inhibition: Halting Proliferation Signals
Many pyrazole derivatives function as potent inhibitors of protein kinases, enzymes that regulate a vast number of cellular processes, including proliferation, survival, and differentiation.[1] Overexpression or mutation of kinases like CDKs, EGFR, and Aurora kinases is a common feature of cancer.[1][6]
-
Aurora Kinase Inhibition: Aurora kinases A and B are essential for mitotic progression. Their inhibition leads to failed cell division and subsequent cell death. Compound 6k , for example, shows high potency against both Aurora A and B, with IC50 values in the nanomolar range (16.3 nM and 20.2 nM, respectively), explaining its strong cytotoxic effect on HeLa and HepG2 cells.[6]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs control the cell cycle. Some pyrazole derivatives have been shown to inhibit CDK2, leading to cell cycle arrest, typically at the G0/G1 or G2/M phase.[11]
Below is a diagram illustrating the general principle of kinase inhibition by these derivatives.
Caption: Pyrazole derivatives block signaling pathways that drive cancer cell growth.
Induction of Apoptosis: Triggering Programmed Cell Death
Apoptosis is a natural process of programmed cell death that is often evaded by cancer cells. Many pyrazole-carboxamide compounds exert their anticancer effects by reactivating this process.[12]
-
Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins are central regulators of apoptosis. Pro-survival members like Bcl-2 are often overexpressed in tumors. Celecoxib and its derivatives have been shown to downregulate Bcl-2 and increase the expression of pro-apoptotic proteins like Bax and Bid, thereby promoting the release of cytochrome c from mitochondria and initiating the caspase cascade.[5]
-
Cell Cycle Arrest: Before undergoing apoptosis, cells are often arrested at a specific phase of the cell cycle. Flow cytometry analysis of cells treated with pyrazole derivatives frequently shows an accumulation of cells in the G2/M or S phase, indicating that the cell's machinery has detected damage and halted progression, often as a prelude to apoptosis.[11]
The following diagram illustrates the apoptotic pathway induced by these compounds.
Caption: Compounds trigger apoptosis by altering the balance of Bcl-2 family proteins.
Experimental Protocols: A Guide to Evaluation
Reproducible and verifiable data is the bedrock of scientific discovery. The following section provides detailed, step-by-step protocols for key experiments used to evaluate the anticancer activity of pyrazole-carboxamide derivatives.
Workflow for Screening Anticancer Compounds
The process of evaluating a new compound involves a logical progression of experiments, from initial cytotoxicity screening to detailed mechanistic studies.
Caption: A typical workflow for screening novel anticancer compounds.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which corresponds to the number of viable cells.[9]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole-carboxamide derivatives in culture medium. The final concentrations should span a wide range to determine the IC50 (e.g., 0.1, 1, 10, 50, 100 µM).
-
Controls: Include the following controls in triplicate:
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the compounds, at the same final concentration as in the treated wells.
-
Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin or Staurosporine).[2][9]
-
Blank Control: Wells containing only culture medium (no cells).
-
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole-carboxamide derivative at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
Pyrazole-carboxamide derivatives represent a highly promising and versatile scaffold for the development of novel anticancer agents.[1][3] The comparative analysis reveals that subtle modifications to the core structure can lead to significant changes in potency and target specificity, with some compounds exhibiting nanomolar efficacy against aggressive cancer cell lines.[6] The mechanisms of action are diverse, ranging from the inhibition of key signaling kinases to the induction of programmed cell death.
The path forward requires a multi-pronged approach. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To rationally design next-generation compounds with improved potency and selectivity, minimizing off-target effects.
-
Combination Therapies: Investigating the synergistic effects of pyrazole-carboxamide derivatives with existing chemotherapeutic agents or immunotherapies.
-
In Vivo Validation: Moving the most promising candidates from in vitro studies into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds in the fight against cancer.
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A Comparative Guide to the Cross-Reactivity Profiling of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
Introduction: The Challenge of Selectivity in Modern Drug Discovery
In the landscape of small molecule drug discovery, the identification of a potent lead compound is only the beginning. The ultimate success of a therapeutic candidate is critically dependent on its selectivity—its ability to interact with the intended target while avoiding unintended interactions with other proteins. Off-target effects are a leading cause of clinical trial failures, leading to unforeseen toxicity and a lack of efficacy.[1] The heterocyclic compound 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide (hereafter referred to as Cmpd-TPC ) represents a novel chemical scaffold. Its structure, incorporating both triazole and pyrazole moieties, is characteristic of pharmacophores known to interact with a wide range of biological targets, particularly protein kinases.[2][3][4][5]
This guide provides a comprehensive framework for profiling the cross-reactivity of Cmpd-TPC. We will compare its hypothetical selectivity profile against two benchmark compounds: a highly selective inhibitor (Comparator A ) and a known polypharmacological agent (Comparator B ). This guide is designed for drug development professionals, outlining a robust, multi-tiered strategy that moves from broad, in vitro screening to definitive in-cell target engagement validation.
The Imperative of Kinase Selectivity Profiling
The human kinome consists of over 500 protein kinases, many of which share a high degree of structural similarity within the ATP-binding site.[6] This conservation makes achieving inhibitor selectivity a formidable challenge.[7][8] A lack of selectivity can lead to inhibition of kinases involved in essential cellular processes, resulting in toxicity.[6] Conversely, in some oncology contexts, inhibiting multiple specific kinases can be therapeutically beneficial.[7] Therefore, a precise understanding of a compound's interaction map across the kinome is not just a regulatory requirement but a fundamental component of a successful drug discovery program.[9]
A Multi-Pronged Strategy for Cross-Reactivity Assessment
A credible assessment of selectivity cannot rely on a single method. We advocate for an integrated workflow that first maps the entire potential interaction landscape using a high-throughput in vitro platform, followed by orthogonal validation in a physiologically relevant cellular context to confirm target engagement.
Caption: High-level workflow for comprehensive selectivity profiling.
In Vitro Profiling: Kinome-Wide Competition Binding Assays
The foundational step in our profiling strategy is to perform a broad screen against a large, representative panel of human kinases. Competition binding assays, such as the KINOMEscan® platform, are the industry standard for this purpose.[10] This technology measures the ability of a test compound to displace a ligand from the active site of each kinase in the panel, providing a quantitative measure of interaction (dissociation constant, Kd).[10] Unlike activity-based assays, these binding assays are not dependent on ATP concentration and can identify interactions with non-functional kinase conformations.
Comparative Data: Kinase Inhibition Profile at 10 µM
| Kinase Target | Cmpd-TPC (% Inhibition) | Comparator A (% Inhibition) | Comparator B (% Inhibition) |
| Kinase X (Primary) | 98.2 | 99.1 | 95.4 |
| Kinase Y (Family Member) | 65.7 | 4.3 | 88.1 |
| Kinase Z (Unrelated) | 42.1 | 1.1 | 75.9 |
| ABL1 | 15.5 | 0.5 | 62.3 |
| SRC | 20.3 | 2.0 | 51.7 |
| LCK | 31.0 | 1.8 | 90.2 |
| p38α (MAPK14) | 8.1 | 0.2 | 33.0 |
Scientist's Note: The data above is illustrative. For Cmpd-TPC, we observe potent inhibition of the intended primary target, Kinase X. However, we also see significant activity against Kinase Y, a closely related family member, and moderate activity against several other kinases (Kinase Z, LCK, SRC). This contrasts sharply with Comparator A, which is exceptionally clean, and Comparator B, which demonstrates broad polypharmacology, hitting multiple targets with high potency. This initial profile flags Kinase Y and Kinase Z as potential off-target liabilities for Cmpd-TPC that require further investigation.
Experimental Protocol: In Vitro Kinase Binding Assay (Generic)
-
Reagents: Kinase panel (e.g., Eurofins DiscoverX KINOMEscan®), test compounds (10 mM in DMSO), assay buffer, affinity-tagged ligand, and capture beads.
-
Compound Preparation: Serially dilute Cmpd-TPC, Comparator A, and Comparator B to the desired screening concentration (e.g., 10 µM) in the appropriate assay buffer.
-
Assay Reaction: In a multi-well plate, combine the DNA-tagged kinase, the immobilized active-site directed ligand, and the test compound.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Affinity Capture: Transfer the mixture to a plate containing affinity beads that bind the ligand, capturing kinases that are not inhibited by the test compound.
-
Quantification: Elute and quantify the amount of kinase bound to the solid support using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: Calculate the percent inhibition by comparing the amount of kinase recovered in the presence of the test compound to a DMSO vehicle control.
-
Rationale: The inclusion of a DMSO vehicle control is critical to define 100% binding (0% inhibition), while a potent, broad-spectrum inhibitor can be used as a positive control for assay performance.
-
In-Cell Target Validation: The Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are essential for broad screening, they do not guarantee that a compound will engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells.[11][12] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to heat-induced unfolding and aggregation.[13][14]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
By measuring the amount of soluble protein remaining after a heat challenge, we can determine if our compound is binding to and stabilizing its intended target and, crucially, any identified off-targets.
Comparative Data: Isothermal Dose-Response CETSA (ΔTm in °C)
| Target Protein | Cmpd-TPC (ΔTm @ 1 µM) | Comparator A (ΔTm @ 1 µM) |
| Kinase X (Primary) | +5.8 °C | +6.2 °C |
| Kinase Y (Off-Target) | +3.5 °C | +0.3 °C |
| GAPDH (Control) | +0.1 °C | -0.1 °C |
Scientist's Note: This CETSA data provides critical physiological validation. Cmpd-TPC induces a robust thermal shift for its primary target, Kinase X, confirming strong engagement within the cell. Importantly, it also causes a significant, albeit smaller, shift for Kinase Y, confirming that the off-target interaction observed in vitro also occurs in a cellular context. Comparator A demonstrates its high selectivity, stabilizing only Kinase X. The lack of shift for the housekeeping protein GAPDH serves as a crucial negative control, indicating the stabilization is specific and not a general cellular effect.
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Culture & Treatment: Culture the relevant cell line to ~80% confluency. Treat cells with varying concentrations of the test compound or DMSO vehicle for 1-2 hours in culture media.
-
Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the total protein concentration using a BCA or Bradford assay.
-
Western Blot Analysis: Normalize the total protein amount for all samples. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the target of interest (e.g., anti-Kinase X, anti-Kinase Y) and a loading control (e.g., anti-GAPDH).
-
Data Analysis: Quantify the band intensities. Plot the relative band intensity against the temperature for each treatment condition to generate a melting curve. The shift in the melting temperature (Tm) between the vehicle and compound-treated samples (ΔTm) indicates the degree of target stabilization.[13]
-
Trustworthiness: This protocol is self-validating. The dose-response nature confirms a specific interaction, the inclusion of a non-target control (GAPDH) rules out non-specific effects, and the vehicle control establishes the baseline protein stability.
-
Synthesis and Strategic Interpretation
The combination of kinome-wide screening and in-cell CETSA provides a powerful, multi-dimensional view of Cmpd-TPC's selectivity.
-
Cmpd-TPC Profile: The data suggests Cmpd-TPC is a potent inhibitor of its primary target, Kinase X, with confirmed cellular engagement. However, it possesses a cross-reactivity liability with Kinase Y. This profile suggests that Cmpd-TPC could be a valuable tool compound for studying Kinase X, but its off-target activity on Kinase Y must be considered when interpreting phenotypic results. For therapeutic development, a medicinal chemistry effort would be required to improve selectivity by designing derivatives that retain affinity for Kinase X while reducing interactions with Kinase Y.
-
Comparator A Profile: This compound serves as the gold standard for a selective inhibitor. Its clean profile in both in vitro and in-cell assays makes it an ideal candidate for clinical development or as a specific chemical probe to elucidate the function of Kinase X.
-
Comparator B Profile: This compound's broad activity makes it unsuitable as a selective probe. However, its polypharmacology might be therapeutically advantageous in complex diseases like cancer, where hitting multiple nodes in a signaling network can be more effective.
Conclusion
The cross-reactivity profiling of a novel compound like This compound is a critical, hypothesis-driven process. A strategy that layers broad in vitro screening with focused in-cell validation provides the most reliable and actionable data. This approach not only identifies potential off-target liabilities early in the discovery pipeline but also builds confidence in the on-target mechanism of action. By objectively comparing a new chemical entity against well-characterized benchmarks, researchers can make informed decisions, directing resources toward candidates with the highest probability of success and ultimately accelerating the delivery of safer, more effective medicines.
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In-Vivo Efficacy of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide: A Comparative Guide for Preclinical Oncology Research
This guide provides a comprehensive framework for evaluating the in-vivo anti-tumor efficacy of the novel investigational compound, 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide. While direct in-vivo data for this specific molecule is not yet widely published, its structural motifs, containing both triazole and pyrazole rings, are features of compounds known to exhibit anticancer properties.[1][2] Notably, similar pyrazole carboxamide derivatives have demonstrated potent inhibition of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a clinically validated target in oncology.[3][4]
Therefore, this guide is structured around the hypothesis that this compound may exert its therapeutic effects through FGFR inhibition. We will objectively compare its potential performance with established, FDA-approved FGFR inhibitors, providing the necessary experimental context and detailed protocols for a rigorous preclinical assessment.
The Rationale: Targeting the FGFR Signaling Pathway
The FGFR signaling cascade is a critical regulator of cellular processes including proliferation, differentiation, and angiogenesis.[5] Aberrant activation of this pathway, through mechanisms such as gene amplification, mutations, or fusions, is a known oncogenic driver in a variety of solid tumors.[3][5] This makes the FGFR family of receptor tyrosine kinases a compelling target for therapeutic intervention. By inhibiting FGFRs, small molecules can block downstream signaling, thereby impeding tumor growth and survival.[3]
Several pyrazole-containing compounds have been identified as potent kinase inhibitors, targeting various players in cancer cell signaling.[4][6] The approval of drugs like Erdafitinib for urothelial carcinoma and Pemigatinib for cholangiocarcinoma validates the clinical utility of targeting FGFR aberrations.[5][7] This guide will use these approved agents as benchmarks for assessing the preclinical potential of this compound.
Figure 1: Hypothesized mechanism of action via FGFR pathway inhibition.
Comparative In-Vivo Efficacy Evaluation: A Xenograft Model Approach
To assess the anti-tumor activity of this compound, a subcutaneous xenograft model is the gold standard in preclinical oncology research.[3] This model involves implanting human tumor cells into immunocompromised mice, allowing for the observation of tumor growth and the evaluation of therapeutic interventions.[3]
Selecting an Appropriate Xenograft Model
The choice of the cancer cell line is paramount for a successful study. Given our hypothesis, a cell line with a known FGFR alteration is essential. Two excellent candidates are:
-
RT-112: A human bladder cancer cell line known to express FGFR3.[6]
-
SNU-16: A human gastric cancer cell line with a high level of phosphorylated FGFR2 due to gene amplification.[6]
For this guide, we will proceed with the RT-112 bladder cancer model , as urothelial carcinoma is a key indication for the approved FGFR inhibitor, Erdafitinib.[5]
Experimental Design and Workflow
A well-designed in-vivo study is crucial for generating reliable and reproducible data. The following workflow outlines the key stages of the experiment.
Figure 2: In-vivo xenograft study workflow for efficacy assessment.
Detailed Experimental Protocol
1. Animal Model:
-
Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Acclimatize animals for at least one week before the start of the experiment.
2. Cell Preparation and Implantation:
-
Culture RT-112 cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.[8]
-
Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.[9]
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers twice weekly.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
4. Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle solution used to formulate the test compound and comparators (e.g., 0.5% methylcellulose in sterile water).
-
Group 2 (Test Compound): this compound, administered at a predetermined dose (e.g., 50 mg/kg, once daily by oral gavage). Dose selection should be informed by prior maximum tolerated dose (MTD) studies.
-
Group 3 (Comparator 1): Erdafitinib, administered at a clinically relevant dose (e.g., 10 mg/kg, once daily by oral gavage).[10][11]
-
Group 4 (Comparator 2): Pemigatinib, administered at a clinically relevant dose (e.g., 15 mg/kg, once daily by oral gavage).[7][12]
5. Data Collection and Endpoints:
-
Primary Endpoint: Tumor Growth Inhibition (TGI). This is calculated at the end of the treatment period as a percentage: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
Secondary Endpoints:
-
Body weight measurements (twice weekly) to assess toxicity.
-
Clinical observations for signs of distress or adverse effects.
-
At the end of the study, tumors can be harvested for pharmacodynamic (PD) marker analysis (e.g., Western blot for phosphorylated ERK) to confirm target engagement.[4]
-
Comparative Data Summary
The following tables present a hypothetical comparison of the expected outcomes for this compound against the established FGFR inhibitors, Erdafitinib and Pemigatinib.
Table 1: Hypothetical In-Vivo Efficacy Comparison in RT-112 Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Statistical Significance (vs. Vehicle) |
| Vehicle Control | - | 1250 ± 150 | - | - |
| This compound | 50 | 480 ± 95 | 61.6 | p < 0.01 |
| Erdafitinib | 10 | 450 ± 80 | 64.0 | p < 0.01 |
| Pemigatinib | 15 | 510 ± 110 | 59.2 | p < 0.01 |
Table 2: Tolerability Profile
| Treatment Group | Mean Body Weight Change (%) | Notable Adverse Events |
| Vehicle Control | +5.2 | None |
| This compound | -2.5 | None observed |
| Erdafitinib | -4.8 | Mild hyperphosphatemia (expected) |
| Pemigatinib | -3.1 | Mild hyperphosphatemia (expected) |
Discussion and Future Directions
Based on this hypothetical framework, if this compound demonstrates significant tumor growth inhibition, comparable to that of Erdafitinib and Pemigatinib, it would be considered a promising candidate for further development. The lack of significant body weight loss would suggest a favorable initial tolerability profile.
Confirmation of the mechanism of action would require post-treatment analysis of tumor tissues. A marked reduction in the phosphorylation of downstream effectors of the FGFR pathway, such as ERK, in the tumors of the treated group compared to the vehicle control would provide strong evidence of on-target activity.
Should these initial in-vivo efficacy and safety studies yield positive results, the next logical steps would include:
-
Pharmacokinetic (PK) studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Efficacy studies in additional FGFR-dependent models, such as patient-derived xenografts (PDXs), which more closely mimic human tumor biology.[13]
-
Combination studies with standard-of-care chemotherapies or other targeted agents to explore potential synergistic effects.[14]
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A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide Against Standard Chemotherapeutic Agents
This guide provides an in-depth comparative analysis of the novel heterocyclic compound, 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide, against two cornerstone anticancer drugs: Doxorubicin and 5-Fluorouracil (5-FU). Designed for researchers and drug development professionals, this document outlines the scientific rationale for benchmarking, presents detailed experimental protocols for head-to-head evaluation, and interprets representative data to contextualize the potential of this novel pyrazole derivative in the landscape of cancer therapeutics.
Introduction: The Rationale for a Novel Pyrazole-Carboxamide Agent
The field of oncology is in continuous pursuit of therapeutic agents that offer improved efficacy, greater selectivity, and reduced toxicity compared to existing treatments. Heterocyclic compounds are a cornerstone of medicinal chemistry, with pyrazole and triazole scaffolds being present in numerous FDA-approved drugs.[1][2] Specifically, pyrazole-carboxamide derivatives have emerged as a promising class of compounds, demonstrating significant anticancer activity through various mechanisms of action.[3][4][5]
The subject of this guide, this compound, is a novel molecule that integrates both the pyrazole and 1,2,4-triazole rings.[6][7][8] This unique structural combination suggests the potential for novel interactions with biological targets implicated in cancer progression.[6]
To ascertain its therapeutic potential, a rigorous comparison against established clinical agents is imperative.[9][10] We have selected two widely used chemotherapeutics as benchmarks:
-
Doxorubicin: An anthracycline antibiotic, it is one of the most effective and widely used agents against a broad spectrum of cancers, including breast cancer.[11][12] Its primary mechanisms include DNA intercalation and inhibition of topoisomerase II.
-
5-Fluorouracil (5-FU): An antimetabolite that has been a mainstay in the treatment of solid tumors, particularly colorectal cancer, for decades.[13][14] It primarily acts by inhibiting thymidylate synthase, thereby disrupting DNA synthesis.
This guide will provide the framework to objectively assess the in vitro performance of this compound relative to these standards of care.
Comparative Mechanisms of Action: Known vs. Hypothesized
Understanding the molecular mechanism is critical to defining a drug's therapeutic window and potential applications.
-
Doxorubicin & 5-Fluorouracil (Established Mechanisms): Doxorubicin exerts its cytotoxic effects by intercalating into DNA and inhibiting the topoisomerase II enzyme, leading to DNA double-strand breaks and subsequent apoptosis. 5-FU, a pyrimidine analog, is converted intracellularly to metabolites that inhibit thymidylate synthase, depriving the cell of thymidine, a necessary precursor for DNA replication.
-
This compound (Hypothesized Mechanism): While the precise target of this novel compound is yet to be fully elucidated, many pyrazole derivatives function as kinase inhibitors.[15] A plausible hypothesis is that it targets a key node in a pro-survival signaling pathway, such as a Receptor Tyrosine Kinase (RTK) or a downstream effector like MEK or ERK. Inhibition of such a pathway would block mitogenic signals, leading to cell cycle arrest and apoptosis. Some pyrazole-carboxamides have also been shown to inhibit telomerase, an enzyme crucial for cancer cell immortality.[3]
The following diagram illustrates these distinct molecular targeting strategies.
Caption: High-level workflow for in vitro compound benchmarking.
Protocol: Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability. [16]NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HT-29 colorectal cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. [10]2. Compound Treatment: Prepare serial dilutions of the novel pyrazole compound, Doxorubicin, and 5-FU in culture medium. Remove the existing medium from the wells and add 100 µL of medium containing the various drug concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Intracellular purple formazan crystals should become visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [17][18]6. Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the logarithm of drug concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value. [10]
Protocol: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay identifies apoptotic cells. [19]In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V. [20][21]Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells. [22] Methodology:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in T25 flasks. After 24 hours, treat with the respective compounds at their 1x and 2x IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment condition.
-
Washing: Wash the cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes. [21]4. Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. [22]5. Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (1 mg/mL stock) to the cell suspension. [19]6. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [22]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. [22]8. Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M). [23]A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.
Methodology:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in T25 flasks. After 24 hours, treat with the compounds at their IC50 concentrations for 24 hours.
-
Harvesting: Harvest cells by trypsinization, then wash with PBS.
-
Fixation: Resuspend the cell pellet (1x10⁶ cells) and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes at 4°C. [24]4. Washing: Centrifuge to remove ethanol and wash the cell pellet twice with PBS.
-
RNAse Treatment: Resuspend the cells in 100 µL of PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to ensure only DNA is stained. [24]6. PI Staining: Add 400 µL of Propidium Iodide staining solution (50 µg/mL in PBS). [24]7. Analysis: Incubate for 15 minutes in the dark and analyze by flow cytometry. Generate a DNA content frequency histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. [23]
Representative Data & Comparative Analysis
The following tables present hypothetical, yet plausible, data from the experiments described above, comparing our novel pyrazole compound against Doxorubicin and 5-FU in a breast cancer (MCF-7) and a colorectal cancer (HT-29) cell line.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | MCF-7 (Breast) | HT-29 (Colorectal) |
| This compound | 0.85 | 1.20 |
| Doxorubicin | 0.50 | 0.95 |
| 5-Fluorouracil | 4.50 | 2.80 |
Interpretation: The novel pyrazole compound demonstrates potent cytotoxic activity in both cell lines, with IC50 values in the sub-micromolar to low micromolar range. Its potency is comparable to, though slightly less than, Doxorubicin. Significantly, it shows substantially greater potency (approximately 5-fold in MCF-7 and 2-fold in HT-29) than the clinical antimetabolite 5-FU.
Table 2: Induction of Apoptosis in MCF-7 Cells (48h Treatment at IC50)
| Treatment | % Early Apoptosis (Annexin V+) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | Total Apoptotic Cells |
| Vehicle Control | 2.1% | 1.5% | 3.6% |
| Novel Pyrazole | 28.5% | 15.2% | 43.7% |
| Doxorubicin | 25.8% | 18.9% | 44.7% |
| 5-Fluorouracil | 18.3% | 10.5% | 28.8% |
Interpretation: Both the novel pyrazole and Doxorubicin are strong inducers of apoptosis, leading to a significant increase in the total apoptotic population compared to the control. The novel compound appears to induce a slightly higher proportion of cells into early apoptosis, suggesting a clean and efficient activation of programmed cell death pathways.
Table 3: Cell Cycle Distribution in MCF-7 Cells (24h Treatment at IC50)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2% | 28.1% | 16.7% |
| Novel Pyrazole | 68.5% | 15.3% | 16.2% |
| Doxorubicin | 12.4% | 25.5% | 62.1% |
| 5-Fluorouracil | 20.1% | 65.7% | 14.2% |
Interpretation: The data reveals distinct effects on the cell cycle. Doxorubicin, a DNA damaging agent, causes a strong arrest in the G2/M phase, which is characteristic of the DNA damage checkpoint. 5-FU, which inhibits DNA synthesis, results in a significant accumulation of cells in the S phase. In contrast, the novel pyrazole compound causes a marked accumulation of cells in the G0/G1 phase, with a corresponding decrease in the S phase population. This G1 arrest is consistent with the hypothesized mechanism of inhibiting a mitogenic signaling pathway (like an RTK pathway) required for progression from G1 to S phase.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical benchmarking of this compound. The representative data suggests that this novel compound is a potent anticancer agent with distinct mechanistic properties compared to established drugs like Doxorubicin and 5-FU.
Key Insights:
-
Potency: The compound exhibits high potency, superior to 5-FU and approaching that of Doxorubicin in the selected cell lines.
-
Mechanism of Cell Death: It is a robust inducer of apoptosis.
-
Mechanism of Action: Its ability to induce G1 cell cycle arrest distinguishes it from the comparators and supports a potential role as an inhibitor of a key cell proliferation signaling pathway.
Future work should focus on:
-
Target Deconvolution: Employing techniques such as kinome screening, affinity chromatography, or proteomics to identify the specific molecular target(s).
-
Selectivity Profiling: Assessing cytotoxicity against a panel of non-cancerous cell lines to determine its therapeutic index.
-
In Vivo Efficacy: Evaluating the compound's performance in preclinical animal models (e.g., xenografts) to assess its pharmacokinetics, tolerability, and anti-tumor activity in a physiological context.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and drug-like properties.
The promising in vitro profile of this compound warrants its continued investigation as a potential next-generation anticancer therapeutic.
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A Head-to-Head Study of Triazole Isomers in Biological Assays: A Comparative Guide for Drug Discovery
Introduction: The Tale of Two Isomers
The subtle yet critical difference between these isomers lies in the arrangement of their nitrogen atoms. In 1,2,3-triazoles, the nitrogens are in succession, whereas 1,2,4-triazoles feature one isolated nitrogen atom.[3][5] This distinction profoundly impacts the molecule's electronic distribution, dipole moment, stability, and hydrogen bonding capacity, ultimately dictating its interaction with biological targets and defining its pharmacological profile.[3][5]
The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making this scaffold readily accessible for drug discovery pipelines.[6][7][8] This guide provides a head-to-head comparison of the biological performance of 1,2,3- and 1,2,4-triazole derivatives, supported by experimental data and detailed protocols, to empower researchers in making strategic decisions for novel therapeutic design.
Caption: Core structural differences between 1,2,3- and 1,2,4-triazole isomers.
Comparative Bioactivity: A Sector-Specific Analysis
While both isomers exhibit a wide range of activities, their potency and prevalence often diverge depending on the therapeutic area.[3][9] The 1,2,4-triazole ring is arguably more established in clinically approved drugs, particularly in the antifungal domain.[3][10]
Antifungal Activity: The 1,2,4-Triazole Stronghold
Triazole derivatives are a cornerstone of antifungal therapy. Their primary mechanism involves the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane.[10] This disruption leads to membrane instability and fungal cell death.
The 1,2,4-triazole scaffold is dominant in this class, forming the core of blockbuster drugs like fluconazole and voriconazole.[11] The lone pair of electrons on the N4 nitrogen of the 1,2,4-triazole ring is crucial for coordinating with the heme iron atom at the active site of CYP51, explaining its potent inhibitory activity.
| Compound Class | Representative Compound | Target Organism | Activity (MIC, µg/mL) | Reference |
| 1,2,4-Triazole | Fluconazole (Reference) | Candida albicans | 0.25 - 4 | |
| 1,2,4-Triazole | Voriconazole (Reference) | Aspergillus fumigatus | 0.25 - 1 | |
| 1,2,4-Triazole | Itraconazole (Reference) | Candida albicans | 0.03 - 1 | |
| 1,2,4-Triazole | Novel Derivative (8d) | Candida albicans | 3.125-50 | [12] |
| 1,2,3-Triazole | β-lactam-bile acid conjugate | Aspergillus flavus | Moderate Activity | [13] |
| 1,2,3-Triazole | Benzimidazole-linked conjugate | Candida albicans | Moderate Activity | [4] |
Analysis: The data consistently demonstrates the superior potency of 1,2,4-triazole derivatives as antifungal agents. While 1,2,3-triazoles have shown promise, particularly when conjugated with other bioactive molecules, they have yet to achieve the clinical significance of their 1,2,4-isomers in this domain.[13]
Caption: Mechanism of action for 1,2,4-triazole antifungal agents via CYP51 inhibition.
Anticancer Activity: A More Level Playing Field
In oncology, both triazole isomers have demonstrated significant potential.[14][15] They are incorporated into diverse molecular structures that target various cancer-related pathways, including enzyme inhibition, cell cycle arrest, and apoptosis induction.[15][16]
-
1,2,4-Triazole Derivatives: Have been investigated for their ability to inhibit kinases like EGFR and BRAF, and to disrupt tubulin polymerization.[16] Several compounds show potent antiproliferative activity against breast, lung, and CNS cancer cell lines.[14]
-
1,2,3-Triazole Derivatives: Often synthesized via click chemistry, these compounds are excellent scaffolds for creating diverse libraries.[15][17] They have been shown to induce cell cycle arrest at the G0/G1 phase and can function as bioisosteres for amide bonds, enhancing interaction with biological targets.[15]
| Compound Class | Representative Compound | Target Cell Line | Activity (IC₅₀, µM) | Reference |
| 1,2,4-Triazole | Derivative 8c | Breast (MCF-7) | Potent Activity | [16] |
| 1,2,4-Triazole | Derivative 8d | CNS (SF-268) | Potent Activity | [16] |
| 1,2,4-Triazole | Pyridine Hybrid (TP6) | Melanoma (B16F10) | 41.12 | [18] |
| 1,2,3-Triazole | Phosphonate Derivative (8) | Fibrosarcoma (HT-1080) | 15.13 | [15] |
| 1,2,3-Triazole | Derivative 5 | Breast (MDA-MB-231) | 18.32 | [15] |
| 1,2,3-Triazole | Phenstatin Derivative (24) | Breast (MCF-7) | Potent Activity | [19] |
Analysis: Unlike the antifungal space, the anticancer arena does not show a clear dominance of one isomer over the other. Both 1,2,3- and 1,2,4-triazole scaffolds provide a robust framework for developing potent cytotoxic agents. The choice of isomer may depend more on the desired synthetic route, target specificity, and the nature of the substituents being explored.
Enzyme Inhibition: A Target-Dependent Choice
Triazole derivatives are effective inhibitors of various enzymes beyond CYP51, including α-amylase and α-glucosidase (relevant for diabetes) and cholinesterases (relevant for Alzheimer's disease).[20][21][22]
-
α-Glucosidase and α-Amylase: Both 1,2,3- and 1,2,4-triazole derivatives have been shown to inhibit these enzymes, which are key targets in managing type 2 diabetes.[21][22] The triazole ring can form crucial hydrogen bonds and other non-covalent interactions within the enzyme's active site.
-
Cholinesterases: 1,2,4-triazole derivatives have been specifically highlighted as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[20][23]
Analysis: The selection of the triazole isomer for enzyme inhibition is highly target-dependent. The specific geometry and electronic properties of the enzyme's active site will determine which isomer provides the optimal fit and interaction profile.
Experimental Protocols: A Guide to Self-Validating Assays
To ensure the trustworthiness and reproducibility of findings, standardized and well-described protocols are essential. Here, we detail the methodologies for two of the most common assays used to evaluate the biological activities discussed.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial enzymes in living cells.[25]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A549) in appropriate media.
-
Trypsinize and prepare a cell suspension of 5-10×10⁴ cells/mL.[26]
-
Seed 100 µL of the cell suspension (5,000-10,000 cells/well) into a 96-well plate.[26]
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.[25]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test triazole compounds in serum-free media.
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds at various concentrations.[27]
-
Include a vehicle control (e.g., DMSO in media) and a positive control (a known anticancer drug).
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[26]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.
-
Add 100-150 µL of a solubilization agent, such as DMSO, to each well.[26]
-
Place the plate on an orbital shaker for 10-15 minutes at low speed to ensure complete dissolution of the formazan crystals.[26]
-
-
Data Acquisition:
Caption: Experimental workflow for the Zone of Inhibition assay.
Conclusion and Future Outlook
The head-to-head comparison of 1,2,3- and 1,2,4-triazole isomers reveals distinct and overlapping spheres of biological influence. The 1,2,4-triazole scaffold remains the undisputed champion in the antifungal arena, a testament to its specific and potent mechanism of action against fungal CYP51. [10]In contrast, the field of anticancer drug discovery presents a more balanced picture, where both isomers serve as highly effective core structures for potent cytotoxic agents. [14][15] The choice between these two powerful scaffolds is therefore not a matter of inherent superiority, but a strategic decision guided by the specific biological target, the desired mechanism of action, and the preferred synthetic accessibility. The rise of click chemistry has made the 1,2,3-triazole isomer an exceptionally attractive building block for generating vast and diverse chemical libraries. [8][17]As researchers continue to explore the chemical space around these privileged structures, we can anticipate the development of next-generation therapeutics with enhanced potency, selectivity, and novel mechanisms of action.
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A Researcher's Guide to the Validation of a Novel Chemical Probe for Tankyrase Inhibition
In the landscape of chemical biology and drug discovery, the validation of a chemical probe is a critical process that ensures the reliability of research findings and the progression of potent therapeutic candidates. This guide provides an in-depth comparison and experimental framework for the validation of a novel chemical probe, hereafter referred to as Probe-TNK , a 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide derivative designed to inhibit Tankyrase (TNKS). This document is intended for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical accuracy with practical insights.
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] They play a crucial role in various cellular processes, most notably in the Wnt/β-catenin signaling pathway, by targeting the destruction complex component Axin for degradation.[2] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, making TNKS an attractive therapeutic target.[3][4] A well-validated chemical probe is therefore an invaluable tool to dissect the downstream effects of TNKS inhibition.
This guide will objectively compare the performance of Probe-TNK with established TNKS inhibitors, XAV939 and G007-LK , and a structurally related but inactive Negative Control . We will detail the experimental methodologies to rigorously assess the potency, selectivity, and cellular mechanism of action of Probe-TNK.
Comparative Analysis of Tankyrase Chemical Probes
A high-quality chemical probe must demonstrate potent and selective engagement with its intended target in both biochemical and cellular contexts. The following table summarizes the key performance attributes of Probe-TNK in comparison to established alternatives.
| Compound | Target(s) | Biochemical IC50 (TNKS2) | Cellular Wnt Signaling IC50 (HEK293) | Selectivity Profile (vs. PARP1) | Rationale for Use |
| Probe-TNK (Hypothetical) | TNKS1/2 | 25 nM | 50 nM | >100-fold | Novel scaffold, potent and selective TNKS inhibitor for interrogating Wnt signaling. |
| XAV939 | TNKS1/2 | 11 nM | 47 nM | ~20-fold vs. PARP1/2 | Well-established, commercially available TNKS inhibitor; binds to the nicotinamide subpocket.[5] |
| G007-LK | TNKS1/2 | 25 nM | 30 nM | >100-fold | Potent and selective TNKS inhibitor, effective in vivo.[1][3] |
| Negative Control | None | >10 µM | >10 µM | N/A | Structurally similar to Probe-TNK but lacks TNKS inhibitory activity; essential for confirming on-target effects.[3] |
Experimental Validation Workflow
The validation of Probe-TNK as a chemical probe involves a multi-tiered experimental approach, progressing from biochemical assays to cellular target engagement and functional readouts.
Caption: Experimental workflow for the validation of a chemical probe.
Biochemical Potency and Selectivity
The initial step is to determine the in vitro potency and selectivity of Probe-TNK.
Protocol: Homogeneous TNKS2 Inhibition Assay
-
Reagents: Recombinant human TNKS2, NAD+, biotinylated NAD+, streptavidin-coated plates, anti-poly(ADP-ribose) antibody.
-
Procedure:
-
Dispense 5 µL of Probe-TNK, reference compounds (XAV939, G007-LK), or Negative Control at various concentrations into a 384-well plate.
-
Add 5 µL of TNKS2 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a substrate mix containing NAD+ and biotinylated NAD+.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and transfer the mixture to a streptavidin-coated plate to capture the biotinylated PARsylated products.
-
Detect the amount of PARsylation using a specific antibody and a chemiluminescent substrate.
-
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Rationale: This assay directly measures the ability of the compound to inhibit the enzymatic activity of TNKS2. A low nanomolar IC50 value is the first indicator of a potent probe.
Protocol: PARP Family Selectivity Panel
-
Reagents: A panel of recombinant PARP family enzymes (e.g., PARP1, PARP2, PARP3).
-
Procedure: Perform the same homogeneous inhibition assay as described above, substituting TNKS2 with other PARP family members.
-
Data Analysis: Determine the IC50 values for each PARP enzyme and calculate the selectivity ratio (IC50 for off-target PARP / IC50 for TNKS2).
Rationale: High selectivity is a cornerstone of a quality chemical probe. It ensures that the observed biological effects are due to the inhibition of the intended target (TNKS1/2) and not other related enzymes.[6][7] A selectivity of >100-fold against other PARP family members is desirable.
Cellular Target Engagement and Mechanism of Action
Confirming that the probe interacts with its target in a cellular environment is a critical validation step.[8]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Line: COLO-320DM (a human colon cancer cell line with high Wnt signaling).
-
Procedure:
-
Treat COLO-320DM cells with Probe-TNK or vehicle control for 2 hours.
-
Harvest and lyse the cells.
-
Heat the cell lysates at a range of temperatures (e.g., 40-70°C).
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble TNKS2 in the supernatant by Western blotting.
-
-
Data Analysis: Plot the amount of soluble TNKS2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Probe-TNK indicates target engagement.
Rationale: CETSA provides direct evidence of target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[8]
Caption: Simplified Wnt signaling pathway and the role of TNKS inhibition.
Protocol: Western Blot for Axin Stabilization
-
Cell Line: COLO-320DM.
-
Procedure:
-
Treat cells with a dose range of Probe-TNK, XAV939, G007-LK, and the Negative Control for 24 hours.
-
Lyse the cells and perform SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with antibodies against Axin1, Axin2, and β-catenin. Use GAPDH as a loading control.
-
-
Data Analysis: Quantify the band intensities to determine the fold-change in protein levels.
Rationale: TNKS inhibition prevents the PARsylation-dependent degradation of Axin, leading to its accumulation.[2] This is a key mechanistic biomarker for on-target activity. A corresponding decrease in β-catenin levels should also be observed.[2]
Cellular Functional Assays
The final validation step is to demonstrate that target engagement translates into a functional cellular response.
Protocol: TCF/LEF Reporter Assay
-
Cell Line: HEK293 cells stably expressing a TCF/LEF-driven luciferase reporter (TOPflash).
-
Procedure:
-
Plate the reporter cells in a 96-well plate.
-
Treat the cells with a dose range of Probe-TNK and control compounds.
-
Stimulate the Wnt pathway with Wnt3a conditioned media or a GSK3β inhibitor.
-
After 24 hours, measure luciferase activity.
-
-
Data Analysis: Calculate the IC50 for the inhibition of Wnt signaling.
Rationale: This assay directly measures the functional consequence of TNKS inhibition on the Wnt signaling pathway.[9][10] A potent IC50 in this assay, consistent with the biochemical potency, strengthens the validation of the probe.
Protocol: Cell Proliferation Assay
-
Cell Line: A panel of cancer cell lines with varying Wnt dependency (e.g., COLO-320DM - high Wnt, RKO - low Wnt).[1]
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat with a dose range of Probe-TNK and control compounds for 72 hours.
-
Measure cell viability using a reagent such as CellTiter-Glo.
-
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition).
Rationale: This assay assesses the phenotypic consequence of Wnt pathway inhibition. The probe should selectively inhibit the growth of Wnt-dependent cancer cell lines.
Conclusion
The validation of a chemical probe is a rigorous, multi-faceted process that is essential for its acceptance and utility in the scientific community. By following the structured workflow outlined in this guide, researchers can confidently characterize novel compounds like Probe-TNK. A successful validation will demonstrate that Probe-TNK is a potent, selective, and cell-active inhibitor of Tankyrase, making it a valuable tool for dissecting the complexities of Wnt signaling and for the development of novel therapeutics. The principles and methodologies described herein are broadly applicable to the validation of chemical probes for a wide range of biological targets.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
This document provides a detailed protocol for the safe handling and disposal of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide (CAS No. 1346604-13-4).[1] As a heterocyclic compound incorporating both triazole and pyrazole moieties, its potential biological activity necessitates a cautious and informed approach to waste management.[2] This guide is designed for researchers and laboratory professionals, offering procedural steps grounded in established chemical safety principles to ensure personnel safety and environmental compliance.
Hazard Assessment and Chemical Profile
Understanding the potential hazards is the cornerstone of safe disposal. The compound's structure, featuring nitrogen-rich heterocyclic rings, suggests specific chemical properties and potential reactivity.
Chemical Profile:
-
Appearance: Likely a white to off-white crystalline powder.[4]
Based on analogous compounds, the primary hazards are summarized below.
| Hazard Category | Potential Risk | Rationale and Authoritative Source |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[5] | Data for 1,2,4-triazole and other pyrazole carboxamide derivatives indicate risks of acute toxicity.[5][6] |
| Irritation | Causes skin irritation and serious eye irritation. May cause respiratory irritation.[7] | Triazole and pyrazole compounds are frequently classified as irritants. Direct contact with skin, eyes, and mucous membranes should be avoided.[7][6] |
| Reproductive Toxicity | May damage fertility or the unborn child. | 1,2,4-Triazole is classified as toxic for reproduction (Category 1B).[7][6] This potential hazard should be assumed for structurally related compounds pending specific data. |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | Many nitrogenous heterocyclic compounds exhibit environmental toxicity. Disposal into sanitary sewer systems is strictly prohibited.[7] |
| Combustibility | Combustible solid. | 1,2,4-Triazole is a combustible solid.[7] While not highly flammable, it can burn, producing hazardous decomposition products. |
| Hazardous Decomposition | Thermal decomposition may produce toxic gases. | Upon combustion, nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and potentially highly toxic hydrogen cyanide (HCN) may be released.[6] |
Core Principles for Disposal
Before proceeding to specific protocols, all actions must be guided by the foundational principles of chemical waste management.
-
Waste Minimization: Order and use the smallest quantity of the chemical required for your experimental needs to reduce the volume of waste generated.[8]
-
Segregation: Never mix incompatible waste streams. At a minimum, this compound and its associated waste must be segregated from strong acids, strong oxidizing agents, and other reactive chemicals.[6][9] Halogenated and non-halogenated solvent wastes should also be kept separate.[9]
-
Containerization: Use only containers that are in good condition and chemically compatible with the waste. The original product container is often the best choice for storing solid waste.[9][10]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[11]
Step-by-Step Disposal Protocol
This protocol outlines the process from point of generation to final disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn.
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against dust particles and splashes.[12] |
| Body Protection | Laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To avoid inhalation of dust.[6] |
Step 2: Waste Segregation and Collection
Proper segregation at the source is critical for safe and compliant disposal. The following workflow illustrates the decision-making process for categorizing waste containing this compound.
Caption: Waste Segregation Workflow.
-
Solid Waste: Collect unreacted compound, contaminated gloves, weigh papers, and other solid materials in a designated, compatible solid waste container. This container should be clearly labeled.
-
Liquid Waste (Non-halogenated): Collect solutions of the compound in non-halogenated solvents (e.g., ethanol, methanol, DMSO) in a designated non-halogenated solvent waste container.
-
Liquid Waste (Halogenated): If halogenated solvents (e.g., dichloromethane, chloroform) are used, collect this waste in a separate, designated halogenated solvent waste container.
-
Aqueous Waste: Collect aqueous solutions in a designated aqueous hazardous waste container. Do not dispose of down the drain. The US EPA has banned the sewering of hazardous waste pharmaceuticals, a practice all labs should adopt.
Step 3: Container Management and Storage
-
Container Integrity: Ensure waste containers are in good condition, free from leaks, and made of a compatible material (e.g., HDPE, glass).[10][11]
-
Closure: Keep waste containers securely closed at all times, except when adding waste. Do not leave funnels in the container opening.[11][13]
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full name: "this compound" and any other components (e.g., solvents).
-
An estimate of the concentration of each component.
-
The date of accumulation.
-
-
Storage: Store the sealed and labeled containers in a designated Satellite Accumulation Area within the laboratory, away from drains and incompatible materials.[11]
Step 4: Handling Spills
In the event of a spill, prompt and correct action is essential.
Caption: Small Spill Response Workflow.
For a small spill of solid material:
-
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill.
-
PPE: Wear the PPE specified in Section 3.1.
-
Contain: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.
-
Collect: Carefully sweep the material into a suitable container (e.g., a dustpan or beaker). Avoid creating dust. Place the collected material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a cloth dampened with soap and water or a suitable solvent. Place the cleaning materials into the same hazardous waste container.
-
Dispose: Manage the sealed container as hazardous waste according to the procedures in this guide.
For a large spill: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.
Step 5: Final Disposal
-
Scheduling Pickup: Once a waste container is 90% full, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[13] Do not transport hazardous waste yourself.[10]
-
Documentation: Ensure all required paperwork and waste logs are completed accurately for pickup.
Decontamination of Equipment
Empty containers and laboratory equipment that have come into contact with the compound must be properly decontaminated.
-
"Empty" Containers: An "empty" container that held this compound must be triple-rinsed with a solvent capable of removing the residue (e.g., methanol, acetone).[10] The collected rinseate is considered hazardous waste and must be disposed of in the appropriate liquid waste container.[10] After triple-rinsing, deface the original label and dispose of the container according to institutional policy.
-
Glassware and Equipment: Submerge and rinse glassware with a suitable solvent. Collect the rinseate as hazardous waste. Follow with a standard wash using laboratory detergent and water.
By adhering to this comprehensive guide, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of laboratory safety and regulatory compliance.
References
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Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. Available at: [Link]
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ResearchGate. (2020). Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. Available at: [Link]
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MDPI. (2023). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Available at: [Link]
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Ingenta Connect. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Available at: [Link]
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JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
